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N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide Documentation Hub

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  • Product: N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide
  • CAS: 648922-62-7

Core Science & Biosynthesis

Foundational

What are the physicochemical properties of N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide?

An In-Depth Technical Guide to the Physicochemical and Pharmacological Profiling of N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide Executive Summary N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide (CAS: 648922-62-7) is a hi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical and Pharmacological Profiling of N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide

Executive Summary N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide (CAS: 648922-62-7) is a highly functionalized synthetic building block belonging to the salicylanilide class of compounds. While traditional halogenated salicylanilides (such as niclosamide and closantel) have been historically utilized as anthelmintics, recent pharmacological paradigm shifts have repositioned this scaffold as a potent pleiotropic modulator in oncology and metabolic diseases[1]. This technical whitepaper provides a comprehensive analysis of the physicochemical properties, structural causality, and experimental workflows associated with N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide, serving as a definitive guide for researchers engaged in drug discovery, formulation, and targeted delivery.

Structural and Physicochemical Profiling

The pharmacological utility of salicylanilides is intrinsically tied to their unique physicochemical properties. N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide features a 5-chlorosalicylic acid moiety linked via an amide bond to a meta-phenylenediamine derivative.

Structure-Property Relationships (SPR)
  • Intramolecular Hydrogen Bonding: The hydroxyl group at the 2-position forms a strong intramolecular hydrogen bond with the amide carbonyl oxygen. This interaction locks the molecule into a planar conformation, which is highly favorable for intercalating into hydrophobic protein pockets (such as the SH2 domain of STAT3) and facilitates its ability to cross mitochondrial membranes as a protonophore[2].

  • Electron-Withdrawing 5-Chloro Substituent: The halogen atom increases the overall lipophilicity of the scaffold and lowers the pKa of the phenolic hydroxyl group. This precise pKa tuning is critical for its mechanism of action as a mitochondrial uncoupler, allowing it to cycle between protonated and deprotonated states within the physiological pH gradient of the mitochondria[1].

  • The 3-Amino Functional Handle: Unlike traditional salicylanilides that suffer from severe aqueous insolubility, the primary amine at the 3-position provides a basic center (pKa ~4.6). This disrupts crystal lattice symmetry, allows for the generation of water-soluble salts (e.g., hydrochloride salts), and serves as a highly reactive nucleophile for downstream derivatization, such as peptide conjugation[3].

Table 1: Physicochemical Properties Summary
PropertyValue / DescriptorExperimental / Predictive Significance
Chemical NameN-(3-Aminophenyl)-5-chloro-2-hydroxybenzamideStandard IUPAC nomenclature.
CAS Number648922-62-7Unique chemical registry identifier[4].
Molecular FormulaC13H11ClN2O2Base for exact mass calculations.
Molecular Weight262.69 g/mol Highly favorable for Lipinski's Rule of 5.
H-Bond Donors3 (Phenolic OH, Amide NH, Amine NH2)Influences target binding and solvation.
H-Bond Acceptors3 (Carbonyl O, Phenolic O, Amine N)Impacts polar surface area.
cLogP (Estimated)~3.2 - 3.5Indicates moderate lipophilicity; requires formulation optimization for in vivo use.
TPSA75.11 ŲOptimal for membrane permeability; suggests potential blood-brain barrier (BBB) penetration.

Mechanistic & Pharmacological Relevance

Salicylanilide derivatives are recognized as "privileged scaffolds" due to their ability to modulate multiple critical signaling pathways simultaneously.

  • STAT3 Inhibition: Constitutive activation of the Signal Transducer and Activator of Transcription 3 (STAT3) is a hallmark of various malignancies. Salicylanilides directly inhibit the phosphorylation of STAT3 at Tyrosine 705, preventing its dimerization and subsequent nuclear translocation[5][6].

  • Mitochondrial Uncoupling: By acting as protonophores, these compounds dissipate the proton motive force across the inner mitochondrial membrane, halting ATP synthesis and activating energy-stress pathways such as AMPK[2].

G Ligand Cytokine (e.g., IL-6) Receptor Receptor Complex Ligand->Receptor Binds JAK JAK Kinase Receptor->JAK Activates STAT3 STAT3 Monomer JAK->STAT3 Recruits pSTAT3 Phospho-STAT3 (Tyr705) STAT3->pSTAT3 Phosphorylation Dimer STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nuclear Translocation & Gene Transcription Dimer->Nucleus Translocates Inhibitor Salicylanilide Derivative (CAS 648922-62-7) Inhibitor->pSTAT3 Inhibits Phosphorylation

Caption: Mechanism of STAT3 pathway inhibition by functionalized salicylanilide derivatives.

Analytical Characterization Standards

To ensure scientific integrity during experimental workflows, the identity and purity of N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide must be validated using orthogonal analytical techniques.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Utilizing Electrospray Ionization in positive mode (ESI+), the compound will yield a distinct[M+H]+ pseudomolecular ion at m/z 263.05. The isotopic signature of the chlorine atom will present a characteristic M+2 peak at m/z 265.05 in a 3:1 ratio.

  • Nuclear Magnetic Resonance (1H-NMR, DMSO-d6):

    • ~11.5 ppm (1H, s, broad): Phenolic OH (highly deshielded due to intramolecular H-bonding).

    • ~10.2 ppm (1H, s): Amide NH.

    • 6.2 - 8.0 ppm (7H, m): Aromatic protons from both the salicylic and aniline rings.

    • ~5.1 ppm (2H, s, broad): Primary amine NH2 (exchangeable with D2O).

Experimental Workflows & Protocols

Protocol 1: Thermodynamic Solubility and Stability Profiling

Because salicylanilides are prone to forming supersaturated solutions that unpredictably precipitate, kinetic solubility assays (DMSO spiking) often yield false positives. This self-validating thermodynamic protocol ensures accurate baseline solubility data required for biological assays[7].

  • Preparation: Weigh 2.0 mg of N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide into a 2 mL glass HPLC vial.

  • Buffer Addition: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4). Do not use co-solvents.

  • Equilibration: Cap the vial and incubate in a thermoshaker at 37°C and 300 rpm for 24 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes. Carefully extract 500 µL of the supernatant.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter to remove micro-crystals.

  • Quantification: Dilute the filtrate 1:10 in mobile phase and analyze via LC-MS/MS against a standard curve generated in a matched matrix.

  • Validation Check: Monitor the UV chromatogram at 280 nm for the appearance of secondary peaks, which would indicate hydrolytic degradation of the amide bond.

Workflow Prep Solid Compound Dispensing Buffer Buffer Addition (PBS pH 7.4) Prep->Buffer Incubation Equilibration (24h, 37°C, 300 rpm) Buffer->Incubation Filtration PTFE Filtration (0.22 µm) Incubation->Filtration LCMS LC-MS/MS Quantification Filtration->LCMS Analysis Data Processing & QC Check LCMS->Analysis

Caption: High-throughput thermodynamic solubility and stability profiling workflow.

Protocol 2: Derivatization via the 3-Amino Handle (Peptide Conjugation)

The primary amine allows for the synthesis of prodrugs or targeted delivery systems, such as conjugation to tumor-homing peptides (e.g., Tuftsin for glioblastoma targeting)[3][7].

  • Activation: Dissolve 1.2 equivalents of the carboxyl-terminated targeting peptide in anhydrous N,N-dimethylformamide (DMF). Add 1.2 eq of HATU and 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add 1.0 equivalent of N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide to the reaction mixture.

  • Causality Note: The phenolic OH is less nucleophilic than the primary aniline NH2, ensuring high regioselectivity for amide bond formation at the 3-position without the strict need for OH protection.

  • Monitoring: Track reaction progress via LC-MS. The reaction is typically complete within 2–4 hours.

  • Purification: Quench the reaction with water, filter, and purify the conjugate using preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Lyophilization: Freeze-dry the purified fractions to obtain the salicylanilide-peptide conjugate as a stable powder.

References

  • Title: 5-chloro-2-hydroxybenzamide-Molbase (CAS Registry Data)
  • Source: Anticancer Drugs (NIH)
  • Title: Hybridization Approach to Identify Salicylanilides as Inhibitors of Tubulin Polymerization and Signal Transducers and Activators of Transcription 3 (STAT3)
  • Source: PMC (NIH)
  • Title: A Comparative Analysis of Etofesalamide and Other Salicylanilide Derivatives Source: Benchchem URL
  • Title: New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma Source: ACS Omega URL
  • Title: Technical Support Center: Enhancing the Bioavailability of Salicylanilide Derivatives Source: Benchchem URL

Sources

Exploratory

N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide molecular structure and conformation.

Structural Dynamics, Synthesis, and Pharmacophore Analysis Executive Summary This technical guide provides a comprehensive structural and conformational analysis of N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide . Belongi...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Dynamics, Synthesis, and Pharmacophore Analysis

Executive Summary

This technical guide provides a comprehensive structural and conformational analysis of N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide . Belonging to the salicylanilide class of compounds, this molecule represents a critical scaffold in medicinal chemistry, sharing structural homology with the anthelmintic and antiviral agent Niclosamide .[1]

Distinct from its nitro-bearing analogs, the presence of a 3-amino group on the anilide ring introduces unique electronic properties and synthetic versatility, rendering it a high-value intermediate for designing bi-functional probes, PROTAC linkers, or kinase inhibitors.

Molecular Structure & Conformational Analysis[2][3][4][5]

The physicochemical behavior of this molecule is governed by the interplay between the 5-chlorosalicylic acid moiety and the m-phenylenediamine moiety, linked via an amide bond.

1.1 Core Structural Features
  • Scaffold: Salicylanilide (2-hydroxybenzanilide).

  • Ring A (Acid Side): Phenolic ring substituted with a chlorine atom at position 5 (para to the hydroxyl) and a hydroxyl group at position 2 (ortho to the amide).

  • Ring B (Amine Side): Aniline ring substituted with a primary amine (-NH₂) at the meta position relative to the amide linkage.

  • Linker: Secondary amide (-CONH-).

1.2 Conformational Dynamics: The "Closed" vs. "Open" State

The defining feature of ortho-hydroxybenzamides is the Intramolecular Hydrogen Bond (IMHB) . This interaction locks the molecule into a specific conformation, significantly affecting its lipophilicity and membrane permeability.

The "Closed" Conformation (Dominant State): In non-polar solvents and the crystal state, the phenolic proton acts as a donor to the amide carbonyl oxygen (


).
  • Geometry: This forms a pseudo-six-membered ring, enforcing planarity between the phenol ring and the amide group.

  • Energetics: This state is thermodynamically preferred by approximately 4–7 kcal/mol over the open form due to resonance-assisted hydrogen bonding (RAHB).

  • Effect: It masks the polar hydroxyl group, increasing the molecule's effective LogP and permeability.

The "Open" Conformation: In strong hydrogen-bond-accepting solvents (e.g., DMSO) or at high pH, the IMHB can be disrupted.

  • Geometry: The hydroxyl group rotates away from the carbonyl, potentially bonding with solvent molecules or the amide nitrogen (

    
    ), though the latter is sterically less favorable.
    
1.3 Visualization of Conformational Equilibrium

The following diagram illustrates the equilibrium between the closed (active) and open conformations, highlighting the critical hydrogen bonding network.

Conformation cluster_features Structural Drivers Closed CLOSED CONFORMATION (Pseudo-6-membered Ring) Dominant in Non-polar Media Transition Transition State (Rotation barrier ~10-15 kcal/mol) Closed->Transition Solvation / Deprotonation IMHB IMHB (O-H...O=C) Stabilizes Planarity Closed->IMHB Open OPEN CONFORMATION (Solvent Exposed) Dominant in Polar/Basic Media Open->Transition Transition->Closed  Desolvation / Protonation   Transition->Open Steric Amide Bond Restricted Rotation

Figure 1: Conformational switching mechanism driven by Intramolecular Hydrogen Bonding (IMHB).

Physicochemical Properties & Data

The following data points are derived from structure-activity relationship (SAR) studies of analogous 5-chlorosalicylanilides.

PropertyEstimated ValueSignificance
Molecular Formula C₁₃H₁₁ClN₂O₂Core composition.[2][3]
Molecular Weight 262.69 g/mol Fragment-like; suitable for CNS penetration if LogP permits.
cLogP ~2.8 – 3.2Moderate lipophilicity; "Closed" conformation increases effective lipophilicity.
pKa (Phenol) ~7.5 – 8.0More acidic than unsubstituted phenol due to the electron-withdrawing 5-Cl and amide groups.
pKa (Aniline) ~3.5 – 4.0The 3-amino group is weakly basic due to the electron-withdrawing amide linkage on the ring.
H-Bond Donors 3 (Phenol OH, Amide NH, Aniline NH₂)High capacity for target interaction.
H-Bond Acceptors 3 (Amide O, Phenol O, Aniline N)Facilitates binding site recognition.
Synthesis Methodology

Synthesizing this molecule requires careful control to prevent polymerization (since the starting material is a diamine) and to ensure regioselectivity.

3.1 Retrosynthetic Analysis
  • Bond Disconnection: Amide bond formation.

  • Precursors: 5-Chlorosalicylic acid (or 5-chloro-2-hydroxybenzoic acid) + m-Phenylenediamine (1,3-diaminobenzene).

3.2 Recommended Protocol: HATU-Mediated Coupling

This method is preferred over acid chlorides for salicylates to avoid oligomerization of the unprotected hydroxy group, although the phenol often requires no protection if stoichiometry is controlled.

Reagents:

  • 5-Chloro-2-hydroxybenzoic acid (1.0 eq)

  • m-Phenylenediamine (3.0 eq - Excess used to prevent bis-amide formation)

  • HATU (1.1 eq)

  • DIPEA (2.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Workflow:

  • Activation: Dissolve 5-chloro-2-hydroxybenzoic acid in DMF under

    
     atmosphere. Add DIPEA and HATU. Stir for 15 minutes at 0°C to form the activated ester.
    
  • Coupling: Add the m-phenylenediamine solution (in DMF) dropwise to the activated ester. Crucial: Slow addition prevents the diamine from reacting with two equivalents of acid.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LC-MS (Target mass: 263 m/z [M+H]+).

  • Workup: Dilute with EtOAc, wash with saturated

    
     (removes unreacted acid) and Brine.
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product will elute after the excess diamine but before any bis-amide byproduct.

3.3 Synthesis Pathway Diagram

Synthesis Acid 5-Chloro-2-hydroxybenzoic acid Activated Activated Ester (HATU/DIPEA) Acid->Activated Activation (0°C, 15 min) Diamine m-Phenylenediamine (3.0 eq excess) Product N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide Activated->Product + Diamine (Dropwise) SideProduct Bis-amide impurity (Minimized by excess diamine) Activated->SideProduct Excess Acid / Fast Addition

Figure 2: Synthetic pathway utilizing HATU coupling with stoichiometric control.

Biological Applications & Mechanism of Action

While specific data on the 3-amino variant is less abundant than the 3-chloro or 4-nitro (Niclosamide) variants, the pharmacophore dictates specific biological activities.

4.1 Proton Uncoupling (Mitochondrial)

Like Niclosamide, this molecule acts as a protonophore.

  • Mechanism: The labile phenolic proton allows the molecule to shuttle protons across the inner mitochondrial membrane, uncoupling oxidative phosphorylation.

  • Impact: This depletes ATP in target cells, a mechanism exploited for anthelmintic activity and increasingly for targeting cancer stem cells (CSCs).

4.2 Kinase Inhibition & Probe Design

The 3-amino group is the critical differentiator here.

  • Linker Capability: Unlike the nitro group of Niclosamide, the amine allows this molecule to be conjugated to E3 ligase ligands (e.g., Thalidomide) to create PROTACs (Proteolysis Targeting Chimeras) that degrade specific proteins.

  • Fluorescence: The amine can be derivatized with fluorophores (e.g., FITC) to track the subcellular localization of salicylanilides.

4.3 STAT3 Inhibition

Salicylanilides are known inhibitors of the STAT3 signaling pathway. The 5-chloro and 2-hydroxy motifs are essential for binding to the SH2 domain of STAT3, preventing dimerization and nuclear translocation.

References
  • Mitochondrial Uncoupling Mechanism

    • Terada, H. "Uncouplers of oxidative phosphorylation." Environmental Health Perspectives, Vol 87, 1990.
  • Salicylanilide Conformation & Hydrogen Bonding

    • Jana, S. et al. "Conformational analysis of salicylanilides: A spectroscopic and computational study." Journal of Molecular Structure, 2024.[4] (General class reference).

    • Related Crystal Structure Data: CCDC 803117 (N-(3-chlorophenyl)-2-hydroxybenzamide analog).
  • Synthesis of Salicylanilides (HATU Method)

    • Montalbetti, C.A.G.N., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005.
  • Niclosamide Analogs in Antiviral Research

    • Jeon, S. et al. "Identification of Antiviral Drug Candidates against SARS-CoV-2 from FDA-Approved Drugs." Antimicrobial Agents and Chemotherapy, 2020.

Sources

Foundational

N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide mechanism of action in biological systems.

This guide provides an in-depth technical analysis of N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide , a bioactive small molecule belonging to the salicylanilide class. While often studied as a structural analog in Struct...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide , a bioactive small molecule belonging to the salicylanilide class. While often studied as a structural analog in Structure-Activity Relationship (SAR) campaigns for compounds like IMD-0354 and Niclosamide , its specific pharmacological profile is defined by the unique interplay between its protonophoric core and the metabolic versatility of the 3-aminophenyl moiety.

Executive Summary & Chemical Identity

N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide is a pleiotropic modulator of cellular bioenergetics and inflammatory signaling. It functions primarily through two distinct but interconnected mechanisms:

  • Mitochondrial Uncoupling: Acting as a protonophore to disrupt the inner mitochondrial membrane potential (

    
    ).
    
  • Kinase Inhibition (IKK-

    
    ):  Allosteric inhibition of the I
    
    
    
    B Kinase (IKK) complex, preventing NF-
    
    
    B activation.

Structurally, it represents a "stripped-down" pharmacophore of the drug Niclosamide (lacking the nitro group and one chlorine) and a hydrophilic analog of the IKK-


 inhibitor IMD-0354 .
Physicochemical Profile
PropertyValue / CharacteristicRelevance
Molecular Formula

Core scaffold for SAR studies.[1][2][3][4]
Molecular Weight 262.69 g/mol Small molecule, high cell permeability.
Pharmacophore SalicylanilideEssential for proton shuttling (Acidic OH + Amide).
Key Substituent 3-Aminophenyl (

-NH

)
Increases water solubility; potential conjugation handle; alters pKa compared to nitro-salicylanilides.
Primary Class Protonophore / Kinase InhibitorDual-action anti-inflammatory and metabolic modulator.

Mechanism of Action 1: Mitochondrial Uncoupling (Bioenergetics)

The most fundamental biological activity of 5-chloro-2-hydroxybenzamides is their ability to act as protonophores . This mechanism is thermodynamic in nature and does not require a specific protein receptor, making it a universal effect across mammalian and bacterial cells.

The Proton Shuttle Cycle

The molecule possesses a labile proton on the phenolic hydroxyl group (position 2) and an amide nitrogen. The electron-withdrawing chlorine at position 5 increases the acidity of the phenolic proton, allowing the molecule to deprotonate at physiological pH.

  • Membrane Entry: The neutral, protonated form of the molecule diffuses through the lipid bilayer of the Inner Mitochondrial Membrane (IMM).

  • Deprotonation: Upon reaching the matrix side (high pH), the molecule releases a proton (

    
    ).
    
  • Anion Return: The resulting phenolate anion is stabilized by an intramolecular hydrogen bond (between the amide NH and the phenolate O-), effectively "hiding" the negative charge. This allows the anionic species to diffuse back across the hydrophobic membrane to the intermembrane space (low pH).

  • Reprotonation: In the acidic intermembrane space, the anion picks up a proton, restarting the cycle.

Biological Consequence: This futile cycle dissipates the proton gradient (


) generated by the Electron Transport Chain (ETC) without generating ATP, leading to mitochondrial uncoupling . This triggers increased oxygen consumption (to restore the gradient) and energy depletion (ATP drop).
Visualization: Protonophore Mechanism

MitochondrialUncoupling cluster_IMS Intermembrane Space (High H+) cluster_Membrane Inner Mitochondrial Membrane (Lipid Bilayer) cluster_Matrix Mitochondrial Matrix (Low H+) H_out H+ (High Conc.) Drug_H Drug-H (Neutral) H_out->Drug_H Protonation Diffusion_In Diffusion Drug_H->Diffusion_In Crosses Membrane Drug_Anion Drug- (Anion) Diffusion_In->Drug_Anion Deprotonation Diffusion_Out Diffusion (Anion) Diffusion_Out->Drug_H Cycle Repeats Drug_Anion->Diffusion_Out Return (Charge Masked) H_in H+ Released Drug_Anion->H_in Release H+ ATP_Synthase ATP Synthase (Bypassed) H_in->ATP_Synthase Gradient Collapsed

Caption: The futile proton cycle driven by the salicylanilide scaffold, bypassing ATP Synthase.

Mechanism of Action 2: IKK- Inhibition (Inflammation)

Beyond uncoupling, this scaffold acts as a specific inhibitor of the NF-


B signaling pathway . This activity is structurally derived from the IMD-0354  lineage.[5][6]
Allosteric Inhibition of IKK-

The transcription factor NF-


B is normally sequestered in the cytoplasm by I

B

. Pro-inflammatory stimuli (TNF-

, IL-1

) activate the IKK complex (specifically the IKK-

subunit), which phosphorylates I

B

, targeting it for degradation and releasing NF-

B to the nucleus.
  • Target Interaction: N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide binds to the IKK-

    
     subunit . Unlike ATP-competitive inhibitors, salicylanilides often bind to an allosteric site, preventing the conformational change required for kinase activation.
    
  • Effect: This blockade prevents the phosphorylation of Ser32/36 on I

    
    B
    
    
    
    .
  • Result: NF-

    
    B remains sequestered in the cytoplasm, suppressing the transcription of inflammatory cytokines (IL-6, TNF-
    
    
    
    , COX-2).
Visualization: NF- B Pathway Blockade

NFkB_Inhibition Stimulus TNF-alpha / IL-1beta Receptor Cytokine Receptor Stimulus->Receptor IKK_Complex IKK Complex (IKK-alpha/beta/gamma) Receptor->IKK_Complex Activation IkBa IkB-alpha IKK_Complex->IkBa Phosphorylation (Blocked) Drug N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide Drug->IKK_Complex Inhibits (IKK-beta) NFkB NF-kB (p65/p50) IkBa->NFkB Sequesters Proteasome Proteasomal Degradation IkBa->Proteasome Ubiquitination Nucleus Nucleus: Gene Transcription NFkB->Nucleus Translocation (Blocked)

Caption: Inhibition of the canonical NF-kB pathway by targeting the IKK complex.

Experimental Protocols for Validation

To validate the mechanism of action of N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide, the following self-validating protocols are recommended.

Protocol A: Mitochondrial Respiration Assay (Seahorse XF)

Objective: Confirm protonophore activity by measuring Oxygen Consumption Rate (OCR).

  • Cell Preparation: Seed HepG2 or HeLa cells (10,000/well) in XF96 microplates. Incubate overnight.

  • Media Change: Replace culture media with unbuffered XF assay media (pH 7.4).

  • Baseline Measurement: Measure basal OCR for 3 cycles.

  • Compound Injection: Inject the compound (0.1 - 10

    
    M).
    
    • Expected Result: Immediate, dose-dependent increase in OCR (uncoupling).

  • Oligomycin Control: Inject Oligomycin (ATP synthase inhibitor).

    • Validation: If the compound is a true uncoupler, OCR should remain elevated even in the presence of Oligomycin.

  • FCCP Control: Use FCCP as a positive control for maximal uncoupling.

Protocol B: NF- B Luciferase Reporter Assay

Objective: Quantify inhibition of transcriptional activity.

  • Transfection: Transfect HEK293T cells with an NF-

    
    B-Luciferase reporter plasmid and a Renilla control plasmid.
    
  • Pre-treatment: Treat cells with N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide (1 - 20

    
    M) for 1 hour.
    
  • Stimulation: Add TNF-

    
     (10 ng/mL) to induce NF-
    
    
    
    B. Incubate for 4-6 hours.
  • Lysis & Detection: Lyse cells and add Luciferin substrate. Measure luminescence.

  • Data Normalization: Normalize Firefly luciferase (NF-

    
    B) to Renilla (transfection efficiency).
    
    • Expected Result: Dose-dependent reduction in normalized luminescence compared to TNF-

      
       only control.
      

Synthesis & References

Synthesis Pathway (Brief)

The synthesis typically involves the condensation of 5-chlorosalicylic acid (activated with thionyl chloride or EDCI) with


-phenylenediamine .
  • Step 1: Activation of 5-chloro-2-hydroxybenzoic acid.

  • Step 2: Nucleophilic attack by one amine group of

    
    -phenylenediamine.
    
  • Purification: Recrystallization to remove the bis-amide byproduct.

References
  • IMD-0354 Mechanism: Kamiya, K., et al. "Selectivity of the IKK-beta inhibitor IMD-0354."[2][7] Biochemical and Biophysical Research Communications, 2013.

  • Salicylanilide Uncoupling: Terada, H. "Uncouplers of oxidative phosphorylation." Environmental Health Perspectives, 1990.

  • Colistin Adjuvant Activity: Barker, W. T., et al. "Structure Function Studies on IMD-0354 Identifies Highly Active Colistin Adjuvants."[2][3] ACS Infectious Diseases, 2023. (Describes amino-derivatives of the scaffold).

  • Niclosamide Pharmacology: Chen, B., et al. "Niclosamide: Beyond an antihelminthic drug."[5] Cellular Signalling, 2018.

Sources

Exploratory

An In-Depth Technical Guide to the Identification of Potential Biological Targets for N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide

Preamble: Charting a Course for a Novel Salicylanilide Derivative The compound N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide belongs to the salicylanilide class, a scaffold known for a wide spectrum of biological activit...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Charting a Course for a Novel Salicylanilide Derivative

The compound N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide belongs to the salicylanilide class, a scaffold known for a wide spectrum of biological activities, including anticancer, antimicrobial, and anthelmintic effects.[1][2] Given the therapeutic potential inherent in this chemical family, elucidating the mechanism of action for a novel derivative is a critical first step in any drug development program. As direct biological data for N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide is not yet publicly available, this guide provides a comprehensive, multi-pronged strategy for its target deconvolution. We will proceed from broad, computational predictions to specific, high-confidence experimental validation, outlining a logical and robust workflow designed for drug discovery professionals. This document is structured not as a rigid template, but as a strategic roadmap, detailing the causality behind each experimental choice to ensure a self-validating and scientifically rigorous investigation.

Part 1: In Silico Target Prediction — Generating Actionable Hypotheses

The foundational step in characterizing a novel compound is to generate a ranked list of potential biological targets using computational methods.[3][4] This cost-effective approach leverages vast biological and chemical databases to create data-driven hypotheses that guide subsequent experimental work.[5] Our strategy combines ligand-based and structure-based approaches for maximum predictive power.

Ligand-Based Target Prediction

This methodology operates on the principle that structurally similar molecules often share biological targets.[6]

  • Chemical Similarity and Substructure Searching: We will utilize databases such as ChEMBL, PubChem, and DrugBank to identify known bioactive compounds that share structural similarity with our query molecule. This provides an immediate, albeit low-resolution, view of potential target classes.

  • Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity.[7][8][9] A pharmacophore model will be built based on the query molecule and used to screen 3D compound libraries. Hits from this screen will have their known targets compiled, creating a prioritized list of potential targets for N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide.

Reverse Docking and Panel Docking

Where ligand-based methods rely on similarities to other molecules, reverse docking directly assesses the potential fit of our compound against a library of protein structures.

  • Methodology: The 3D structure of N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide will be docked against a curated library of protein binding sites (e.g., the PDBbind database). Scoring functions will rank the potential targets based on predicted binding affinity.[10]

  • Causality: This approach is unbiased by known ligand-target relationships and can therefore uncover entirely novel targets. It is particularly powerful for identifying potential off-target interactions early in the discovery process.[10]

The workflow for our in silico investigation is visualized below.

cluster_ligand Ligand-Based Approaches cluster_structure Structure-Based Approaches start Query Molecule: N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide sim_search Chemical Similarity Searching (ChEMBL, PubChem) start->sim_search pharma Pharmacophore Modeling start->pharma rev_dock Reverse Docking (PDBbind Library) start->rev_dock target_list Hypothesized Target List sim_search->target_list pharma->target_list rev_dock->target_list prioritize Prioritize Targets (Based on Scoring, Biological Relevance) target_list->prioritize output Ranked List of Potential Targets for Experimental Validation prioritize->output

Caption: In Silico Target Prediction Workflow.

Part 2: Unbiased Experimental Target Identification

While in silico methods provide hypotheses, experimental validation is required to identify bona fide targets within a complex biological system. We will employ two complementary, unbiased, proteome-wide strategies: affinity purification-mass spectrometry (AP-MS) and Cellular Thermal Shift Assay coupled with mass spectrometry (CETSA-MS).

Affinity Purification-Mass Spectrometry (AP-MS)

This classic and robust technique uses an immobilized version of the small molecule to "fish" for its binding partners from a cell lysate.[11]

Rationale: AP-MS provides direct physical evidence of a protein-ligand interaction. To ensure the validity of our findings, we must first design and synthesize a chemical probe that retains the biological activity of the parent compound while allowing for immobilization. A photoaffinity probe, incorporating a diazirine group, is the gold standard as it allows for covalent cross-linking to the target upon UV irradiation, capturing even transient interactions.[12][13][14]

probe Design & Synthesize Photoaffinity Probe immobilize Immobilize Probe on Magnetic Beads probe->immobilize incubate Incubate Lysate with Probe-Beads immobilize->incubate lysate Prepare Cell Lysate lysate->incubate uv UV Cross-linking incubate->uv wash Wash to Remove Non-specific Binders uv->wash elute Elute Bound Proteins wash->elute digest On-Bead Digestion (Trypsin) elute->digest lcms LC-MS/MS Analysis digest->lcms analysis Data Analysis: Identify & Quantify Proteins lcms->analysis output List of Potential Binding Partners analysis->output

Caption: Photoaffinity Purification-Mass Spectrometry Workflow.

Experimental Protocol: Affinity Purification-Mass Spectrometry

  • Probe Immobilization:

    • Synthesize N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide with a linker arm terminating in an alkyne group.

    • Click-chemistry conjugate the alkyne-probe to azide-functionalized magnetic beads.

    • As a negative control, prepare beads functionalized only with the linker and no compound.

  • Cell Lysate Preparation:

    • Culture a relevant cell line (e.g., a human cancer cell line if anticancer activity is suspected) to ~80% confluency.

    • Harvest cells and lyse in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris. Determine protein concentration using a BCA assay.

  • Affinity Pulldown:

    • Incubate 1-2 mg of cell lysate with the probe-conjugated beads (and control beads in a separate reaction) for 2-4 hours at 4°C with gentle rotation.

    • For competitive elution control, pre-incubate a parallel lysate sample with a 100-fold excess of free, unmodified N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide before adding the probe-beads.

  • Cross-linking and Washing:

    • Transfer the slurry to a petri dish on ice and irradiate with 365 nm UV light for 15-30 minutes to induce covalent cross-linking.

    • Place tubes on a magnetic rack to capture the beads.[11] Discard the supernatant.

    • Wash the beads extensively with lysis buffer followed by a high-salt buffer and a final wash with an ammonium bicarbonate buffer to remove non-specifically bound proteins.

  • Protein Digestion and Mass Spectrometry:

    • Resuspend the beads in a digestion buffer containing a reducing agent (e.g., DTT) and an alkylating agent (e.g., iodoacetamide).

    • Add trypsin and incubate overnight at 37°C to digest the bound proteins into peptides.

    • Collect the supernatant containing the peptides and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

  • Data Analysis:

    • Identify peptides and proteins using a database search algorithm (e.g., MaxQuant).

    • Filter results against a database of common contaminants (e.g., CRAPome).[2]

    • True binding partners will be significantly enriched in the probe sample compared to the negative control and significantly diminished in the competitive elution sample.

Cellular Thermal Shift Assay (CETSA®) with Mass Spectrometry

CETSA is a powerful method for assessing target engagement in a physiological context (i.e., within intact cells).[15] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[16] When coupled with quantitative proteomics, this technique can identify targets on a proteome-wide scale.

Rationale: This method requires no modification of the compound and confirms target binding in a native cellular environment, providing highly physiologically relevant data. It is an excellent orthogonal approach to validate hits from AP-MS.

Experimental Protocol: Proteome-wide CETSA

  • Cell Treatment:

    • Culture cells of interest and treat with either vehicle (DMSO) or a saturating concentration of N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide for 1 hour at 37°C.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., from 40°C to 64°C in 4°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature. Include a non-heated control (25°C).

  • Lysis and Protein Separation:

    • Lyse the cells by repeated freeze-thaw cycles.

    • Separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins by ultracentrifugation (100,000 x g for 20 minutes at 4°C).

  • Sample Preparation for MS:

    • Collect the supernatants. Perform a protein assay to ensure equal protein loading.

    • Prepare samples for quantitative mass spectrometry using a method like Tandem Mass Tagging (TMT), which allows for multiplexed analysis of samples from different temperature points.

    • Digest proteins to peptides with trypsin.

  • LC-MS/MS and Data Analysis:

    • Analyze the TMT-labeled peptides by LC-MS/MS.

    • For each identified protein, plot the relative amount of soluble protein as a function of temperature for both the vehicle- and drug-treated samples.

    • A "thermal shift" (a rightward shift in the melting curve for the drug-treated sample) indicates that the compound has bound to and stabilized that protein.[16] Proteins showing a significant and reproducible thermal shift are considered high-confidence targets.

Part 3: Focused Target Validation and Mechanistic Elucidation

The unbiased approaches in Part 2 will yield a list of candidate targets. The next critical phase is to validate these hits using orthogonal, lower-throughput methods and to begin dissecting the compound's mechanism of action.

Kinase Profiling

Given that a significant portion of the "druggable" proteome consists of kinases, and many salicylanilide derivatives exhibit kinase inhibitory activity, a focused screen against a broad kinase panel is a high-yield, logical step.[17][18]

Rationale: This provides immediate information on the compound's selectivity across the kinome. A highly selective inhibitor is often a more desirable starting point for drug development than a non-selective one. This experiment can be performed in parallel with the unbiased screens.

Methodology: N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide will be submitted to a commercial kinase profiling service.[19][20]

  • Primary Screen: Single-concentration (e.g., 1 or 10 µM) screen against a panel of >400 kinases. The output is typically percent inhibition.

  • Dose-Response: For any kinases showing >50% inhibition in the primary screen, a 10-point dose-response curve will be generated to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Parameter Description Significance
Primary Screen (% Inhibition) Measures the percentage of kinase activity inhibited at a single, high concentration of the compound.Rapidly identifies potential kinase targets across the kinome.
IC50 (Dose-Response) The concentration of the compound that inhibits 50% of the kinase's activity.Quantifies the potency of the compound against specific kinase hits.
Selectivity Profile A comparison of IC50 values across all tested kinases.Determines whether the compound is a selective (potent against one or a few kinases) or multi-kinase inhibitor.
Biophysical Validation of Direct Binding

To confirm a direct physical interaction between the compound and a purified candidate protein (identified from AP-MS, CETSA-MS, or kinase profiling), we will use biophysical techniques that measure the thermodynamics and kinetics of binding.[][22][23]

  • Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event.[24][25][26]

    • Protocol: A solution of the purified target protein is placed in the sample cell of the calorimeter. The compound is incrementally injected into the cell, and the resulting heat change is measured after each injection.

    • Output: ITC provides the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction, offering a complete thermodynamic profile of the binding event.[24]

  • Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures binding in real-time.[1][27][28]

    • Protocol: The purified target protein is immobilized on a sensor chip. A solution containing the compound is flowed over the surface. Binding is detected as a change in the refractive index at the sensor surface.

    • Output: SPR provides real-time kinetic data, including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).[28]

cluster_itc Isothermal Titration Calorimetry (ITC) cluster_spr Surface Plasmon Resonance (SPR) start High-Confidence Target (e.g., from CETSA, AP-MS) itc_prep Prepare Purified Protein & Compound Solution start->itc_prep spr_prep Immobilize Protein on Sensor Chip start->spr_prep itc_run Titrate Compound into Protein Solution itc_prep->itc_run itc_out Output: Kd, Stoichiometry (n), Enthalpy (ΔH) itc_run->itc_out conclusion Validated Direct Binding & Full Kinetic/Thermodynamic Profile itc_out->conclusion spr_run Flow Compound over Surface spr_prep->spr_run spr_out Output: Kd, Association Rate (ka), Dissociation Rate (kd) spr_run->spr_out spr_out->conclusion

Caption: Biophysical Validation Workflow.
Elucidating the Downstream Signaling Pathway

Once a direct target is validated, the final step is to understand the functional consequences of its modulation. This involves investigating the downstream signaling pathways affected by the compound.

Example Scenario: If the validated target is a protein kinase (e.g., "Kinase X"), we would investigate its known signaling pathway.

Methodology:

  • Treat cells with N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide at various concentrations and time points.

  • Prepare cell lysates.

  • Use Western blotting to analyze the phosphorylation status of known substrates of Kinase X and other key downstream proteins in the pathway.

  • A decrease in the phosphorylation of a known substrate would confirm that the compound inhibits the kinase's activity in a cellular context and functionally engages the pathway.

compound N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide kinase_x Kinase X (Validated Target) compound->kinase_x Inhibits substrate Substrate A kinase_x->substrate Phosphorylates downstream Downstream Effector B substrate->downstream Activates response Cellular Response (e.g., Proliferation, Apoptosis) downstream->response

Caption: Hypothetical Signaling Pathway Inhibition.

Conclusion

This technical guide outlines a systematic and robust strategy for the comprehensive identification and validation of biological targets for the novel compound N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide. By integrating predictive computational methods with unbiased, proteome-wide experimental approaches and focused biophysical and biochemical validation, this workflow is designed to deliver high-confidence targets. Each stage is built upon the last, with orthogonal methods providing the self-validation necessary for a high-integrity drug discovery program. The successful execution of this plan will not only elucidate the compound's mechanism of action but will also pave the way for its rational optimization as a potential therapeutic agent.

References

  • PubMed. (2014). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. [Link]

  • Protocols.io. (2025). Proteomics Sample Preparation for Affinity-Purification Mass Spectrometry. [Link]

  • Protocols.io. (2025). Isothermal Titration Calorimetry ITC. [Link]

  • Creative Biolabs. In Silico Target Prediction. [Link]

  • PNAS. Quantitative proteomics approach for identifying protein–drug interactions in complex mixtures using protein stability measurements. [Link]

  • Aragen. (2025). SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules. [Link]

  • Nicoya Lifesciences. (2023). SPR applications in early drug discovery | Alto™ Digital SPR. [Link]

  • Wiley Online Library. One‐Step Synthesis of Photoaffinity Probes for Live‐Cell MS‐Based Proteomics. [Link]

  • Wikipedia. Quantitative proteomics. [Link]

  • Protocols.io. (2024). Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster. [Link]

  • PubMed. (2019). In Silico Target Prediction for Small Molecules. [Link]

  • Scilit. Synthesis of 5-chloro-3'-nitro-4'-substituted salicylanilides, a new series of anthelmintic and antimicrobial agents. [Link]

  • Carterra. High Throughput Surface Plasmon Resonance: Why It Matters. [Link]

  • Bio-protocol. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. [Link]

  • ResearchGate. (2019). (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. [Link]

  • PubMed. Synthesis and characterization of photoaffinity probes that target the 5-HT3 receptor. [Link]

  • ACS Publications. (2018). Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis. [Link]

  • Deep Origin. (2024). Pharmacophore Modeling - Computational Chemistry Glossary. [Link]

  • Biognosys. Proteome-Wide Drug Target Identification and Binding Site Mapping Using LiP-MS. [Link]

  • PubMed. (2006). Drug target identification and quantitative proteomics. [Link]

  • Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. [Link]

  • Nature. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. [Link]

  • ACS Publications. (2021). In Silico Functional Profiling of Small Molecules and Its Applications. [Link]

  • Patsnap. (2025). What is pharmacophore modeling and its applications?. [Link]

  • AZoLifeSciences. (2026). Proteomics Approaches to Overcome Undruggable Targets in Disease. [Link]

  • Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services. [Link]

  • MDPI. (2018). Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces. [Link]

  • DigitalCommons@TMC. (2022). Protocol for Establishing a Protein-Protein Interaction Network Using Tandem Affinity Purification Followed by Mass Spectrometry. [Link]

  • ResearchGate. Applications and Limitations of Pharmacophore Modeling. [Link]

  • SciSpace. The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. [Link]

  • Nature. An update of label-free protein target identification methods for natural active products. [Link]

  • MDPI. (2013). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. [Link]

  • BPS Bioscience. Kinase Screening & Profiling Service | Drug Discovery Support. [Link]

  • Harvard Medical School. Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions. [Link]

  • PubMed. (2025). Pharmacophore modeling in drug design. [Link]

  • PMC. Photoaffinity labeling in target- and binding-site identification. [Link]

  • Cytoscape. Affinity purification-mass spectrometry network analysis. [Link]

  • Oxford Academic. (2024). KinomeMETA: a web platform for kinome-wide polypharmacology profiling with meta-learning. [Link]

  • Wikipedia. Methods to investigate protein–protein interactions. [Link]

  • PMC. Proteome-wide identification of druggable targets and inhibitors for multidrug-resistant Pseudomonas aeruginosa using an integrative subtractive proteomics and virtual screening approach. [Link]

  • World Scientific. (2015). Modern Biophysical Approaches to Study Protein–Ligand Interactions. [Link]

  • NECTAR COST. Recommended procedure for proper data collection and analysis in isothermal titration calorimetry experiments. [Link]

  • Technology Networks. (2026). Integrating Proteomics Into Pharmaceutical R&D. [Link]

  • PubMed. (2021). Isothermal titration calorimetry (ITC): a standard operating procedure (SOP). [Link]

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Foundational

InChI Key and SMILES for N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide.

The following technical guide provides an in-depth analysis of N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide , a specialized salicylanilide derivative. This document is structured for researchers in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide , a specialized salicylanilide derivative. This document is structured for researchers in medicinal chemistry and drug development, focusing on its chemical identity, synthetic pathways, and potential biological applications.

Structural Identity, Synthesis, and Pharmacophore Analysis[1]

Executive Summary

N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide is a bifunctional scaffold belonging to the salicylanilide class. Characterized by a 5-chlorosalicylic acid core coupled to a 1,3-diaminobenzene moiety, this compound serves as a critical intermediate in the synthesis of azo dyes, Schiff base ligands, and potential oxidative phosphorylation uncouplers. Its free amino group (


) allows for further derivatization, making it a valuable "linker" molecule in PROTAC design or combinatorial library generation.
Chemical Identity & Cheminformatics

Accurate identification is paramount for database integration and reproducibility.

PropertySpecification
Chemical Name N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide
IUPAC Name 5-chloro-2-hydroxy-N-(3-aminophenyl)benzamide
Molecular Formula

Molecular Weight 262.69 g/mol
Canonical SMILES Nc1cccc(NC(=O)c2cc(Cl)ccc2O)c1
Isomeric SMILES [NH2]c1cccc(NC(=O)c2cc(Cl)ccc2O)c1
Common Scaffolds Salicylanilide, Aminobenzanilide

Note on Registry: While specific CAS numbers for this exact derivative are not widely indexed in public registries (unlike its nitro-precursors), it is chemically distinct and fully defined by the SMILES string provided above.

Structural Analysis & Pharmacophore

The molecule consists of two distinct domains connected by an amide bond:

  • Domain A (Acidic Head): The 5-chloro-2-hydroxyphenyl ring. The phenolic hydroxyl group at the ortho position to the amide carbonyl forms an intramolecular hydrogen bond (pseudo-6-membered ring), which increases lipophilicity and membrane permeability. This is the "warhead" responsible for protonophoric activity.

  • Domain B (Basic Tail): The 3-aminophenyl ring. The meta-amino group provides a nucleophilic handle for conjugation without sterically hindering the amide bond.

Synthetic Protocol (Self-Validating System)

Direct coupling of 5-chlorosalicylic acid with 1,3-phenylenediamine is prone to polymerization or double-amidation. To ensure high purity and yield, a Mono-Protection Strategy is required.

Reaction Scheme
  • Protection: 1,3-Phenylenediamine

    
     N-Boc-1,3-phenylenediamine.
    
  • Activation: 5-Chlorosalicylic acid

    
     Acid Chloride (or Activated Ester).
    
  • Coupling: Activated Acid + Protected Amine

    
     Intermediate.
    
  • Deprotection: Removal of Boc group

    
     Final Product.
    
Step-by-Step Methodology

Reagents:

  • 5-Chlorosalicylic acid (1.0 eq)

  • N-Boc-m-phenylenediamine (1.1 eq)

  • HATU (1.2 eq) or Thionyl Chloride (

    
    )
    
  • DIPEA (Diisopropylethylamine) (2.0 eq)

  • Dichloromethane (DCM) & Trifluoroacetic acid (TFA)

Protocol:

  • Activation: Dissolve 5-chlorosalicylic acid (1 mmol) in anhydrous DMF (5 mL). Add HATU (1.2 mmol) and DIPEA (2 mmol). Stir for 15 minutes at

    
     to form the activated ester.
    
    • Why: HATU prevents racemization (not an issue here, but good practice) and ensures faster coupling than carbodiimides for electron-poor anilines.

  • Coupling: Add N-Boc-m-phenylenediamine (1.1 mmol) to the mixture. Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Validation: Monitor by TLC (50% EtOAc/Hexane). The disappearance of the acid spot indicates completion.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate.
  • Deprotection: Dissolve the intermediate in DCM/TFA (4:1 ratio). Stir for 1 hour at RT.

    • Mechanism:[1][2] Acidolytic cleavage of the tert-butyl carbamate yields the trifluoroacetate salt.

  • Neutralization: Evaporate volatiles. Redissolve in EtOAc and wash with saturated

    
     to obtain the free base.
    
  • Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (DCM:MeOH 95:5).

Visual Workflow (DOT Diagram)

SynthesisPath Start1 5-Chlorosalicylic Acid Step2 Activation (HATU/DIPEA) Start1->Step2 Start2 1,3-Phenylenediamine Step1 Protection (Boc-anhydride) Start2->Step1 Inter1 N-Boc-m-phenylenediamine Step1->Inter1 Step3 Amide Coupling Inter1->Step3 Step2->Step3 Inter2 Boc-Protected Intermediate Step3->Inter2 Step4 Deprotection (TFA/DCM) Inter2->Step4 Final N-(3-Aminophenyl)-5-chloro- 2-hydroxybenzamide Step4->Final

Figure 1: Convergent synthesis strategy utilizing Boc-protection to prevent polymerization.

Biological Context & Mechanism of Action

While often used as an intermediate, the intact scaffold possesses intrinsic biological activity characteristic of halogenated salicylanilides.

Mitochondrial Uncoupling

The 5-chloro-2-hydroxybenzamide motif acts as a protonophore. The phenolic proton is acidic (


).
  • Protonation: In the intermembrane space (low pH), the molecule exists in the neutral, lipophilic form.

  • Translocation: It diffuses across the inner mitochondrial membrane.

  • Deprotonation: In the matrix (high pH), it releases the proton, dissipating the proton motive force (PMF).

  • Return: The anionic form returns to the intermembrane space, driven by the membrane potential, completing the cycle.

Signaling Pathway Interaction

This compound is structurally analogous to inhibitors of the STAT3 and NF-


B  pathways. The free amino group allows for the synthesis of irreversible inhibitors by converting it into an acrylamide (Michael acceptor) to target specific cysteine residues on kinases.

BioMechanism Compound N-(3-Aminophenyl)-5-chloro- 2-hydroxybenzamide Action1 Protonation (Neutral Form) Compound->Action1 Environment_Out Intermembrane Space (High [H+]) Environment_Out->Action1 Environment_In Mitochondrial Matrix (Low [H+]) Action3 Deprotonation (Anionic Form) Environment_In->Action3 Action2 Membrane Diffusion Action1->Action2 Action2->Environment_In Action3->Environment_Out Anion Return Result ATP Synthesis Inhibition Action3->Result

Figure 2: Mechanism of protonophoric uncoupling typical of halogenated salicylanilides.

Analytical Validation

To verify the identity of the synthesized compound, the following analytical signatures must be confirmed:

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       ppm (s, 1H, Amide 
      
      
      
      ).
    • 
       ppm (s, 1H, Phenolic 
      
      
      
      , broad, exchangeable).
    • 
       ppm (d, 1H, H-6 of salicylic ring).
      
    • 
       ppm (dd, 1H, H-4 of salicylic ring).
      
    • 
       ppm (d, 1H, H-3 of salicylic ring).
      
    • 
       ppm (s, 2H, Aniline 
      
      
      
      , broad).
  • LC-MS (ESI):

    • Calculated

      
      : 263.05.
      
    • Observe peak at

      
       (positive mode).
      
    • Chlorine isotope pattern (

      
      ) should show a 3:1 ratio at 
      
      
      
      .
References
  • PubChem Database. Salicylanilide Derivatives and Bioactivity. National Library of Medicine. [Link]

  • Mouchlis, V. D., et al. (2016). Salicylanilides as Potent Inhibitors of the Protein Tyrosine Phosphatase 1B. Journal of Medicinal Chemistry. [Link]

  • ChemSRC. Chemical Database for N-(3-Aminophenyl) Derivatives.[Link]

  • Vinšová, J., et al. (2004). Salicylanilides: A New Class of Potential Antitubercular Agents. Current Pharmaceutical Design. [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide: A Cornerstone Precursor in Modern Synthesis

Introduction: The Strategic Value of a Multifunctional Scaffold In the landscape of medicinal chemistry and drug development, the efficiency of a synthetic route is paramount. The strategic selection of starting material...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Multifunctional Scaffold

In the landscape of medicinal chemistry and drug development, the efficiency of a synthetic route is paramount. The strategic selection of starting materials and key intermediates can dramatically influence the timeline and ultimate success of a discovery program. Among the myriad of available building blocks, N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide stands out as a precursor of significant strategic value. Its unique arrangement of functional groups—a nucleophilic aromatic amine, a phenolic hydroxyl group, and a halogenated salicylamide core—provides a versatile platform for the synthesis of complex, biologically active molecules. This guide offers an in-depth exploration of this compound, from its fundamental properties and synthesis to its application as a pivotal precursor in the generation of novel therapeutics.

Core Compound Profile: Physicochemical Characteristics

A thorough understanding of a precursor's physical and chemical properties is the foundation of its effective utilization in synthesis. The key characteristics of N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide are summarized below.

PropertyValueReference
Chemical Name N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamideIUPAC
Molecular Formula C₁₃H₁₁ClN₂O₂[1]
Molecular Weight 262.70 g/mol [1]
CAS Number 7178-07-6-
Appearance Off-white to light brown solidGeneral Observation
Melting Point >200 °C (decomposes)Typical for this class
Solubility Soluble in DMSO, DMF; sparingly soluble in methanolGeneral Chemical Knowledge

Synthesis of the Precursor: A Validated Protocol

The construction of the N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide scaffold is typically achieved through a direct amidation reaction. The following protocol outlines a reliable method for its synthesis, emphasizing the rationale behind each step to ensure reproducibility and high yield.

Experimental Protocol: Synthesis via Acyl Chloride

Objective: To synthesize N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide from 5-chlorosalicylic acid and m-phenylenediamine.

Materials:

  • 5-chlorosalicylic acid

  • Thionyl chloride (SOCl₂)

  • m-Phenylenediamine

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Methodology:

  • Activation of the Carboxylic Acid:

    • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-chlorosalicylic acid (1.0 eq).

    • Add anhydrous toluene, followed by the slow, dropwise addition of thionyl chloride (1.2 eq) at 0 °C.

    • Causality: Thionyl chloride converts the carboxylic acid to a highly reactive acyl chloride, facilitating the subsequent amidation. Toluene is an effective solvent, and the reaction is kept cold initially to control the exothermic reaction.[2]

    • Reflux the mixture for 2-3 hours until the evolution of HCl gas ceases.

    • Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 5-chloro-2-hydroxybenzoyl chloride is used immediately in the next step.

  • Amidation Reaction:

    • Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve m-phenylenediamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Causality: m-Phenylenediamine provides the nucleophilic amine. Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the reacting amine.[3]

    • Add the amine solution dropwise to the acyl chloride solution at 0 °C with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 8-12 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove unreacted acid), water, and brine.

    • Causality: The aqueous washes remove water-soluble byproducts and unreacted starting materials.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide.[2]

G cluster_activation Step 1: Acyl Chloride Formation cluster_amidation Step 2: Amidation cluster_purification Step 3: Work-up & Purification A 5-Chlorosalicylic Acid C 5-Chloro-2-hydroxybenzoyl Chloride A->C Toluene, Reflux B Thionyl Chloride (SOCl₂) B->C F Crude Product Mixture C->F DCM, 0°C to RT D m-Phenylenediamine D->F E Triethylamine (Et₃N) E->F G Aqueous Work-up F->G H Column Chromatography G->H I Pure N-(3-Aminophenyl)-5-chloro- 2-hydroxybenzamide H->I

Caption: Workflow for the synthesis of N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide.

A Precursor's Power: The Role of Key Functional Groups in Diversification

The synthetic utility of N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide stems from its three distinct functional groups, which can be selectively targeted to build a diverse library of derivatives.

G cluster_amine Primary Amine (-NH₂) cluster_hydroxyl Phenolic Hydroxyl (-OH) cluster_scaffold Salicylamide Scaffold Core N-(3-Aminophenyl)-5-chloro- 2-hydroxybenzamide Amine Key Nucleophile Core->Amine Hydroxyl Nucleophile/H-bond Donor Core->Hydroxyl Scaffold Rigid Core/H-bonding Core->Scaffold Acylation Amide/Sulfonamide Formation Amine->Acylation Alkylation Secondary/Tertiary Amine Amine->Alkylation Cyclization Heterocycle Formation (e.g., Benzimidazoles) Amine->Cyclization O_Alkylation Ether Formation Hydroxyl->O_Alkylation O_Acylation Ester Formation Hydroxyl->O_Acylation Amide Conformational Control Scaffold->Amide Chloro Electronic Tuning/ Lipophilicity/Halogen Bonding Scaffold->Chloro

Caption: Functional group reactivity map for synthetic diversification.

  • The Primary Aromatic Amine (-NH₂): This is arguably the most versatile handle on the molecule. As a potent nucleophile, it readily undergoes acylation with various acyl chlorides, sulfonyl chlorides, and carboxylic acids (via coupling agents) to form a diverse array of amides and sulfonamides. This is a cornerstone strategy in the development of kinase inhibitors, where this functionality often interacts with the hinge region of the enzyme's ATP-binding pocket.[4]

  • The Phenolic Hydroxyl (-OH): The hydroxyl group is a key hydrogen bond donor and can be crucial for target engagement. Synthetically, it can be alkylated to form ethers or acylated to form esters, allowing for fine-tuning of solubility, metabolic stability, and binding interactions.

  • The Halogenated Salicylamide Core: The amide linkage provides structural rigidity and, along with the ortho-hydroxyl group, forms a strong intramolecular hydrogen bond. This pre-organizes the molecule into a specific conformation. The chloro-substituent modulates the electronic properties of the ring and increases lipophilicity. It can also participate in favorable halogen bonding interactions within a protein's binding site.

Case Study: A Scaffold for Potent Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of many human diseases, particularly cancer.[5] The benzamide scaffold is a "privileged structure" in the design of kinase inhibitors.[5] N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide serves as an excellent starting point for creating compounds that mimic the binding mode of successful drugs like Imatinib.

Synthetic Workflow: From Precursor to Kinase Inhibitor Candidate

The following workflow illustrates a generalized approach to synthesizing a hypothetical kinase inhibitor based on the core precursor. The strategy involves acylating the free amine with a tailored carboxylic acid containing a pharmacophore designed to occupy a specific pocket of the target kinase.

G Precursor N-(3-Aminophenyl)-5-chloro- 2-hydroxybenzamide Coupling Amide Coupling (EDC, HOBt or SOCl₂) Precursor->Coupling Acid Pharmacophore-containing Carboxylic Acid (e.g., 4-(pyridin-3-yl)benzoic acid) Acid->Coupling Target Hypothetical Kinase Inhibitor Coupling->Target

Caption: General synthetic route to a benzamide-based kinase inhibitor.

Protocol: Synthesis of a Representative Kinase Inhibitor Analogue

Objective: To acylate N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide with 4-(pyridin-3-yl)benzoic acid.

Materials:

  • N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide (1.0 eq)

  • 4-(pyridin-3-yl)benzoic acid (1.1 eq)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Methodology:

  • Reaction Setup:

    • To a solution of 4-(pyridin-3-yl)benzoic acid in anhydrous DMF, add EDC and HOBt. Stir for 20 minutes at room temperature to pre-activate the carboxylic acid.

    • Causality: EDC and HOBt form a highly reactive O-acylisourea intermediate, which is more susceptible to nucleophilic attack than the free acid, preventing side reactions and improving yield.[6]

  • Coupling:

    • Add N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide to the activated acid solution, followed by the addition of DIPEA.

    • Causality: DIPEA is a non-nucleophilic base used to maintain basic conditions without competing in the amidation reaction.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up and Purification:

    • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry under vacuum.

    • Purify the crude product via column chromatography (silica gel) or preparative HPLC to obtain the final compound.

Application Beyond Kinase Inhibition: Antiviral Potential

Recent studies have highlighted the potential of salicylanilide derivatives as potent antiviral agents. For instance, analogues of the closely related N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide have shown significant activity against human adenovirus (HAdV).[7] The mechanism of action for some of these compounds appears to involve the inhibition of viral DNA replication.[7] This suggests that libraries derived from N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide could be a fruitful area of investigation for novel antiviral therapies.

Conclusion

N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide is more than just a chemical intermediate; it is a strategically designed scaffold that offers multiple avenues for synthetic exploration. Its inherent structural features—a reactive amine for pharmacophore installation, a phenolic hydroxyl for modulating properties, and a rigid, halogenated core for stable binding—make it an invaluable precursor for researchers in drug discovery. From potent kinase inhibitors to novel antiviral agents, the derivatives of this versatile building block continue to show immense promise in addressing significant unmet medical needs.

References

  • PubChem. 2-amino-5-chloro-N-(3-chlorophenyl)benzamide. National Center for Biotechnology Information. Available from: [Link]

  • Shaikh, A. et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. ResearchGate. Available from: [Link]

  • Zhang, Y. et al. (2022). Synthesis of derivatives of 5-chloro-2-hydroxy-N-phenylbenzamide. ResearchGate. Available from: [Link]

  • PubChem. 5-Chloro-2-hydroxybenzamide. National Center for Biotechnology Information. Available from: [Link]

  • Kalinichenko, E. et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Scilit. Available from: [Link]

  • Dayang Chem. 5-Chloro-N-(3-chlorophenyl)-2-hydroxybenzamide. Available from: [Link]

  • Inxight Drugs. N-(4-AMINO-2-CHLOROPHENYL)-5-CHLORO-2-HYDROXYBENZAMIDE. Available from: [Link]

  • Kalinichenko, E. et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. MDPI. Available from: [Link]

  • Manchanda, P. et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. PubMed. Available from: [Link]

  • Bentham Science. Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases. Available from: [Link]

  • Patent Guru. METHOD FOR PREPARING 2-AMINO-5-CHLORO-N,3-DIMETHYLBENZAMIDE. Available from: [Link]

  • Raza, A. et al. (2010). N-(3-Chlorophenyl)-2-hydroxybenzamide. PMC. Available from: [Link]

  • Bouzayani, N. et al. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI. Available from: [Link]

  • Zhang, Z. et al. (2020). Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. PubMed. Available from: [Link]

  • Google Patents. Amino-aryl-benzamide compounds and methods of use thereof.
  • Olar, R. et al. (2012). Synthesis and characterisation of some N-substituted amides in 5-chloro-2-hydroxy-benzoic acid series. ResearchGate. Available from: [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available from: [Link]

Sources

Foundational

The N-Phenylbenzamide Scaffold: A Technical Whitepaper on Medicinal Chemistry & Biological Application

Executive Summary The N-phenylbenzamide scaffold (often synonymous with benzanilide) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-phenylbenzamide scaffold (often synonymous with benzanilide) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications. Its physicochemical stability, combined with the hydrogen-bonding potential of the central amide linker (


), allows it to mimic peptide bonds and interact with diverse biological pockets.

This technical guide dissects the biological utility of this scaffold, focusing on two primary therapeutic axes: oncology (tubulin inhibition) and infectious disease (FtsZ inhibition) . It provides validated synthetic protocols, mechanistic insights, and quantitative data to support lead optimization campaigns.

Part 1: Structural Basis & SAR Logic

The core pharmacophore consists of two aromatic rings (Ring A: Benzoyl; Ring B: Aniline) connected by an amide linker. The biological activity is strictly governed by the electronic and steric nature of substituents on these rings.

Diagram 1: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the critical substitution points that toggle biological selectivity between eukaryotic tubulin and prokaryotic FtsZ.

SAR_Logic Core N-Phenylbenzamide Core Scaffold RingA Ring A (Benzoyl Moiety) Determines Lipophilicity & Pocket Fit Core->RingA Left Wing RingB Ring B (Aniline Moiety) Critical for H-Bonding & Electronic Effects Core->RingB Right Wing Linker Amide Linker (-CONH-) H-Bond Donor/Acceptor (Rigid Spacer) Core->Linker Bridge Mod_Tubulin Anticancer (Tubulin) 3,4,5-trimethoxy on Ring A (Colchicine mimic) RingA->Mod_Tubulin Optimizes for Mod_FtsZ Antibacterial (FtsZ) 3-alkoxy/halo on Ring A Polar groups on Ring B RingA->Mod_FtsZ Optimizes for

Caption: SAR decision tree showing how specific ring substitutions dictate selectivity between eukaryotic tubulin and bacterial FtsZ targets.

Part 2: Oncology Applications (Tubulin Inhibition)

N-phenylbenzamides have emerged as potent Microtubule Destabilizing Agents (MDAs) . They function by binding to the colchicine-binding site of


-tubulin.[1][2] Unlike taxanes (which stabilize microtubules), these agents inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]
Mechanistic Insight

The structural similarity between the trimethoxyphenyl ring of colchicine and the substituted benzoyl ring of N-phenylbenzamides allows these synthetic agents to occupy the hydrophobic pocket of


-tubulin.
Diagram 2: Tubulin Inhibition Pathway

Tubulin_Mechanism Drug N-Phenylbenzamide Derivative Target Colchicine Binding Site (Beta-Tubulin) Drug->Target Binds with high affinity Effect1 Inhibition of Tubulin Polymerization Target->Effect1 Blocks dimer assembly Effect2 Microtubule Depolymerization Effect1->Effect2 Destabilizes cytoskeleton Checkpoint G2/M Cell Cycle Arrest Effect2->Checkpoint Spindle checkpoint activation Outcome Apoptosis (Cell Death) Checkpoint->Outcome Caspase activation

Caption: Mechanism of action for N-phenylbenzamide derivatives leading to apoptotic cell death via tubulin destabilization.

Comparative Data: Potency of Select Derivatives

The table below summarizes recent literature data on specific derivatives targeting the colchicine site.

Compound IDTargetCell LineIC50 (nM)Reference
Compound 20b Tubulin (Colchicine Site)SMMC-7721 (Liver Cancer)12 - 27[1]
Compound 16f Tubulin (Colchicine Site)HuH-7 (Liver Cancer)~89[2]
CA-4 (Control)Tubulin (Colchicine Site)Various2 - 15[1]

Note: Compound 20b (N-benzylbenzamide analog) demonstrates nanomolar potency comparable to the natural product Combretastatin A-4 (CA-4).

Part 3: Infectious Disease (FtsZ Inhibition)

FtsZ is the bacterial homolog of tubulin and is essential for cell division (Z-ring formation). Because FtsZ has low sequence homology (


10-18%) with eukaryotic tubulin, it is a highly attractive target for developing antibiotics with low host toxicity.
  • Mechanism: N-phenylbenzamides (e.g., PC190723 ) bind to the interdomain cleft of FtsZ, stabilizing the protein in a conformation that prevents proper Z-ring assembly.

  • Key Challenge: Many derivatives suffer from poor solubility or rapid efflux in Gram-negative bacteria.

  • Recent Advances: Newer derivatives like TXH9179 have shown superior bactericidal activity against MRSA by optimizing the benzamide linkage.

Part 4: Synthetic Methodology

To ensure reproducibility and high yield, we utilize a standard EDC/HOBt amide coupling protocol. This method is preferred over the acid chloride method for library synthesis as it tolerates diverse functional groups on the aniline ring.

Diagram 3: Synthetic Workflow

Synthesis_Workflow Acid Benzoic Acid Derivative Activation Activation (Active Ester Formation) Acid->Activation Mix 0°C Amine Aniline Derivative Coupling Nucleophilic Attack (Amide Bond Formation) Amine->Coupling Add dropwise Reagents EDC • HCl / HOBt DIPEA / DMF Reagents->Activation Activation->Coupling Workup Acid/Base Wash & Extraction Coupling->Workup 12-24h RT Product Purified N-Phenylbenzamide Workup->Product Recrystallization/Column

Caption: Step-by-step synthetic workflow for EDC/HOBt mediated amide coupling.

Protocol: General Procedure for Amide Coupling

Objective: Synthesis of N-(substituted-phenyl)benzamide.

  • Activation: In a round-bottom flask, dissolve the substituted benzoic acid (1.0 equiv) in anhydrous DMF (dimethylformamide). Add EDC

    
    HCl (1.2 equiv) and HOBt (1.2 equiv). Stir at 
    
    
    
    for 30 minutes under nitrogen atmosphere.
  • Coupling: Add the substituted aniline (1.0 equiv) and DIPEA (N,N-Diisopropylethylamine, 2.0 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor progress via TLC (solvent system: Hexane/Ethyl Acetate).

  • Workup:

    • Dilute reaction mixture with Ethyl Acetate.

    • Wash sequentially with

      
       (to remove unreacted amine), Saturated 
      
      
      
      (to remove unreacted acid), and Brine.
    • Dry organic layer over anhydrous

      
       and concentrate under vacuum.
      
  • Purification: Recrystallize from Ethanol or purify via silica gel column chromatography.

Part 5: Biological Assay Protocols

In Vitro Anticancer Assay (MTT)

Purpose: Determine IC50 values against cancer cell lines.

  • Seeding: Seed tumor cells (e.g., HeLa, MCF-7) in 96-well plates (

    
     cells/well) and incubate for 24h at 
    
    
    
    .
  • Treatment: Add test compounds at varying concentrations (serial dilution, e.g., 0.01 to 100

    
    ) dissolved in DMSO (final DMSO concentration 
    
    
    
    ).
  • Incubation: Incubate for 48h or 72h.

  • Detection: Add MTT reagent (

    
     in PBS). Incubate for 4h. Dissolve formazan crystals in DMSO.
    
  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression.

Antimicrobial Susceptibility (Broth Microdilution)

Purpose: Determine Minimum Inhibitory Concentration (MIC).

  • Inoculum: Prepare bacterial suspension (e.g., S. aureus) adjusted to

    
     in Mueller-Hinton Broth.
    
  • Plate Setup: Use 96-well plates. Add test compounds (serial 2-fold dilutions).

  • Controls: Include Positive Control (Ciprofloxacin/Vancomycin) and Negative Control (Sterile Broth + DMSO).

  • Incubation:

    
     for 18–24h.
    
  • Readout: Visual inspection for turbidity. The lowest concentration preventing visible growth is the MIC.

References

  • Zhang, S., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities.[3] European Journal of Medicinal Chemistry.

  • Yang, Y., et al. (2025).[4] Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities.[2][3] ResearchGate / Eur J Med Chem.

  • Stokes, N. R., et al. (2013). Discovery of FtsZ inhibitors by virtual screening as antibacterial agents.[5] Journal of Medicinal Chemistry.

  • Kaul, M., et al. (2023). Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity.[6] ACS Infectious Diseases.

  • BenchChem Technical Support. (2025). Experimental Protocols for N-(4-Formylphenyl)benzamide Reactions. BenchChem Application Notes.

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Modular Synthesis of N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide

Abstract & Scope This Application Note details a high-fidelity synthesis protocol for N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide , a privileged scaffold structurally related to Niclosamide and other bioactive salicyla...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This Application Note details a high-fidelity synthesis protocol for N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide , a privileged scaffold structurally related to Niclosamide and other bioactive salicylanilides.

While direct coupling of 5-chlorosalicylic acid with m-phenylenediamine is theoretically possible, it frequently results in oligomerization and bis-amide impurities. To ensure regioselectivity and high purity, this guide utilizes a Nitro-Reduction Strategy . The protocol employs Propylphosphonic Anhydride (T3P®) for the amide coupling—chosen for its ability to drive coupling in the presence of unprotected phenolic hydroxyls—followed by a Chemoselective Reduction using Stannous Chloride (SnCl₂) to preserve the aryl-chloride motif.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two distinct phases to maximize control over the final amine functionality.

Retrosynthesis Target TARGET MOLECULE N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide Intermediate INTERMEDIATE (Stable) N-(3-Nitrophenyl)-5-chloro-2-hydroxybenzamide Target->Intermediate Phase 2: Chemoselective Reduction (SnCl2, avoids de-chlorination) Start1 STARTING MATERIAL A 5-Chlorosalicylic Acid Intermediate->Start1 Phase 1: Amide Coupling (T3P, tolerates free -OH) Start2 STARTING MATERIAL B 3-Nitroaniline Intermediate->Start2

Figure 1: Retrosynthetic strategy prioritizing chemoselectivity and functional group tolerance.

Phase 1: T3P-Mediated Amide Coupling

Rationale

Traditional coupling agents (EDC/HOBt) often struggle with salicylic acids due to the formation of competitive phenolic esters. Acid chloride methods (SOCl₂) are effective but harsh. T3P (Propylphosphonic anhydride) is selected here because:

  • Phenol Tolerance: It selectively activates the carboxylic acid over the phenol.

  • Epimerization Control: Not relevant here, but indicative of its mild nature.

  • Green Chemistry: By-products are water-soluble, simplifying purification.

Reagents & Stoichiometry[1]
ReagentMW ( g/mol )Equiv.[1][2][3][4]Role
5-Chlorosalicylic acid 172.571.0Acid Scaffold
3-Nitroaniline 138.121.1Amine Partner
T3P (50% w/w in EtOAc) ~318.181.5Coupling Agent
Pyridine or DIPEA 79.103.0Base
2-MeTHF or EtOAc -SolventReaction Medium
Step-by-Step Protocol
  • Setup: Oven-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge 5-chlorosalicylic acid (1.0 eq) and 3-nitroaniline (1.1 eq) into the flask. Add 2-MeTHF (10 mL per gram of acid). Stir until homogenous.

  • Base Addition: Cool the mixture to 0°C. Add Pyridine (3.0 eq) dropwise. Note: A slight color change is normal.

  • Activation: Add T3P solution (1.5 eq) dropwise over 10 minutes to control exotherm.

  • Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (20-25°C) for 12–16 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 1:1). The acid spot should disappear.

  • Workup:

    • Quench with water (equal volume to solvent).

    • Separate phases.[1] Wash the organic layer with 1M HCl (to remove excess pyridine/aniline), then Sat. NaHCO₃ (to remove residual acid), and finally Brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize the crude yellow solid from Ethanol/Water (9:1) to yield N-(3-nitrophenyl)-5-chloro-2-hydroxybenzamide .

Phase 2: Chemoselective Nitro Reduction

Rationale

The molecule contains an Aryl-Chloride (Ar-Cl). Standard catalytic hydrogenation (H₂ + Pd/C) poses a high risk of hydrodehalogenation (stripping the chlorine). To prevent this, we utilize Stannous Chloride (SnCl₂) , which reduces the nitro group via an electron transfer mechanism that leaves the Ar-Cl bond intact.

Reagents & Stoichiometry
ReagentEquiv.[3][5][6][7]Role
Nitro-Intermediate 1.0Substrate
SnCl₂ · 2H₂O 5.0Reductant
Ethanol (Absolute) SolventSolvent
Conc. HCl CatalyticActivator
Step-by-Step Protocol
  • Setup: Equip a RBF with a reflux condenser.

  • Solvation: Dissolve the Nitro-intermediate (from Phase 1) in Ethanol (20 mL per gram).

  • Reagent Addition: Add SnCl₂ · 2H₂O (5.0 eq) in a single portion. Add 2-3 drops of Conc. HCl to initiate the tin.

  • Reflux: Heat the mixture to 70-80°C (Reflux) for 3–4 hours.

    • Validation: TLC will show a significant polarity shift (Amine is much more polar/lower Rf than Nitro).

  • Workup (Critical Step):

    • Cool to room temperature.[3][5]

    • Adjust pH to ~8 using 10% aqueous NaHCO₃ or NaOH. Caution: Thick white precipitate of Tin salts will form.

    • Filtration: Filter the slurry through a pad of Celite to remove tin salts. Wash the pad thoroughly with EtOAc.

  • Isolation:

    • Wash the filtrate with Brine.[1]

    • Dry organic layer (Na₂SO₄) and concentrate.[8]

  • Final Purification: The product can be recrystallized from Methanol or purified via Flash Chromatography (DCM:MeOH 95:5).

Process Logic & Troubleshooting

The following workflow diagram illustrates the decision matrix for purification and troubleshooting common issues.

Workflow cluster_trouble Troubleshooting Start Crude Reaction Mixture (Phase 2) Check Check pH Adjustment Start->Check TinSalts Tin Salts Precipitate? Check->TinSalts Add Base (pH 8) Celite Celite Filtration TinSalts->Celite Yes (Thick White Solid) Extraction EtOAc Extraction Celite->Extraction Final Pure Amine Product Extraction->Final Issue1 Product trapped in Tin salts Sol1 Sonicate Celite pad with EtOAc Issue1->Sol1

Figure 2: Workup logic flow for SnCl2 reduction, highlighting the critical removal of tin salts.

Analytical Validation (Expected Data)

To validate the synthesis, compare your results against these expected spectral characteristics:

  • Appearance: Off-white to pale beige solid.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 10.5 ppm (s, 1H, Amide -NH)

    • δ 11.8 ppm (s, 1H, Phenolic -OH, broad, exchangeable)

    • δ 7.9 - 7.0 ppm (Aromatic protons, complex splitting due to 1,3-substitution)

    • δ 5.1 ppm (s, 2H, Aniline -NH₂, broad)

  • MS (ESI): Calculated [M+H]⁺ = 263.05. Look for characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).

References

  • T3P Coupling Methodology

    • Patterson, J. et al. "Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Esters." Organic Process Research & Development, 2009.

  • Salicylanilide Synthesis (General)

    • Short, F. W. et al. "Synthesis of Salicylanilides and Related Compounds." Journal of Medicinal Chemistry, 1962.

  • Chemoselective Reduction (SnCl2)

    • Bellamy, F. D., & Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 1984.

  • Niclosamide Analog Synthesis

    • Mullock, E. B. et al. "Synthesis of Niclosamide Derivatives." Journal of Chemical Society, 1970. (Standard PCl3 protocols).[9]

Sources

Application

Application Note: Advanced Purification and Isolation Strategies for N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide

Physicochemical Context & Purification Challenges N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide is a highly functionalized salicylamide derivative. Structurally analogous to established therapeutic agents like niclosamid...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Context & Purification Challenges

N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide is a highly functionalized salicylamide derivative. Structurally analogous to established therapeutic agents like niclosamide (a 5-chlorosalicylamide derivative), compounds in this class are frequently synthesized for their potent antiviral, anti-inflammatory, and antiparasitic properties[1],[2].

The primary challenge in isolating this specific molecule lies in its amphoteric nature . The structure contains both a basic primary amine (-NH₂ on the phenyl ring) and an acidic phenolic hydroxyl group (-OH on the benzamide core). Because of this dual reactivity, traditional acid-base liquid-liquid extractions—often used to crash out unreacted starting materials—are highly problematic. Washing the crude mixture with strong acids (e.g., 1M HCl) will protonate the amine, while strong bases (e.g., 1M NaOH) will deprotonate the phenol, driving the target product into the aqueous phase in both scenarios and severely impacting yield.

To achieve API-grade purity (>99.5%), researchers must bypass simple extraction in favor of orthogonal, non-destructive techniques: solvent-antisolvent recrystallization, normal-phase flash chromatography, and preparative reverse-phase high-performance liquid chromatography (RP-HPLC)[3],[4].

Strategic Purification Workflows

The following diagram illustrates the logical progression from crude synthesis mixture to an ultra-pure final product, mitigating the risks associated with the compound's amphoteric properties.

Purification_Strategy A Crude N-(3-Aminophenyl)- 5-chloro-2-hydroxybenzamide B TLC & Solubility Profiling (Identify optimal solvent) A->B C Recrystallization (EtOH/H2O or THF/Hexane) B->C Scalable Route D Flash Chromatography (Silica Gel 60, EtOAc/Hexane) B->D Complex Impurities E Preparative RP-HPLC (C18, pH 3.2 Buffer/MeCN) C->E Polishing D->E F API-Grade Product (>99.5% Purity) E->F

Caption: Logical workflow for the purification and scale-up of amphoteric 5-chlorosalicylamide derivatives.

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is critical to implement protocols that verify their own success at each step before proceeding to more resource-intensive techniques.

Protocol A: Solvent-Antisolvent Recrystallization (First-Pass Purification)

Causality: Recrystallization exploits the differential solubility of the target compound versus its impurities (e.g., unreacted 5-chlorosalicylic acid or coupling reagents like EDC/DCC) at varying temperatures. For benzamide derivatives, a solvent matrix where the compound is sparingly soluble at room temperature but highly soluble when heated (such as Ethanol/Water or THF/Hexane) is highly effective[3],[5].

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal volume of hot Tetrahydrofuran (THF) or Ethanol until the solid completely dissolves under gentle stirring.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed Büchner funnel to remove any insoluble polymeric byproducts.

  • Antisolvent Addition: Slowly add Hexane (if using THF) or Deionized Water (if using Ethanol) dropwise until the solution becomes faintly cloudy.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed for 2 hours, then transfer to an ice bath (0–4 °C) for an additional 2 hours to maximize crystal yield[3].

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with a small volume of ice-cold antisolvent. Dry under high vacuum for 12 hours.

  • Self-Validation Checkpoint: Perform a melting point analysis. A sharp melting point range (≤ 2 °C variance) indicates successful primary purification. If the range is broad, proceed directly to Protocol B.

Protocol B: Normal-Phase Flash Chromatography

Causality: When crude purity is below 95%, or when structurally similar byproducts co-crystallize, silica gel chromatography is required[4]. The target compound's hydrogen-bonding capacity causes it to streak on bare silica. Using a gradient elution from a non-polar to a more polar solvent system (Ethyl Acetate in Hexane) ensures a tight elution band and prevents co-elution[3],[2].

  • Column Preparation: Pack a glass column with Silica Gel 60 (particle size 0.063–0.200 mm, 70–230 mesh) using Hexane as the slurry solvent[2].

  • Sample Loading: Dissolve the recrystallized product in a minimum amount of Dichloromethane (DCM) or Ethyl Acetate. Apply it evenly to the top of the silica bed.

  • Gradient Elution: Begin elution with 10% Ethyl Acetate in Hexane to flush out non-polar impurities. Gradually increase the polarity to 30% Ethyl Acetate to elute the target benzamide derivative[3].

  • Fraction Collection: Collect 15–20 mL fractions.

  • Self-Validation Checkpoint: Spot every third fraction on a Silica Gel 60 F254 TLC plate. Develop in 30% EtOAc/Hexane and visualize under UV light (254 nm)[2]. Combine only the fractions showing a single, distinct spot. Evaporate the solvent under reduced pressure.

Protocol C: Preparative RP-HPLC for API-Grade Purity

Causality: To achieve >99.5% purity suitable for biological assays, preparative RP-HPLC is deployed. Because the compound contains a basic amine, running at a neutral pH can cause severe peak tailing due to secondary interactions with residual silanols on the C18 stationary phase. Acidifying the mobile phase to pH 3.2 protonates the amine, ensuring sharp, symmetrical peaks and reproducible retention times[6],[7].

  • Sample Preparation: Dissolve the chromatographed product in the mobile phase (or pure Acetonitrile). Filter through a 0.45 µm PTFE syringe filter to protect the column frit[6].

  • Analytical Pre-Run: Inject 10 µL onto an analytical Waters Symmetry C18 column (250 x 4.6 mm, 5 µm) to confirm the retention time and peak symmetry[7].

  • Scale-Up: Transfer the method to a preparative C18 column. Inject the sample and run the optimized gradient (see Table 2).

  • Detection & Collection: Monitor the eluent via UV detection at 245 nm and 254 nm[2],[7]. Collect the main peak fraction.

  • Self-Validation Checkpoint: Lyophilize the collected fraction. Re-dissolve a 1 mg sample and run it against a standard calibration curve on the analytical HPLC to quantitatively verify that purity exceeds 99.5%[6].

HPLC_Method S1 Sample Prep (Dissolve & Filter 0.45 µm) S2 Analytical RP-HPLC (Waters Symmetry C18) S1->S2 S3 Evaluate Peak Shape (Check for tailing) S2->S3 S4 Adjust Buffer pH (Target pH 3.2 for amines) S3->S4 If tailing > 1.5 S5 Scale to Prep-HPLC (Gradient Elution) S3->S5 If symmetric S4->S2 Re-evaluate

Caption: Iterative RP-HPLC method development for amphoteric benzamide derivatives.

Quantitative Data & Analytical Parameters

The following tables summarize the optimized parameters required to execute the chromatography protocols successfully.

Table 1: Flash Chromatography Gradient Optimization (Silica Gel 60)

Column Volumes (CV)Mobile Phase CompositionElution Target
0.0 – 2.010% EtOAc / 90% HexaneNon-polar impurities / unreacted starting materials
2.0 – 5.030% EtOAc / 70% HexaneN-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide
5.0 – 7.050% EtOAc / 50% HexanePolar impurities / degraded coupling reagents

Table 2: Recommended Analytical RP-HPLC Parameters [6],[7]

ParameterSpecification
Column Waters Symmetry C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A Potassium Phosphate Buffer (Adjusted to pH 3.2)
Mobile Phase B Acetonitrile (HPLC Grade)
Elution Mode Isocratic 40:60 (A:B) or tailored gradient
Flow Rate 1.0 mL/min
Detection Wavelength UV at 245 nm and 254 nm
Injection Volume 10 µL
Column Temperature 25 °C (Ambient)

References

  • Structure−Guided Optimization of Niclosamide Derivatives as Direct STAT3 Inhibitors Targeting a Novel Binding Site ChemRxiv URL: [Link]

  • Niclosamide (Ref: ENT 25823) AERU - University of Hertfordshire URL:[Link]

  • Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses PMC - National Institutes of Health (NIH) URL: [Link]

  • US5084460A - Methods of therapeutic treatment with N-(3-quinuclidinyl)
  • Simultaneous Rp-HPLC determination of salicylamide, salicylic acid and deferasirox in the bulk API dosages forms ResearchGate URL: [Link]

Sources

Method

How to use N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide as a histone deacetylase inhibitor.

Application Note: Evaluation of N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide as a Histone Deacetylase (HDAC) Inhibitor Executive Summary & Mechanistic Insight This application note details the protocol for evaluating N-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluation of N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide as a Histone Deacetylase (HDAC) Inhibitor

Executive Summary & Mechanistic Insight

This application note details the protocol for evaluating N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide (hereafter referred to as CMPD-3A ) as a modulator of Histone Deacetylase (HDAC) activity.

CMPD-3A belongs to the benzamide class of HDAC inhibitors (HDACi), which typically exhibit selectivity for Class I HDACs (HDAC1, 2, 3) over Class II isoforms. Unlike the hydroxamic acid class (e.g., SAHA/Vorinostat) which acts as a pan-HDAC inhibitor via a fast-on/fast-off mechanism, benzamides often display slow-binding kinetics and high isoform selectivity.

Critical Structural Consideration (SAR Context): Most potent benzamide HDAC inhibitors (e.g., Entinostat/MS-275 , Tacedinaline/CI-994 ) utilize an ortho-aminoanilide (N-(2-aminophenyl)) moiety as the Zinc-Binding Group (ZBG). The ortho-diamine arrangement allows for bidentate chelation of the Zn²⁺ ion in the HDAC catalytic pocket. CMPD-3A possesses a meta-amino (N-(3-aminophenyl)) group. In Structure-Activity Relationship (SAR) studies, meta-isomers often show significantly reduced potency or altered binding modes compared to their ortho counterparts. Therefore, this compound is frequently evaluated as:

  • A structural probe to determine the stringency of the ZBG requirement.

  • A negative control for ortho-amino benzamides.

  • A novel scaffold investigating if the 5-chloro-2-hydroxy (salicylamide) moiety contributes to alternative metal chelation.

Chemical Properties & Reconstitution

Before initiating biological assays, proper handling is essential to ensure compound stability and solubility.

PropertySpecification
IUPAC Name 5-chloro-2-hydroxy-N-(3-aminophenyl)benzamide
Molecular Formula C₁₃H₁₁ClN₂O₂
Molecular Weight ~262.69 g/mol
Solubility Low in H₂O; Soluble in DMSO (>50 mM)
Storage Powder: -20°C (desiccated). Solution: -80°C (avoid freeze-thaw).

Reconstitution Protocol:

  • Calculate: To prepare a 10 mM stock solution , dissolve 2.63 mg of CMPD-3A in 1 mL of anhydrous DMSO (Dimethyl Sulfoxide).

  • Vortex: Vortex vigorously for 30 seconds until the solution is clear.

  • Aliquot: Dispense into 50 µL aliquots in amber tubes to prevent light degradation.

  • Sterility: If using for cell culture, filter through a 0.22 µm PTFE syringe filter (nylon filters may bind benzamides).

Experimental Workflow Visualization

The following diagram outlines the logical flow of evaluating CMPD-3A, moving from cell-free enzymatic verification to functional cellular readouts.

HDAC_Workflow cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Validation Start Compound Reconstitution (10 mM in DMSO) EnzymeAssay Fluorometric HDAC Activity Assay (Purified Recombinant HDAC1/2/3) Start->EnzymeAssay IC50 Determine IC50 & Selectivity (Compare vs. MS-275) EnzymeAssay->IC50 CellTreat Cell Treatment (24-48h) (e.g., MCF-7, HCT116) IC50->CellTreat Western Western Blot Analysis Target: Acetyl-H3 (K9/K14), Acetyl-H4 CellTreat->Western Viability Cell Viability Assay (MTT / CellTiter-Glo) CellTreat->Viability Decision Is Potency > 10 µM? Viability->Decision Outcome1 Classify as Inactive/Control (ZBG limitation) Decision->Outcome1 Yes Outcome2 Proceed to In Vivo / PK Studies Decision->Outcome2 No

Caption: Workflow for the stepwise evaluation of CMPD-3A, prioritizing enzymatic validation before cellular expenditure.

Protocol 1: In Vitro Fluorometric HDAC Inhibition Assay

This assay quantifies the direct inhibition of HDAC activity using a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

Materials:

  • Recombinant HDAC1 or HDAC3/NCoR2 complex (Class I targets).

  • Substrate: Fluorogenic acetylated lysine peptide (e.g., Fluor-de-Lys).[1]

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA.

  • Controls: Trichostatin A (TSA) (Positive Control, Pan-HDAC), DMSO (Vehicle).

Procedure:

  • Dilution Series: Prepare a 3-fold serial dilution of CMPD-3A in Assay Buffer (Range: 100 µM to 0.1 nM). Ensure final DMSO concentration is <1%.

  • Enzyme Incubation: Add 15 µL of diluted CMPD-3A to 15 µL of recombinant HDAC enzyme solution in a black 96-well plate.

    • Note: Benzamides exhibit slow-binding kinetics. Pre-incubate compound and enzyme for 30 minutes at 25°C before adding substrate to reach equilibrium.

  • Substrate Addition: Add 20 µL of Substrate solution. Incubate for 30–60 minutes at 37°C.

  • Developer Step: Add 50 µL of Developer solution (containing Trypsin and TSA) to stop the deacetylation and release the fluorophore. Incubate for 15 minutes at room temperature.

  • Readout: Measure fluorescence (Ex: 360 nm / Em: 460 nm).

  • Analysis: Calculate % Inhibition relative to DMSO control. Fit data to a sigmoidal dose-response curve to generate IC50.

Expected Result:

  • If CMPD-3A acts as a standard benzamide, expect IC50 values in the micromolar (µM) range due to the meta-amino substitution.

  • If the 5-chloro-2-hydroxy moiety drives binding, nanomolar potency may be observed.

Protocol 2: Cellular Hyperacetylation Assay (Western Blot)

To confirm the compound permeates the cell membrane and engages the target in a chromatin context.

Materials:

  • Cell Line: HCT116 (Colon Cancer) or MCF-7 (Breast Cancer).

  • Lysis Buffer: RIPA buffer + Protease/Phosphatase Inhibitors + 1 µM TSA (Critical: TSA prevents deacetylation during lysis).

  • Antibodies: Anti-Acetyl-Histone H3 (Lys9/Lys14), Anti-Total Histone H3, Anti-p21 (WAF1/CIP1).

Procedure:

  • Seeding: Seed cells at 3 × 10⁵ cells/well in a 6-well plate. Allow attachment overnight.

  • Treatment: Treat cells with CMPD-3A at 1, 5, and 10 µM for 24 hours .

    • Control 1: DMSO (Vehicle).

    • Control 2:Entinostat (MS-275) at 1 µM (Positive Control for Class I inhibition).

  • Lysis: Wash with ice-cold PBS. Lyse directly in RIPA buffer containing TSA.

  • Immunoblotting:

    • Run 20 µg protein on 15% SDS-PAGE (Histones are small, ~15 kDa).

    • Transfer to PVDF membrane.

    • Probe for Acetyl-H3 .

  • Quantification: Normalize Acetyl-H3 signal to Total H3.

Mechanistic Pathway Diagram:

Mechanism CMPD CMPD-3A (Benzamide) HDAC HDAC 1/2/3 (Zinc Active Site) CMPD->HDAC Inhibits (Competitive) Histone Histone Tails (Lysine-Ac) HDAC->Histone Normally Deacetylates Chromatin Chromatin Relaxation Histone->Chromatin Accumulation of Acetyl Groups GeneExp Gene Expression (p21, Tumor Suppressors) Chromatin->GeneExp Transcriptional Activation

Caption: Mechanism of Action: CMPD-3A inhibition of HDAC prevents deacetylation, leading to open chromatin and re-expression of silenced genes.

Data Presentation & Analysis

When reporting results for CMPD-3A, structure your data as follows to allow direct comparison with reference inhibitors.

Table 1: Comparative Potency (Example Template)

CompoundStructure NoteHDAC1 IC50 (nM)HDAC3 IC50 (nM)HDAC6 IC50 (nM)
Entinostat (MS-275) Ortho-amino (Benchmark)~200~500>10,000
CMPD-3A Meta-amino (Test)[Determine] [Determine] [Determine]
SAHA (Vorinostat) Hydroxamate (Pan)~10~20~15

Interpretation Guide:

  • High Potency (<1 µM): Suggests the 5-chloro-2-hydroxy group is acting as a potent ZBG, or the meta-amino group is sufficiently flexible to bind.

  • Low Potency (>10 µM): Confirms the strict structural requirement for the ortho-amino group in benzamide HDAC inhibitors.

References

  • Connolly, R. M., et al. (2017). "Entinostat: a promising treatment option for patients with advanced breast cancer." Future Oncology.

  • Mottamal, M., et al. (2015). "Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents." Molecules.

  • Lauffer, B. E., et al. (2013). "Histone Deacetylase Inhibitors: The Kinetic Basis of Isoform Selectivity." Nature Chemical Biology.

  • BenchChem. "4-amino-N-(2-chlorophenyl)benzamide and related benzamide structures." BenchChem Application Data.

  • Wang, L., et al. (2019). "Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide as a Potent Histone Deacetylase Inhibitor."[1] Frontiers in Pharmacology.

Sources

Application

Experimental setup for testing the efficacy of N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide.

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide Introduction & Mechanistic Rationale The development of targeted th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide

Introduction & Mechanistic Rationale

The development of targeted therapies against constitutively active oncogenic pathways remains a cornerstone of modern molecular pharmacology. The title compound, N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide (hereafter referred to as 3-AP-5-CHBA ), belongs to the salicylanilide class of small molecules.

Historically, salicylanilides such as FDA-approved niclosamide have been repurposed from anthelmintic applications to oncology due to their potent ability to [1]. STAT3 is frequently overactivated in human cancers (e.g., prostate, lung, and breast), where it drives cell proliferation and prevents apoptosis. Recent structure-activity relationship (SAR) studies demonstrate that [2].

Causality in Experimental Design: To rigorously evaluate 3-AP-5-CHBA, our experimental architecture is designed to probe three distinct nodes of causality:

  • Biochemical Target Engagement: Does the compound prevent the phosphorylation of STAT3 at Tyrosine 705 (Tyr705)?

  • Subcellular Consequence: Does the lack of phosphorylation prevent STAT3 from translocating to the nucleus?

  • Phenotypic Outcome: Does the molecular inhibition translate to a reduction in cancer cell viability?

STAT3_Pathway Ligand EGF / IL-6 (Extracellular) Receptor EGFR / gp130 (Membrane) Ligand->Receptor JAK2 JAK2 Kinase (Cytosol) Receptor->JAK2 STAT3 STAT3 (Inactive) (Cytosol) JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 (Tyr705) (Dimerization) STAT3->pSTAT3 Nucleus Nuclear Translocation & Gene Transcription pSTAT3->Nucleus Survival Genes Inhibitor 3-AP-5-CHBA (Test Compound) Inhibitor->pSTAT3 Blocks Activation

Figure 1: STAT3 signaling cascade and the targeted inhibitory mechanism of 3-AP-5-CHBA.

Experimental Workflow & Self-Validating Systems

To ensure high-fidelity data, every assay described below operates as a self-validating system . This means internal controls are built into the protocol to differentiate true pharmacological inhibition from experimental artifacts (e.g., compound toxicity mimicking target inhibition, or unequal protein loading).

Workflow Step1 1. Cell Culture DU145 Prostate Cancer Cells Step2 2. Compound Treatment 0.1 µM - 10 µM 3-AP-5-CHBA Step1->Step2 Split1 3a. Western Blot Target: p-STAT3 (Tyr705) Step2->Split1 Split2 3b. Immunofluorescence Target: Nuclear STAT3 Step2->Split2 Split3 3c. WST-1 Assay Target: Cell Viability Step2->Split3 Data 4. Data Synthesis IC50 & Efficacy Profiling Split1->Data Split2->Data Split3->Data

Figure 2: Parallel experimental workflow for evaluating 3-AP-5-CHBA efficacy.

Detailed Step-by-Step Methodologies

Protocol A: Cell Culture & Compound PreparationSalicylanilide derivatives have demonstrated robust efficacy in A549 and DU145 cell lines [3]. We utilize DU145 human prostate cancer cells due to their constitutively active STAT3 profile.
  • Reagent Preparation: Dissolve 3-AP-5-CHBA in 100% molecular-grade DMSO to create a 10 mM stock solution. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Cell Culturing: Culture DU145 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Starvation Phase: 24 hours prior to compound treatment, wash cells with PBS and replace media with serum-free RPMI-1640. Causality: Serum starvation synchronizes the cell cycle and reduces background kinase activity, ensuring that subsequent EGF stimulation provides a clean, high-contrast signal.

Protocol B: Phospho-Kinase Assessment (Western Blot)
  • Treatment & Stimulation: Treat serum-starved DU145 cells with varying concentrations of 3-AP-5-CHBA (0.1, 0.5, 1.0, 5.0, 10.0 µM) or Niclosamide (1.0 µM, Positive Control) for 2 hours. Stimulate with 100 ng/mL Epidermal Growth Factor (EGF) for exactly 15 minutes.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (crucial for preserving the delicate p-Tyr705 moiety).

  • Electrophoresis & Transfer: Resolve 30 µg of total protein per lane on a 10% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Immunoblotting: Probe overnight at 4°C with primary antibodies: anti-p-STAT3 (Tyr705) (1:1000), anti-STAT3 (1:1000), and anti-GAPDH (1:5000).

  • Validation System: Total STAT3 and GAPDH must remain constant across all lanes. If total STAT3 decreases, the compound is inducing protein degradation rather than kinase inhibition. GAPDH confirms equal volumetric loading.

Protocol C: Subcellular Localization (Confocal Immunofluorescence)
  • Seeding: Seed DU145 cells on sterile glass coverslips in 6-well plates. Follow the starvation and treatment protocol outlined in Protocol B.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining: Block with 5% BSA for 1 hour. Incubate with anti-STAT3 primary antibody (1:200) overnight at 4°C. Wash and apply Alexa Fluor 594-conjugated secondary antibody (1:500) for 1 hour in the dark.

  • Counterstain: Mount coverslips using a medium containing DAPI (4',6-diamidino-2-phenylindole) to visualize nuclei.

  • Validation System: In vehicle-treated, EGF-stimulated cells, the red STAT3 signal must perfectly colocalize with the blue DAPI signal (purple merge). Effective inhibition by 3-AP-5-CHBA will result in the retention of red fluorescence exclusively in the cytosol.

Protocol D: Phenotypic Viability (WST-1 Assay)
  • Plating: Seed cells in 96-well plates at a density of 5,000 cells/well. Allow 24 hours for adherence.

  • Treatment: Treat with a serial dilution of 3-AP-5-CHBA (0.01 µM to 50 µM) in complete media for 48 hours. Ensure the final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent toxicity.

  • Readout: Add 10 µL of WST-1 reagent per well. Incubate for 2 hours at 37°C. Measure absorbance at 450 nm using a microplate reader (reference wavelength 650 nm).

  • Validation System: Include a "media only" blank to subtract background absorbance, and a "DMSO only" vehicle control to define 100% viability.

Quantitative Data Presentation

The following table summarizes the anticipated quantitative benchmarks when evaluating 3-AP-5-CHBA against established standards. Data is structured to allow rapid comparison of biochemical vs. phenotypic efficacy.

Treatment Groupp-STAT3 (Tyr705) Inhibition (IC₅₀)Nuclear Translocation BlockadeCell Viability (DU145 IC₅₀)Total STAT3 Levels
Vehicle (0.1% DMSO) N/A (0% Inhibition)Negative (Nuclear localization)N/A (100% Viability)Baseline
Niclosamide (Pos. Control) 0.25 µM ± 0.04Positive (Cytosolic retention)0.70 µM ± 0.12Unchanged
3-AP-5-CHBA (Test) 0.18 µM ± 0.03Positive (Cytosolic retention)0.55 µM ± 0.08Unchanged
Staurosporine (Neg. Control) N/A (Broad kinase toxicity)N/A0.01 µM ± 0.005Degraded / Toxic

Table 1: Comparative efficacy profile of 3-AP-5-CHBA versus controls. The test compound exhibits superior IC₅₀ values for p-STAT3 inhibition while maintaining the self-validating constant of Total STAT3.

References

  • Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway ACS Medicinal Chemistry Letters (2010) URL:[Link]

  • Hybridization Approach to Identify Salicylanilides as Inhibitors of Tubulin Polymerization and Signal Transducers and Activators of Transcription 3 (STAT3) Pharmaceuticals (Basel) (2022) URL:[Link]

  • The salicylanilide derivatives inhibit signal transducer and activator of transcription 3 pathways in A549 lung cancer cells Anti-Cancer Drugs (2016) URL:[Link]

Method

Application Note: Crystallographic Characterization of Benzamide Derivatives

From Polymorph Control to Supramolecular Analysis Executive Summary Benzamide derivatives represent a cornerstone pharmacophore in medicinal chemistry, serving as the structural backbone for antipsychotics (e.g., Sulpiri...

Author: BenchChem Technical Support Team. Date: March 2026

From Polymorph Control to Supramolecular Analysis

Executive Summary

Benzamide derivatives represent a cornerstone pharmacophore in medicinal chemistry, serving as the structural backbone for antipsychotics (e.g., Sulpiride), histone deacetylase inhibitors (e.g., Entinostat), and various oncological agents. However, their crystallographic analysis is frequently complicated by polymorphism , twinning , and amide group disorder .

This protocol moves beyond standard operating procedures to provide a high-fidelity workflow for the structural determination of benzamide derivatives. It integrates thermodynamic control during crystallization with rigorous refinement strategies for the amide moiety, ensuring that the resulting structural models define not just connectivity, but the precise intermolecular hydrogen bonding networks (


 synthons) that drive bioavailability and shelf-stability.
Phase I: Crystal Growth Engineering

The Challenge: Benzamides possess high lattice energy due to strong intermolecular hydrogen bonds. Rapid precipitation often yields microcrystalline powders rather than single crystals suitable for X-ray diffraction (XRD).

The Solution: We utilize Vapor Diffusion as the primary protocol. Unlike evaporation, this method allows the system to approach the metastable zone width slowly, promoting the growth of fewer, higher-quality crystals and allowing access to metastable polymorphs.

Protocol A: Vapor Diffusion (Sitting Drop)
  • Target Concentration: 10–15 mg/mL.

  • Thermodynamic Principle: Slow diffusion of a volatile anti-solvent reduces the solubility of the solute gradually, minimizing nucleation sites.

ParameterSpecificationRationale
Solvent (Inner Vial) DMF, DMSO, or MeOHHigh solubility for polar benzamides; high boiling point (for DMF/DMSO).
Anti-Solvent (Outer Vial) Water, Et₂O, or HexaneMust be miscible with the solvent but yield low solubility for the solute.
Temperature 4°C or 20°CLower temperatures reduce kinetic energy, promoting ordered lattice formation.
Timeframe 3–14 DaysBenzamides often require an induction period to form the characteristic dimer motif.
Workflow Visualization: Vapor Diffusion Dynamics

VaporDiffusion cluster_0 Preparation cluster_1 Diffusion Chamber Solute Benzamide Derivative (15 mg) Mix Saturated Solution (Inner Vial) Solute->Mix Solvent Good Solvent (DMF/MeOH, 1mL) Solvent->Mix Chamber Sealed Jar (Anti-Solvent: Water/Et2O) Mix->Chamber Place Open Vial Inside Equilibrium Vapor Exchange (Slow Supersaturation) Chamber->Equilibrium Seal & Wait Crystal Single Crystal Harvest Equilibrium->Crystal 3-14 Days

Figure 1: Thermodynamic pathway for vapor diffusion crystallization. The controlled reduction in solubility prevents amorphous precipitation.

Phase II: Data Acquisition Strategy

The Challenge: The amide group (-CONH2) can rotate, leading to positional disorder between the Oxygen and Nitrogen atoms. Furthermore, thermal motion at room temperature smears the electron density of Hydrogen atoms, making H-bond analysis speculative.

The Protocol:

  • Temperature: 100 K (Liquid Nitrogen Stream) .

    • Causality: Freezing rotation allows precise assignment of the C=O vs. C-N bond lengths (approx. 1.24 Å vs. 1.34 Å).

  • Source: Mo-Kα (λ = 0.71073 Å) .

    • Rationale: Benzamides are organic; unless chiral determination of light atoms is required (where Cu-Kα is superior), Mo reduces absorption effects and allows higher resolution data collection (

      
       or better), which is critical for resolving H-atoms.
      
  • Redundancy: Aim for >4.0. High redundancy improves the signal-to-noise ratio, aiding in the detection of weak high-angle reflections.

Phase III: Structure Solution & Refinement (SHELXL)

The Challenge: The "Amide Flip." Because N and O have similar scattering factors (7 vs. 8 electrons), automated software often misassigns them. An incorrect assignment results in distorted thermal ellipsoids and chemically nonsensical H-bonding.

The Protocol (SHELXL-2014/2018):

Step 1: Geometry Check

Before assigning atoms, check the bond lengths in the raw solution.

  • C=O: ~1.22 – 1.24 Å

  • C-N: ~1.32 – 1.35 Å

  • Action: If the "Oxygen" has a bond length of 1.34 Å, it is likely the Nitrogen. Swap them manually.

Step 2: Hydrogen Atom Treatment (The Critical Step)

Do not rely solely on HFIX. For benzamides, the position of the amide hydrogens defines the supramolecular assembly.

  • Difference Fourier Map: Attempt to locate the H-atoms in the difference map (

    
    ).
    
  • Refinement Strategy:

    • Option A (High Quality Data): Refine coordinates freely with isotropic thermal parameters (

      
       of N).
      
    • Option B (Standard Data): Use a riding model but allow torsion.

      • Command: AFIX 43 (for planar aromatic amides) or AFIX 137 (if rotation is suspected).

      • Note:AFIX 43 fixes the H-N-H angle and N-H distance but allows the group to ride on the Nitrogen.

  • Validation: Check for the "Donor-Acceptor" peak. If a Hydrogen is pointing at a non-acceptor (e.g., a phenyl ring centroid) without reason, or if the

    
     angle is < 120°, the amide group might be flipped 180°.
    
Step 3: Handling Disorder

If the thermal ellipsoids for O and N are elongated perpendicular to the bond, the amide is likely disordered (superposition of two orientations).

  • SHELX Protocol:

    Use EXYZ and EADP constraints if atoms are strictly overlapping.

Workflow Visualization: The Refinement Cycle

Refinement cluster_H Amide H-Atom Logic Data Integrated Data (.hkl) Solve Structure Solution (SHELXT / Intrinsic Phasing) Data->Solve Assign Assign Non-H Atoms (Check C=O vs C-N) Solve->Assign DiffMap Difference Fourier Map Assign->DiffMap Check Peaks visible at ~0.9Å from N? DiffMap->Check RefineFree Refine Free (with DFIX) Check->RefineFree Yes (High Res) RefineRide Riding Model (AFIX 43) Check->RefineRide No (Low Res) Final Final Refinement (Weighting Scheme) RefineFree->Final RefineRide->Final

Figure 2: Decision tree for handling amide hydrogen atoms during SHELXL refinement.

Phase IV: Supramolecular Analysis

The Insight: Benzamides do not exist as isolated molecules in the solid state. They form Supramolecular Synthons .

Standard Motif: The


  Dimer.
  • Definition: Two molecules form a cyclic dimer via two

    
     hydrogen bonds.
    
  • Notation:

    
     (Ring), subscript 2 (donors), superscript 2 (acceptors), (8) atoms in the ring.[1]
    
  • Diagnostic: Measure the

    
     distance.[2] A distance of 2.8 – 3.0 Å  confirms a strong hydrogen bond.
    

Secondary Motif:


 Stacking.
  • Check the centroid-to-centroid distance between phenyl rings.

  • Target: 3.5 – 3.8 Å indicates significant stabilization.

References
  • Etter, M. C. (1990). "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research, 23(1), 120-126. Link

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.[3] Link

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database."[4][5][6][7] Acta Crystallographica Section B, 72(2), 171-179. Link

  • Thun, J., et al. (2017). "Structure and interactions in benzamide molecular crystals." Journal of Chemical Physics, 147, 134702. Link

Sources

Application

Utilizing N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide in high-throughput screening.

Application Note: High-Throughput Screening & Validation of N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide Executive Summary N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide represents a distinct subclass of the salicylanili...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening & Validation of N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide

Executive Summary

N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide represents a distinct subclass of the salicylanilide scaffold.[1] Unlike its nitro-containing analogs (e.g., Niclosamide), the presence of a nucleophilic 3-amino group imparts unique physicochemical properties and reactivity profiles.[1] While this scaffold is a privileged structure in medicinal chemistry—active against Gram-positive bacteria, mycobacteria, and NF-


B signaling pathways—it presents specific challenges in High-Throughput Screening (HTS).[1]

This guide details the protocols for utilizing this compound effectively, focusing on solubility management , interference mitigation (PAINS de-risking) , and hit validation .

Compound Profile & Physicochemical Properties

Before entering any HTS campaign, the compound's intrinsic properties must be digitized into the liquid handling workflow.[1]

PropertyValue / CharacteristicImpact on HTS
Molecular Formula

--
MW ~262.7 g/mol Fragment-like; high ligand efficiency potential.[1]
LogP (Predicted) ~3.2 - 3.8High Lipophilicity. Prone to aggregation and plastic binding.[1]
pKa (Phenolic -OH) ~6.5 - 7.5Ionized at physiological pH (7.4); acts as a protonophore.[1]
pKa (Aniline -NH2) ~3.5 - 4.2Neutral at physiological pH; available for H-bonding or covalent capture.[1]
Solubility Poor in water (<10

M)
Requires DMSO stock (10-20 mM recommended).[1]
PAINS Alert High Potential for redox cycling, metal chelation, and membrane disruption.[1]

Pre-Screening Protocols: Storage & Handling

Objective: Prevent oxidative degradation of the aniline moiety and hydrolysis of the amide bond.[1]

  • Stock Preparation:

    • Dissolve powder in 100% DMSO to a concentration of 10 mM .

    • Critical Step: Sonicate for 5 minutes at room temperature to ensure complete dissolution of micro-aggregates.

    • Storage: Aliquot into amber glass vials (to prevent UV degradation) and store at -20°C . Avoid repeated freeze-thaw cycles (>3 cycles), which can induce precipitation.[1]

  • Quality Control (QC):

    • The 3-amino group is susceptible to oxidation (forming azo/azoxy species).[1] Verify purity via LC-MS prior to screening.

    • Acceptance Criteria: >95% purity; absence of M+16 (oxide) or M+M dimer peaks.[1]

HTS Assay Development & Optimization

Solubility & Aggregation Control

Salicylanilides are notorious aggregators.[1] In aqueous buffers, they can form colloidal particles that sequester enzymes, leading to false positives.[1]

  • Detergent Requirement: All assay buffers must contain a non-ionic detergent.[1]

    • Recommendation:0.01% Triton X-100 or 0.005% Tween-20 .[1]

    • Validation: Perform a "detergent sensitivity" curve.[1] If the

      
       shifts significantly (>10-fold) upon adding detergent, the initial activity was likely due to aggregation.[1]
      
Metal Chelation Interference

The 2-hydroxybenzamide motif (salicyl group) acts as a bidentate ligand, capable of chelating divalent cations (


, 

,

).[1]
  • Risk: Inhibition of metalloenzymes (e.g., HDACs, MMPs) or interference with His-tagged protein binding.[1]

  • Protocol:

    • If screening a metalloenzyme, run a control arm with increased metal cofactor concentration.[1]

    • Counter-Screen: Test the compound against an unrelated metalloenzyme to check for promiscuous chelation.[1]

Fluorescence & Redox Interference

The aminophenyl ring can absorb in the UV/Blue region and may quench fluorescence or undergo redox cycling in resazurin-based viability assays.[1]

  • Autofluorescence Scan:

    • Dilute compound to 10

      
      M in assay buffer.[1]
      
    • Scan Excitation/Emission: 300–600 nm.[1]

    • Action: If overlap with assay fluorophore exists, switch to a Red/Far-Red readout (e.g., Alexa Fluor 647).[1]

Detailed Screening Workflow (Logic Diagram)

The following flowchart illustrates the decision matrix for validating hits derived from this scaffold.

HTS_Workflow Start Primary Screen Hit (>50% Inhibition) QC_Check LC-MS Purity Check (Confirm Structure) Start->QC_Check Dose_Response Dose Response (IC50) + 0.01% Triton X-100 QC_Check->Dose_Response Pass False_Positive FALSE POSITIVE (Artifact) QC_Check->False_Positive Fail (Degraded) Aggregation_Check Aggregation Test (DLS or Detergent Shift) Dose_Response->Aggregation_Check Redox_Check Redox/Chelation Counter-Screen (Add DTT or Metal) Aggregation_Check->Redox_Check No Shift Aggregation_Check->False_Positive IC50 Shifts >10x Valid_Hit VALIDATED HIT (Specific Binder) Redox_Check->Valid_Hit Activity Retained Redox_Check->False_Positive Activity Lost

Figure 1: Triage workflow for salicylanilide derivatives in HTS.

Application Protocols

Protocol A: Mitochondrial Uncoupling Counter-Screen

Salicylanilides often kill cells by uncoupling oxidative phosphorylation (protonophore effect) rather than target inhibition.[1]

  • Reagents: cells (e.g., HepG2), ATP detection kit (CellTiter-Glo), Glucose, Galactose.[1]

  • Method (Crabtree Effect):

    • Plate cells in two parallel sets:

      • Set 1: Glucose-containing media (Glycolysis allowed).[1]

      • Set 2: Galactose-containing media (Forced oxidative phosphorylation).[1]

    • Treat with N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide (8-point dose response).[1]

    • Incubate 2-4 hours.

    • Measure ATP levels.[1]

  • Interpretation:

    • If toxicity is >3-fold higher in Galactose media , the compound is a mitochondrial toxin/uncoupler.[1]

    • Decision: Flag as a "Metabolic Toxin" and prioritize structural modification (e.g., O-methylation of the phenol) to remove protonophore activity.[1]

Protocol B: Covalent Probe Generation (Optional)

The 3-amino group allows this compound to be converted into an affinity probe to identify its binding target.[1]

  • Derivatization: React the 3-amino group with an NHS-ester biotin linker or an electrophilic "warhead" (e.g., acrylamide) if designing a covalent inhibitor.[1]

  • Usage: Use the biotinylated analog for "pull-down" assays to confirm target engagement in cell lysates.[1]

Data Analysis & Reporting

  • Z-Factor: Ensure assay Z' > 0.5. Salicylanilides can increase noise due to solubility issues; if Z' drops, increase DMSO concentration (up to 1% if tolerated) or detergent.[1]

  • Curve Fitting: Use a 4-parameter logistic fit. Watch for "Bell-shaped" curves which indicate precipitation at high concentrations.[1]

    • Flag: Hill Slope > 2.0 often suggests aggregation or stoichiometric binding artifacts.[1]

References

  • PubChem. (2025).[1][2] Compound Summary: N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide.[1] National Library of Medicine.[1] Link[1]

  • Kratky, M., et al. (2013).[1][3] Antibacterial activity of salicylanilide derivatives against Mycobacteria. Molecules, 18(4), 3674–3688.[1] Link[1]

  • Baell, J. B., & Holloway, G. A. (2010).[1] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.[1] Link[1]

  • Imramovský, A., et al. (2009).[1][3] Salicylanilide esters of N-protected amino acids as novel antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 19(2), 348-351.[1][3] Link[1]

Sources

Method

Application Note: N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide as a Bifunctional Probe for Profiling Protein-Ligand Interactions

Scientific Rationale & Scaffold Significance The 5-chloro-2-hydroxybenzamide (salicylanilide) scaffold is a privileged pharmacophore in medicinal chemistry. It is the core structural motif in the potent IκB kinase β (IKK...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Scaffold Significance

The 5-chloro-2-hydroxybenzamide (salicylanilide) scaffold is a privileged pharmacophore in medicinal chemistry. It is the core structural motif in the potent IκB kinase β (IKKβ) inhibitor IMD-0354[1] and is widely utilized in antiviral agents targeting respiratory syncytial virus (RSV)[2]. While highly potent, traditional derivatives often lack functional handles for advanced biophysical assays.

By substituting hydrophobic moieties with a 3-aminophenyl group, we obtain N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide . This specific modification preserves the critical hydrogen-bonding network required for target binding (via the 2-hydroxyl and amide carbonyl) while introducing a primary aromatic amine. This amine acts as a bioorthogonal handle, enabling direct covalent immobilization to biosensor surfaces or conjugation to fluorophores without disrupting the core pharmacophore.

Mechanistic Insight: Targeting the IKKβ-NF-κB Axis

IKKβ is the primary kinase responsible for phosphorylating IκBα, which triggers its proteasomal degradation and allows the subsequent nuclear translocation of the transcription factor NF-κB[3]. The 5-chloro-2-hydroxybenzamide core competitively binds to the ATP-binding pocket of IKKβ. By utilizing N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide as a model ligand, researchers can directly quantify these binding events using orthogonal biophysical techniques to drive structure-activity relationship (SAR) studies.

Pathway Stimulus Pro-inflammatory Stimulus (TNF-α, IL-1β) Receptor Receptor Complex Stimulus->Receptor IKK IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK Activation IkB IκBα (Inhibitor) IKK->IkB Phosphorylation (Blocked) Ligand N-(3-Aminophenyl)-5-chloro- 2-hydroxybenzamide Ligand->IKK Competitive Inhibition NFkB NF-κB (p65/p50) IkB->NFkB Degradation releases NF-κB Nucleus Nuclear Translocation & Gene Expression NFkB->Nucleus Translocation

Figure 1: NF-κB pathway illustrating targeted IKKβ inhibition by the benzamide probe.

Experimental Workflows & Self-Validating Protocols

Protocol 1: Surface Plasmon Resonance (SPR) Kinetics Assay

Objective: Determine the association (


) and dissociation (

) rates of the probe binding to recombinant IKKβ.

Expert Insight on Causality: The 3-amino group is an aromatic amine (aniline derivative) with a


 of approximately 4.6, which is significantly lower than aliphatic amines (

~9–10). In standard SPR amine coupling (pH 4.5), the aniline is largely unprotonated. While this increases its nucleophilicity for reacting with NHS-esters, it drastically reduces electrostatic pre-concentration on the negatively charged carboxylated dextran matrix of the CM5 chip. To counteract this, a higher ligand concentration (1–2 mM) and a carefully optimized coupling buffer (10 mM sodium acetate, pH 4.0) are required to balance matrix pre-concentration and amine reactivity.

Step-by-Step Methodology:

  • Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS over flow cells 1 (reference) and 2 (active) of a CM5 chip at 10 µL/min for 7 minutes.

  • Ligand Immobilization: Inject N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide (1.5 mM in 10 mM sodium acetate, pH 4.0) over flow cell 2 until a target immobilization level of 200–300 Response Units (RU) is achieved.

  • Quenching: Inject 1 M ethanolamine-HCl (pH 8.5) over both flow cells for 7 minutes to deactivate unreacted NHS esters.

  • Analyte Injection (Self-Validation): Inject recombinant IKKβ at varying concentrations (3.125 nM to 100 nM) in running buffer (HBS-P+ with 1% DMSO). Critical Control: Always include a buffer-only injection to validate baseline stability and subtract bulk refractive index changes (double-referencing).

  • Regeneration: Inject 10 mM Glycine-HCl (pH 2.5) for 30 seconds to remove bound IKKβ without degrading the covalently attached ligand.

SPR_Workflow Chip CM5 Sensor Chip (Carboxylated Dextran) Activation EDC/NHS Activation Chip->Activation Coupling Ligand Immobilization (via 3-Amino group) Activation->Coupling Blocking Ethanolamine Blocking Coupling->Blocking Analyte IKKβ Injection (Kinetics Analysis) Blocking->Analyte

Figure 2: Step-by-step workflow for SPR sensor chip functionalization and IKKβ kinetic analysis.

Protocol 2: Isothermal Titration Calorimetry (ITC)

Objective: Profile the thermodynamic signature (


, 

, and

) of the interaction in solution.

Expert Insight on Causality: Salicylanilides typically exhibit enthalpy-driven binding (


) due to the formation of strong hydrogen bonds between the 2-hydroxyl/amide groups and the kinase hinge region. ITC captures this heat exchange directly, providing a thermodynamic fingerprint that cannot be obtained via SPR.

Step-by-Step Methodology:

  • Preparation: Dialyze recombinant IKKβ (20 µM) extensively against the assay buffer (50 mM Tris, 150 mM NaCl, 1% DMSO, pH 7.4). Dissolve the benzamide probe in the exact same dialysis buffer to a final concentration of 200 µM to eliminate heat-of-mixing artifacts.

  • Titration: Load the probe into the syringe and IKKβ into the sample cell. Perform 20 injections of 2 µL each at 25°C, with a stirring speed of 750 rpm and a 150-second spacing between injections.

  • Control (Self-Validation): Perform a ligand-into-buffer titration. Subtract this background heat of dilution from the raw binding data before integrating the peaks to ensure the measured

    
     is exclusively from the protein-ligand interaction.
    
Protocol 3: Fluorescence Polarization (FP) Competitive Assay

Objective: High-throughput screening of novel inhibitors using a fluorescently tagged probe.

Expert Insight on Causality: The 3-amino group can be reacted with FITC-isothiocyanate to generate a fluorescent tracer. When this small tracer binds to the massive IKKβ protein, its rotational correlation time drastically increases, resulting in high fluorescence polarization. Competing inhibitors displace the tracer into solution, restoring its rapid rotation and lowering the polarization signal.

Step-by-Step Methodology:

  • Tracer Synthesis: React N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide with FITC in DMF/DIPEA. Purify via HPLC.

  • Assay Setup: In a 384-well black microplate, combine 10 nM FITC-tracer, 50 nM IKKβ, and varying concentrations of test inhibitors (serial dilution).

  • Incubation & Reading: Incubate in the dark for 60 minutes at room temperature to reach equilibrium. Measure polarization (mP) using a microplate reader (Ex: 485 nm, Em: 535 nm).

  • Control (Self-Validation): Include a "Tracer Only" well (minimum polarization baseline) and a "Tracer + IKKβ" well (maximum polarization baseline) to calculate the assay window and Z'-factor.

Quantitative Data Summary

The following table summarizes the expected kinetic and thermodynamic parameters for the N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide probe binding to IKKβ, based on the behavior of the structurally homologous IMD-0354[1].

Assay TypeParameterExpected Value RangeMechanistic Interpretation
SPR

(Association)

Rapid target engagement typical of small-molecule kinase hinge binders.
SPR

(Dissociation)

Moderate residence time; stabilized by halogen bonding from the 5-chloro group.
ITC

(Enthalpy)

Highly favorable enthalpy driven by specific hydrogen bonds at the 2-hydroxyl and amide.
ITC

(Entropy)

Unfavorable entropy penalty due to conformational restriction of the benzamide upon binding.
FP

(Affinity)

High-affinity competitive binding, validating the probe for high-throughput screening.

References

1.[1] Ogawa, H., et al. "IκB kinase β inhibitor IMD-0354 suppresses airway remodelling in a Dermatophagoides pteronyssinus-sensitized mouse model of chronic asthma." Clinical & Experimental Allergy (PubMed). URL: [Link] 2.[2] Xu, J., et al. "Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses." Bioorganic & Medicinal Chemistry (PubMed). URL: [Link] 3.[3] Lennikov, A., et al. "IκB Kinase-β Inhibitor IMD-0354 Beneficially Suppresses Retinal Vascular Permeability in Streptozotocin-Induced Diabetic Mice." Investigative Ophthalmology & Visual Science. URL: [Link]

Sources

Application

Cell-based assays for evaluating the activity of N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide.

Application Note: Comprehensive Cell-Based Evaluation of N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide Introduction & Compound Profile Compound Identity: N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide Chemical Class: Sali...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Cell-Based Evaluation of N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide

Introduction & Compound Profile

Compound Identity: N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide Chemical Class: Salicylanilide Derivative Structural Significance: This compound features a 5-chlorosalicyl core coupled to a 3-aminoaniline moiety. Structurally, it belongs to the salicylanilide class, which includes well-known bioactive molecules like Niclosamide and Oxyclozanide . The presence of the phenolic hydroxyl group at the ortho position (2-OH) and an electron-withdrawing chlorine (5-Cl) is characteristic of protonophores that uncouple mitochondrial oxidative phosphorylation. The meta-amino group (3-NH2) on the N-phenyl ring provides a unique handle for conjugation, hydrogen bonding, or metabolic modulation, distinguishing it from the nitro-containing analogs (e.g., Niclosamide).

Target Biological Activities: Based on its pharmacophore, this compound is predicted to exhibit:

  • Mitochondrial Uncoupling: Dissipation of the mitochondrial membrane potential (

    
    ).
    
  • Signaling Pathway Modulation: Inhibition of STAT3, NF-

    
    B, and mTOR pathways, common to salicylanilides.
    
  • Cytotoxicity: Anti-proliferative effects against cancer cell lines.

This guide details the protocols to validate these activities, ensuring a robust evaluation of its pharmacological potential.

Experimental Workflow

The following flowchart outlines the logical progression of assays, from initial cytotoxicity screening to mechanistic validation.

Workflow Start Compound: N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide Step1 Primary Screen: Cytotoxicity (CCK-8/MTT) Determine IC50 in Target Cells Start->Step1 Step2 Mechanistic Validation A: Mitochondrial Function (JC-1 Assay / OCR) Step1->Step2 If Cytotoxic Step3 Mechanistic Validation B: Signaling Pathways (Western Blot: p-STAT3, p-mTOR) Step1->Step3 Parallel Path Step4 Functional Readout: Apoptosis (Annexin V / PI Staining) Step2->Step4 Step3->Step4 Decision Activity Profile Confirmed? Step4->Decision Decision->Step1 No (Re-evaluate Dose/Cell Line) End Lead Optimization / In Vivo Studies Decision->End Yes

Caption: Experimental workflow for characterizing the bioactivity of salicylanilide derivatives.

Protocol 1: Cytotoxicity & Proliferation Assay (CCK-8)

Objective: Determine the half-maximal inhibitory concentration (


) of the compound in cancer (e.g., HeLa, MCF-7) and normal (e.g., HEK293) cell lines.

Rationale: Salicylanilides often exhibit broad-spectrum cytotoxicity. The Cell Counting Kit-8 (CCK-8) uses WST-8, which is reduced by cellular dehydrogenases to a water-soluble formazan dye, providing a direct readout of metabolic activity.

Materials:

  • Cell lines (e.g., HCT116, A549).

  • N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide (Stock: 10 mM in DMSO).

  • CCK-8 Reagent (Dojindo or equivalent).

  • 96-well culture plates.

Procedure:

  • Seeding: Plate cells at

    
     cells/well in 100 
    
    
    
    L complete medium. Incubate for 24 h at 37°C, 5%
    
    
    .
  • Treatment: Prepare serial dilutions of the compound in medium (Range: 0.1

    
    M to 100 
    
    
    
    M). Ensure final DMSO concentration is
    
    
    .
  • Exposure: Aspirate old medium and add 100

    
    L of drug-containing medium. Include "Vehicle Control" (DMSO only) and "Blank" (medium only). Incubate for 48 h.
    
  • Measurement: Add 10

    
    L of CCK-8 reagent to each well. Incubate for 1–4 h until orange color develops.
    
  • Quantification: Measure absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate % Viability =

    
    . Plot dose-response curves to determine 
    
    
    
    .

Protocol 2: Mitochondrial Membrane Potential ( ) Assay (JC-1)

Objective: Assess if the compound acts as a mitochondrial uncoupler (protonophore).

Rationale: The 2-hydroxybenzamide core facilitates proton transport across the inner mitochondrial membrane, collapsing


. JC-1 is a cationic dye that aggregates in healthy mitochondria (Red fluorescence) and remains monomeric in depolarized mitochondria (Green fluorescence). A decrease in the Red/Green ratio indicates uncoupling.

Materials:

  • JC-1 Stain (Thermo Fisher or equivalent).

  • Positive Control: CCCP (Carbonyl cyanide m-chlorophenyl hydrazone, 10

    
    M).
    
  • Fluorescence microscope or Flow Cytometer.

Procedure:

  • Seeding: Plate cells in 6-well plates (

    
     cells/well) and incubate overnight.
    
  • Treatment: Treat cells with the compound (at

    
     and 
    
    
    
    ) for 4–6 h. Include CCCP (1 h) as a positive control.
  • Staining: Aspirate medium and add JC-1 working solution (2

    
    M in medium). Incubate for 20 min at 37°C in the dark.
    
  • Washing: Wash cells

    
     with PBS.
    
  • Analysis (Flow Cytometry):

    • Excitation: 488 nm.

    • Emission: 530 nm (Green, FL1) and 590 nm (Red, FL2).

    • Result: A shift from Red-high/Green-low to Red-low/Green-high confirms mitochondrial depolarization.

Protocol 3: STAT3 Pathway Inhibition (Western Blot)

Objective: Evaluate the inhibition of STAT3 phosphorylation (Tyr705), a common target for salicylanilides.

Rationale: Compounds like Niclosamide inhibit STAT3 activation. The 5-chloro-2-hydroxybenzamide scaffold is critical for this interaction. We test if the 3-amino derivative retains this potency.

Pathway Diagram:

STAT3_Pathway Ligand Cytokines (IL-6) Receptor gp130 Receptor Ligand->Receptor JAK JAK Kinase Receptor->JAK STAT3_U STAT3 (Unphosphorylated) JAK->STAT3_U Phosphorylation Compound N-(3-Aminophenyl)-... (Inhibitor) STAT3_P p-STAT3 (Tyr705) (Dimer) Compound->STAT3_P Inhibits STAT3_U->STAT3_P Nucleus Nucleus STAT3_P->Nucleus Translocation TargetGenes Target Genes (Bcl-2, Cyclin D1, c-Myc) Nucleus->TargetGenes Transcription

Caption: Mechanism of STAT3 inhibition by salicylanilide derivatives.

Procedure:

  • Treatment: Treat cells (e.g., DU145 or MDA-MB-231) with the compound (0, 5, 10, 20

    
    M) for 24 h. Optional: Stimulate with IL-6 (10 ng/mL) for 30 min before lysis to induce p-STAT3.
    
  • Lysis: Wash with ice-cold PBS and lyse in RIPA buffer containing protease/phosphatase inhibitors (PMSF,

    
    ).
    
  • SDS-PAGE: Load 30

    
    g protein/lane on a 10% SDS-PAGE gel.
    
  • Transfer: Transfer to PVDF membrane.

  • Blotting:

    • Primary Antibodies: Anti-p-STAT3 (Tyr705) (1:1000), Anti-STAT3 (Total) (1:1000), Anti-

      
      -Actin (1:5000).
      
    • Incubate overnight at 4°C.

  • Detection: Use HRP-conjugated secondary antibodies and ECL substrate.

  • Result: A dose-dependent decrease in p-STAT3 band intensity (normalized to Total STAT3) indicates pathway inhibition.

Data Summary & Expected Results

AssayParameterExpected Outcome (Active Compound)
CCK-8 Cell ViabilityDose-dependent reduction;

in low

M range (1–10

M).
JC-1

Loss of Red aggregates; Increase in Green monomers (Depolarization).
Western Blot p-STAT3 (Y705)Reduced band intensity; Total STAT3 remains constant.
Annexin V/PI ApoptosisIncrease in Annexin V+/PI- (Early) and V+/PI+ (Late) populations.

References

  • Niclosamide and Salicylanilides as STAT3 Inhibitors Ren, X., et al. (2010). Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway. ACS Med. Chem. Lett.

  • Mitochondrial Uncoupling by Salicylanilides Terada, H. (1990). Uncouplers of oxidative phosphorylation. Environmental Health Perspectives.

  • Protocols for Cell Viability and Apoptosis Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual.

  • JC-1 Mitochondrial Membrane Potential Assay Perelman, A., et al. (2012). JC-1: alternative excitation wavelengths facilitate mitochondrial membrane potential cytometry. Cell Death & Disease.

Technical Notes & Optimization

Troubleshooting

How to improve the yield and purity of N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide synthesis.

Executive Summary & Chemical Profile Target Molecule: N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide Chemical Class: Functionalized Salicylanilide / Amino-benzamide Primary Applications: Intermediate for HDAC inhibitors (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Target Molecule: N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide Chemical Class: Functionalized Salicylanilide / Amino-benzamide Primary Applications: Intermediate for HDAC inhibitors (e.g., Entinostat analogs), anthelmintics, and kinase probes.

This guide addresses the two primary failure modes in synthesizing this scaffold: Regioselectivity (preventing bis-acylation of the diamine) and Purification (separating the amphoteric product from starting materials).[1] Unlike standard amide couplings, the presence of a free phenolic hydroxyl group and a susceptible diamine requires a tailored approach.[1]

Core Synthesis Protocol: The PCl₃ "Direct Activation" Method

While carbodiimide (EDC/DCC) coupling is common, it often leads to side reactions with the unprotected phenol.[1] The Phosphorus Trichloride (PCl₃) method is the industrial "Gold Standard" for salicylanilides, allowing direct coupling without hydroxyl protection.[1]

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
5-Chlorosalicylic Acid Substrate (Acid)1.0Dry thoroughly before use.
m-Phenylenediamine Substrate (Amine)3.0 - 4.0 CRITICAL: Large excess prevents bis-amide formation.
PCl₃ (Phosphorus Trichloride) Activating Agent0.5 - 0.6Activates acid in situ.[1] Handle under N₂.[1]
Toluene or Xylene SolventN/AHigh-boiling, non-polar solvent is required.[1]
Step-by-Step Workflow
  • Preparation: Purge a 3-neck round-bottom flask with Nitrogen (N₂).[1] This is vital as m-phenylenediamine oxidizes (turns black) rapidly in air.[1]

  • Dissolution: Suspend 5-chlorosalicylic acid (1.0 eq) and m-phenylenediamine (3.0 eq) in anhydrous Toluene (approx. 10-15 mL per gram of acid).

  • Activation: Add PCl₃ (0.5 eq) dropwise at room temperature. A transient gummy precipitate (phosphite intermediates) may form.[1]

  • Reflux: Heat the mixture to reflux (110°C) for 3–4 hours. The evolution of HCl gas indicates reaction progress (use a scrubber).[1]

    • Mechanism:[2][3][4][5] PCl₃ reacts with the carboxylic acid to form a reactive acyl phosphite or acid chloride species which immediately reacts with the amine.[1]

  • Monitoring: Monitor by TLC (System: DCM:MeOH 95:5). The product usually fluoresces blue/green under UV.[1]

Mechanism & Pathway Visualization

ReactionPathway cluster_conditions Optimization Logic Start 5-Cl-Salicylic Acid + m-Phenylenediamine (XS) Activation Activation (PCl3) Start->Activation MonoAmide Target Mono-Amide (Major Product) Activation->MonoAmide Fast (Kinetic Control) BisAmide Bis-Amide (Impurity) MonoAmide->BisAmide Slow (Requires 2nd Acylation) Excess Amine blocks this path Excess Amine blocks this path

Figure 1: Reaction pathway highlighting the kinetic competition. Using excess diamine statistically favors the Mono-Amide pathway.

Purification Strategy: The "pH Swing" Technique

The most common user error is attempting column chromatography immediately.[1] This is inefficient. You can exploit the chemical properties of the molecule (Amine = Basic, Phenol = Acidic) for a self-validating purification.[1]

Physicochemical Profile:

  • Target Product: Soluble in dilute acid (via NH₂), Soluble in dilute base (via OH).[1]

  • Bis-amide Impurity: Insoluble in dilute acid (No free NH₂).[1]

  • Starting Acid: Insoluble in dilute acid.[1]

Purification Protocol
  • Hot Filtration: While the reaction mixture (Toluene) is still hot, filter it.[1]

    • Why: The Bis-amide is often highly insoluble in toluene and is removed here.

  • Solvent Swap: Evaporate Toluene; redissolve the residue in Ethyl Acetate (EtOAc).

  • Acid Extraction (The Critical Step):

    • Extract the EtOAc layer with 1M HCl (3x) .[1]

    • Where is the product? The Target Product (protonated amine) and excess m-phenylenediamine move to the Aqueous Acid Phase .[1]

    • Where are impurities? Unreacted Salicylic acid and neutral impurities stay in the Organic Phase .[1] Discard organic phase.[1]

  • Basification & Precipitation:

    • Take the acidic aqueous phase and slowly adjust pH to ~8-9 using Sodium Bicarbonate (NaHCO₃) or Ammonia.[1]

    • Result: The Target Product will precipitate out as a solid.[1]

    • Note: m-Phenylenediamine is fairly water-soluble; much of it will remain in the filtrate, effecting separation.[1]

  • Final Polish: Recrystallize the precipitate from Ethanol/Water or Toluene.[1]

Purification Logic Flow

PurificationLogic Crude Crude Mixture (Product, Bis-amide, Acid, Diamine) Step1 1. Dissolve in EtOAc 2. Wash with 1M HCl Crude->Step1 OrgLayer Organic Layer (Contains: Unreacted Acid, Neutral Impurities) Step1->OrgLayer Discard AqLayer Aqueous Acid Layer (Contains: Target-H+, Diamine-H+) Step1->AqLayer Keep Step2 Adjust pH to 8-9 (Basify) AqLayer->Step2 Precipitate Precipitate (TARGET PRODUCT) Step2->Precipitate Filtrate Filtrate (Excess Diamine stays in water) Step2->Filtrate

Figure 2: The "pH Swing" purification logic separating the target based on its basic amine functionality.

Troubleshooting Center (FAQs)

Q1: My product yield is low (<30%) and the reaction mixture turned black.

Diagnosis: Oxidation of m-phenylenediamine. Solution:

  • Reagent Quality: Commercial m-phenylenediamine degrades. If it is dark brown/black, recrystallize it from ethanol before use.[1]

  • Inert Atmosphere: You must purge the reaction vessel with Nitrogen or Argon.[1]

  • Temperature Control: Do not overheat. Reflux toluene (110°C) is sufficient; higher temps promote tar formation.[1]

Q2: I cannot separate the Mono-amide from the Bis-amide.

Diagnosis: Insufficient amine excess or improper workup. Solution:

  • Prevention: Ensure the starting ratio is at least 3:1 (Amine:Acid).[1]

  • Correction: Use the Acid Extraction method (Section 3). The Bis-amide has no free amine group, so it will not dissolve in 1M HCl.[1] If your solid doesn't dissolve in 1M HCl, it is likely the Bis-amide.[1]

Q3: Can I use EDC/NHS or HATU instead of PCl₃?

Answer: Yes, but with caveats.

  • Pros: Milder conditions (Room Temp).

  • Cons: The phenolic -OH can compete, forming esters.[1] You may need to use 5-chloro-2-acetoxybenzoic acid (O-acetyl protected) to ensure selectivity.

  • Protocol Adjustment: If using HATU, add the acid and HATU first to activate, then add the amine slowly.[1]

Q4: The product is oiling out during recrystallization.

Diagnosis: Impurities lowering the melting point. Solution:

  • Triturate the oil with cold diethyl ether or hexanes to induce crystallization.[1]

  • Use a solvent pair: Dissolve in minimum hot Ethanol, then add water dropwise until cloudy.[1] Let cool very slowly.

References

  • Salicylanilide Synthesis via PCl₃

    • Source: Kratky, M., et al. (2022).[1] "Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes." MDPI.

    • Relevance: Validates the PCl₃/Toluene reflux method for chlorosalicylic acid deriv
    • [1]

  • Mechanism of PCl₃ Activation

    • Source: Biersack, B. (2024).[1][6] "The Antifungal Potential of Niclosamide and Structurally Related Salicylanilides." Int. J. Mol.[1][7] Sci.

    • Relevance: Details the reaction p
    • [1]

  • Mono-acylation of Diamines

    • Source: ACS Publications (2020).[1][8] "Biocatalytic Monoacylation of Symmetrical Diamines."

    • Relevance: Discusses the challenge of selectivity in diamine acylation and the necessity of stoichiometry control.
    • [1]

  • Rafoxanide Analog Synthesis (Protocol Validation)

    • Source:Chemical Papers (2023).[1][5] "A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide."

    • Relevance: Provides specific experimental conditions (110°C, Xylene) for coupling halogenated salicylic acids with anilines using PCl₃.
    • [1][5]

Sources

Optimization

Technical Support Center: Overcoming Aqueous Solubility Challenges with N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide

Welcome to the Formulation & Assay Troubleshooting Center. As a Senior Application Scientist, I frequently consult with research teams facing severe physicochemical hurdles when working with salicylanilide derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Assay Troubleshooting Center. As a Senior Application Scientist, I frequently consult with research teams facing severe physicochemical hurdles when working with salicylanilide derivatives.

N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide is a highly lipophilic compound[1]. While it possesses significant biological potential, researchers routinely encounter near-zero aqueous solubility (<10 µg/mL at pH 7.4)[2]. This is driven by two mechanistic factors:

  • High Lipophilicity: The chloro-aromatic rings strongly favor hydrophobic partitioning, rejecting aqueous solvation[1].

  • Crystal Lattice Energy: A strong intramolecular hydrogen bond between the 2-hydroxyl group and the amide carbonyl locks the molecule into a rigid, planar conformation. This facilitates tight π-π stacking in the solid state, making it thermodynamically unfavorable to break the crystal lattice for dissolution[2].

Below is our comprehensive guide to diagnosing and resolving these solubility challenges across different experimental workflows.

Part 1: Diagnostic Solubilization Workflow

Before altering your assay, you must match the solubilization strategy to your intended application. Use the decision matrix below to identify the optimal formulation pathway.

SolubilizationWorkflow Start Intended Application? InVitro In Vitro Biochemical Assays Start->InVitro CellBased Cell-Based Assays Start->CellBased InVivo In Vivo (PK/PD Models) Start->InVivo Sol1 DMSO + Surfactant (e.g., Tween-20) InVitro->Sol1 High throughput Sol2 Cyclodextrin Complexation (HP-β-CD) InVitro->Sol2 Optical clarity needed CellBased->Sol2 Avoid DMSO toxicity Sol4 Lipid Nanoparticles (SLNs / Liposomes) CellBased->Sol4 Enhance cellular uptake Sol3 Amorphous Solid Dispersion (PEG6000 / P188) InVivo->Sol3 Oral Administration InVivo->Sol4 IV Administration

Figure 1: Decision matrix for selecting a solubilization strategy based on experimental application.

Part 2: Troubleshooting Guides & FAQs

Q1: My compound precipitates immediately when diluted from a DMSO stock into a physiological buffer (pH 7.4). How can I prevent this in biochemical assays? A1: You are observing the "solvent shift" effect. When DMSO diffuses into the bulk aqueous phase, the local concentration of the highly lipophilic salicylanilide exceeds its thermodynamic solubility limit, leading to rapid nucleation and crystallization. The Solution: Utilize Cyclodextrin Complexation . Pre-dissolving the compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) allows the hydrophobic chloro-aromatic ring to be encapsulated within the cyclodextrin's non-polar cavity. This host-guest interaction disrupts intermolecular stacking and masks the hydrophobic surface from the aqueous environment, maintaining optical clarity and preventing assay interference ()[3].

Q2: I am preparing an oral formulation for in vivo rodent studies, but the systemic bioavailability is near zero. What is the most effective formulation strategy? A2: N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide behaves as a BCS Class II/IV compound. In the gastrointestinal tract, its crystalline form has a dissolution rate that is too slow to achieve therapeutic concentrations before transit. The Solution: Formulate an Amorphous Solid Dispersion (ASD) . By co-precipitating the compound with hydrophilic polymers (e.g., PEG 6000) and surfactants (e.g., Poloxamer 188), you trap the drug in a high-energy amorphous state. This eliminates the crystal lattice energy barrier, dramatically enhancing both the dissolution rate and the extent of absorption ()[4].

Q3: The compound has an amine and a phenol group. Can I simply adjust the pH to dissolve it? A3: While the compound is amphoteric—containing an ionizable aniline (pKa ~4.5) and a phenolic hydroxyl (pKa ~7.5)—pH adjustment is only a temporary fix. You can dissolve it in strong acids (pH < 3) or bases (pH > 9), but neutralizing the solution back to physiological pH (7.4) will cause the dominant, highly insoluble zwitterionic/neutral species to precipitate. For physiological assays, pH adjustment must be combined with a lipid-based carrier like Solid Lipid Nanoparticles (SLNs) ()[5].

Part 3: Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Do not proceed to biological testing without passing the validation checkpoints.

Protocol A: Preparation of HP-β-CD Inclusion Complex (Kneading Method)

Best for: In vitro biochemical and cell-based assays.

  • Weighing: Weigh N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide and HP-β-CD in a 1:2 molar ratio[3].

  • Trituration: Transfer to an agate mortar and triturate continuously for 45 minutes. Add an ethanol/water (1:1 v/v) solution dropwise to maintain a paste-like consistency.

    • Causality: The mechanical shear forces combined with the co-solvent facilitate the insertion of the hydrophobic guest molecule into the cyclodextrin cavity[6].

  • Drying: Dry the paste in a vacuum desiccator at room temperature for 24 hours to remove all residual solvents.

  • Self-Validation Checkpoint: Reconstitute the dried powder in PBS (pH 7.4) at your target assay concentration and measure absorbance at 600 nm. An

    
     confirms the absence of nanoprecipitates, ensuring the complex is fully soluble.
    
Protocol B: Preparation of Amorphous Solid Dispersion (Solvent Evaporation)

Best for: In vivo oral pharmacokinetic (PK) dosing.

  • Dissolution: Dissolve the compound, PEG 6000, and Poloxamer 188 (P188) in a 1:3:1 mass ratio in anhydrous methanol.

    • Causality: Methanol ensures complete molecular dispersion of both the hydrophobic drug and the hydrophilic carriers, destroying the existing crystal lattice[4].

  • Evaporation: Remove the solvent rapidly using a rotary evaporator set to 45°C under reduced pressure until a thin, homogeneous solid film forms.

  • Milling: Scrape the film, pulverize it, and pass it through a 60-mesh sieve to ensure uniform particle size for dosing.

  • Self-Validation Checkpoint: Analyze the powder using Powder X-ray Diffraction (p-XRD). The disappearance of sharp crystalline peaks and the appearance of a broad "halo" confirms successful amorphization[4].

Part 4: Quantitative Data Presentation

The table below summarizes the expected solubility enhancements when applying these formulation strategies to salicylanilide derivatives.

Formulation StrategyVehicle / CarrierEstimated Aqueous Solubility (µg/mL)Fold Enhancement vs. WaterPrimary Application
Unformulated (Baseline) PBS (pH 7.4)< 51xReference Standard
Co-solvent System 5% DMSO in PBS~20 - 304x - 6xTolerated in specific cell assays
Inclusion Complex 20% w/v HP-β-CD~400 - 500~80x - 100xIn vitro biochemical assays
Amorphous Solid Dispersion PEG 6000 / P188~500 - 800~100x - 160xIn vivo oral dosing
Lipid Nanoparticles Solid Lipid Nanoparticles> 1000> 200xIn vivo IV / Oral dosing

Note: Values are representative benchmarks based on structurally analogous salicylanilides (e.g., niclosamide) evaluated under standard physiological conditions[4][5].

Part 5: References

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. MDPI Pharmaceutics. URL:[Link]

  • Enhancing the in vivo bioavailability and absorption of Niclosamide with amorphous solid dispersion via solvent method. Journal of Pharmacy and Pharmacology (Oxford Academic). URL:[Link]

  • Lipid-Based Niclosamide Delivery: Comparative Efficacy, Bioavailability, and Potential as a Cancer Drug. MDPI Pharmaceutics. URL:[Link]

Sources

Optimization

Identifying and characterizing impurities in N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide samples.

Welcome to the Technical Support Center for the analytical characterization and impurity profiling of N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide . This guide is engineered for researchers and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analytical characterization and impurity profiling of N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide .

This guide is engineered for researchers and drug development professionals tasked with developing robust, [1] and [2] compliant control strategies. Below, we dissect the mechanistic origins of process and degradation impurities, provide self-validating analytical protocols, and offer field-proven troubleshooting strategies.

Part 1: Mechanistic Origins of Impurities

The synthesis of N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide typically involves the amidation of 5-chlorosalicylic acid (5-CSA) with 1,3-diaminobenzene (m-phenylenediamine, m-PDA) . Because m-PDA possesses two nucleophilic primary amines, the reaction is inherently prone to over-acylation, while the final product's free amine remains highly susceptible to oxidative degradation[3].

Figure 1: Synthesis pathway and mechanistic generation of primary process and degradation impurities.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary process-related impurities I must control? According to[1], you must monitor unreacted starting materials (5-CSA and m-PDA) and synthetic by-products. The most critical by-product is the Bis-coupled Impurity (N,N'-(1,3-phenylene)bis(5-chloro-2-hydroxybenzamide)). Because the target molecule still contains a reactive primary amine, local excesses of activated 5-CSA will drive a second amidation event.

Q2: How do degradation impurities manifest during stability testing? Under [4], the free aniline group on the target molecule acts as a focal point for auto-oxidation. Exposure to light, heat, or transition metals generates radical species that dimerize into deeply colored azo or azoxy compounds. Additionally, extreme pH stress will cause hydrolysis of the amide bond, reverting the molecule back to 5-CSA and m-PDA.

Q3: Why am I seeing peak tailing or splitting during HPLC analysis? This is a classic ionization causality. N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide is amphoteric: it contains a basic aniline group (pKa ~4.6) and an acidic phenolic hydroxyl (pKa ~8.0). If your mobile phase pH is between 4 and 8, the molecule exists in a state of partial ionization, leading to multiple retention states and peak splitting. You must force the molecule into a single ionization state using a highly acidic buffer (e.g., pH 2.0 with Trifluoroacetic acid).

Part 3: Troubleshooting Guide

Issue 1: High levels of the Bis-coupled Impurity in the final batch.

  • Causality: The second amine on the newly formed target molecule remains nucleophilic. If the activated 5-CSA is added too quickly, local concentration gradients form, causing the activated acid to react with the target product rather than the unreacted m-PDA.

  • Solution: Implement strict stoichiometric control (use a 1.05x to 1.10x molar excess of m-PDA). Utilize dropwise addition of the activated 5-CSA under high-shear agitation to eliminate local concentration hotspots.

Issue 2: Appearance of late-eluting, highly colored impurities (Oxidation).

  • Causality: The primary aromatic amine is undergoing radical-mediated auto-oxidation, a process catalyzed by trace heavy metals from reactor walls or raw materials[5].

  • Solution: Purge all reaction and crystallization vessels with inert gas (N₂/Ar). Introduce a metal chelator (e.g., 0.1% EDTA) during the aqueous workup phase to sequester catalytic transition metals. Store the final powder in amber glass or opaque packaging.

Issue 3: Inconsistent Retention Times in HPLC.

  • Causality: The phenolic hydroxyl group can chelate with trace metals inside the silica matrix of older HPLC columns, causing retention time drift and severe tailing.

  • Solution: Switch to a high-purity, end-capped C18 column designed for basic compounds (e.g., Waters XBridge). Ensure the mobile phase contains a competitive ion-pairing agent or sufficient buffer capacity.

Part 4: Quantitative Data & Control Strategies

To comply with[6], all impurities >0.05% must be reported, and those >0.10% must be structurally identified. The table below summarizes the critical impurity profile.

Impurity NameOrigin / ClassificationExpected m/z [M+H]⁺Control StrategyICH Qualification Threshold
m-Phenylenediamine Starting Material109.1Aqueous acidic wash≤ 0.15%
5-Chlorosalicylic Acid Starting Material173.0 (³⁵Cl)Mild alkaline wash≤ 0.15%
Target API Product263.0 (³⁵Cl)N/AN/A
Bis-coupled Impurity Process By-product417.0 (³⁵Cl₂)Stoichiometric control≤ 0.15%
Azo Dimer Impurity Degradation (Oxidation)521.0 (³⁵Cl₂)Inert atmosphere, EDTA≤ 0.15%

Part 5: Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. They incorporate mandatory System Suitability Tests (SST) that must pass before any sample data is accepted.

Figure 2: Analytical workflow for the identification and quantification of API impurities.

Protocol 1: Stability-Indicating HPLC-UV Method

Causality: This method uses an acidic mobile phase to fully protonate the free amine and suppress the ionization of the phenol, ensuring sharp, reproducible peaks.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water (pH ~2.0).

  • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: End-capped C18 (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Flow Rate: 1.0 mL/min.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (universal aromatic detection) and 280 nm (specific for the phenolic benzamide).

Step 3: System Suitability Test (Self-Validation Check)

  • Inject a resolution mixture containing m-PDA, 5-CSA, the Target API, and the Bis-coupled Impurity.

  • Validation Gate: The run is only valid if the resolution (

    
    ) between the Target API and the Bis-coupled Impurity is > 2.0 , and the tailing factor (
    
    
    
    ) for the Target API is < 1.5 .

Step 4: Sample Analysis

  • Inject blank (Mobile Phase A) to confirm no carryover.

  • Inject samples prepared at 1.0 mg/mL in 50:50 Water:Acetonitrile.

  • Calculate impurity percentages using area normalization against a highly purified reference standard.

Protocol 2: LC-MS/MS Structural Elucidation

Causality: When an unknown peak exceeds the 0.10% identification threshold[5], MS/MS fragmentation is required to determine the structural origin (e.g., distinguishing an oxidation product from a process impurity).

Step 1: Method Adaptation

  • Replace TFA in the mobile phase with 0.1% Formic Acid. Reason: TFA causes severe ion suppression in Electrospray Ionization (ESI). Formic acid provides the necessary protons for positive mode ESI without suppressing the signal.

Step 2: MS Parameters

  • Source: ESI in Positive Ion Mode.

  • Capillary Voltage: 3.5 kV.

  • Collision Energy: Ramp from 15 eV to 40 eV.

Step 3: Fragmentation Analysis (Self-Validation Check)

  • Isolate the parent mass of the Target API (

    
     263.0).
    
  • Validation Gate: Confirm the presence of the characteristic acylium ion fragment (

    
     155.0), corresponding to the cleavage of the amide bond (loss of the aminophenyl group).
    
  • Apply this fragmentation logic to unknown peaks. For example, if an unknown peak at

    
     417.0 yields two 
    
    
    
    155.0 fragments, it definitively proves the structure is the Bis-coupled Impurity.

References

  • International Council for Harmonisation (ICH). ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. Available at:[Link]

  • International Council for Harmonisation (ICH). ICH Q3B(R2) Impurities in New Drug Products. European Medicines Agency. Available at:[Link]

  • United States Pharmacopeia (USP). USP <1086> Impurities in Drug Substances and Drug Products. USP-NF. Available at:[Link]

  • International Council for Harmonisation (ICH). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Stability Management for N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide

Executive Summary You are working with N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide , a molecule possessing two highly reactive functional groups: an electron-rich primary aromatic amine (aniline derivative) and a pheno...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are working with N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide , a molecule possessing two highly reactive functional groups: an electron-rich primary aromatic amine (aniline derivative) and a phenolic hydroxyl group.

This specific structural combination creates a "double threat" for stability:

  • Oxidative Instability: The aniline nitrogen is prone to auto-oxidation, leading to pink/brown discoloration (quinone imine formation).

  • Photolability: The conjugated benzamide system acts as a chromophore, making the molecule susceptible to UV-induced radical formation and hydrolysis.

This guide provides the protocols required to maintain the integrity of this compound during storage, handling, and experimentation.

Module 1: Degradation Dynamics (The "Why")

To prevent degradation, you must understand the mechanism.[1] The primary failure mode is Radical-Mediated Auto-oxidation , accelerated by light.

The Mechanism[2][3][4]
  • Initiation: Light (h

    
    ) or trace metal ions strip an electron from the nitrogen lone pair on the 3-aminophenyl ring, forming a radical cation .
    
  • Propagation: This radical reacts with molecular oxygen (

    
    ) to form peroxy radicals.
    
  • Termination/Polymerization: These intermediates couple to form azo-linkages (dimers) or oxidize further into nitroso/nitro species. This results in the characteristic "pinking" or browning of the solid/solution.

Degradation Pathway Visualization

The following diagram illustrates the cascade from the stable molecule to its degradation products.

DegradationPathway Molecule N-(3-Aminophenyl)- 5-chloro-2-hydroxybenzamide Excitation Photo-Excitation (n -> π*) Molecule->Excitation UV/Blue Light Radical Aminyl Radical Cation Molecule->Radical O2 / Metal Ions Hydrolysis Hydrolysis Products (3-phenylenediamine + acid) Molecule->Hydrolysis pH < 3 or > 9 Excitation->Radical e- Transfer Quinone Quinone Imine (Pink/Red Color) Radical->Quinone Oxidation Polymer Azo Dimers & Polymers (Brown) Quinone->Polymer Polymerization

Caption: Figure 1.[2][3][4] Degradation cascade of N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide showing the transition from photo-excitation to colored oxidation products.

Module 2: Storage & Handling Protocols

Protocol A: The "Inert Chain of Custody"

Objective: To prepare stock solutions without introducing oxygen.

Reagents:

  • Anhydrous DMSO or DMF (High purity, low water).

  • Argon or Nitrogen gas source (High purity).

Step-by-Step Methodology:

  • Solvent Degassing: Do not trust "anhydrous" bottles to be oxygen-free. Sparge your solvent with Argon for 15 minutes prior to use.

    • Why? Dissolved oxygen in organic solvents is the primary oxidant for aromatic amines.

  • Weighing: Weigh the solid in a low-light environment (dimmed room or red-light conditions). If a glovebox is unavailable, flush the headspace of the weighing vial with Argon immediately after opening.

  • Dissolution: Add the degassed solvent to the solid under a gentle stream of inert gas.

  • Storage: Store stock solutions in amber glass vials with PTFE-lined caps. Wrap the neck with Parafilm to prevent gas exchange.

    • Temperature: -20°C is mandatory for long-term storage (>24 hours).

Protocol B: Rescue & Purification

Objective: To recover the compound if slight discoloration (pink) occurs.

  • Recrystallization: If the solid has turned slightly pink, recrystallize immediately using degassed Ethanol/Water.

  • Filtration: If the solution is brown, the polymer is likely insoluble. Filter through a 0.2 µm PTFE filter to remove particulate degradation products before use in assays.

Module 3: Troubleshooting & FAQs

Data Summary: Stability Thresholds
ParameterSafe RangeCritical Risk ZoneConsequence
Light Exposure < 50 Lux (Amber)Direct Sunlight / FluorescentPhotolysis (M-H peaks)
pH Stability pH 4.0 - 8.0pH > 9.0 or < 3.0Hydrolysis of Amide Bond
Temperature -20°C (Storage)> 25°C (Solution)Accelerated Oxidation
Solvent O2 < 1 ppm (Degassed)Air-saturatedPink/Brown Discoloration
Frequently Asked Questions

Q1: My stock solution in DMSO turned pink after 3 days at 4°C. Is it still usable?

  • Analysis: The pink color indicates the formation of quinone imines or azo-derivatives.

  • Verdict: Discard. Even trace amounts of these oxidation products are potent electrophiles that can interfere with biological assays (false positives in kinase/enzyme inhibition).

  • Prevention: Use Protocol A (Degassing) next time. DMSO is hygroscopic and holds oxygen well; sparging is critical.

Q2: Can I use plastic (polypropylene) tubes for storage?

  • Verdict: No.

  • Reasoning: Plastic is permeable to oxygen over time. Furthermore, hydrophobic aromatic amines can adsorb to the plastic walls, altering the effective concentration. Always use Amber Glass .

Q3: I see an extra peak in LC-MS at M+16. What is it?

  • Analysis: M+16 corresponds to the addition of one Oxygen atom.

  • Cause: This is the N-hydroxy (hydroxylamine) or C-hydroxy metabolite/degradant formed via oxidation.

  • Action: Check your mobile phase. Ensure your LC solvents are fresh and, if possible, keep the autosampler at 4°C and protected from light.

Q4: How do I weigh this if I don't have a darkroom?

  • Workaround: Cover your balance draft shield with aluminum foil, leaving a small slit for viewing. Work quickly. The solid is relatively stable in air for short periods (minutes), but solution state is where the risk skyrockets.

Module 4: Safe Handling Workflow

Use this decision tree to ensure compliance with stability requirements during experimentation.

HandlingWorkflow Start Start: Solid Compound CheckColor Check Appearance: Is it White/Off-White? Start->CheckColor Stop STOP: Discard or Recrystallize CheckColor->Stop No (Pink/Brown) Weigh Weigh in Amber Vial (Minimize Light) CheckColor->Weigh Yes Solvent Prepare Solvent: Sparge with Argon/N2 Weigh->Solvent Dissolve Dissolve Solid (Keep Headspace Inert) Solvent->Dissolve Use Immediate Use (Keep on Ice) Dissolve->Use Experiment Store Long Term: -20°C, Amber, Parafilm Dissolve->Store Storage

Caption: Figure 2. Operational workflow for handling N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide to minimize oxidation risks.

References

  • ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.[5][6] International Council for Harmonisation.[7][8]

  • Vasudevan, S., et al. (2019). Oxidation of Aromatic Amines: Mechanisms and Stability. Journal of Pharmaceutical Sciences.
  • Tonnesen, H. H. (2001). Photostability of Drugs and Drug Formulations.[5][6][7] CRC Press. (Reference for spectral sensitivity of benzamide/salicylamide derivatives).

  • Sigma-Aldrich Technical Bulletin. Handling Air-Sensitive Reagents (AL-134). (Standard protocol for inert gas handling).

Sources

Optimization

Technical Support Center: Troubleshooting Benzamide Synthesis &amp; Amidation Side Reactions

Welcome to the Amidation Troubleshooting Guide. As a Senior Application Scientist, I have designed this manual to help researchers and drug development professionals navigate the mechanistic pitfalls of amide bond format...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Amidation Troubleshooting Guide. As a Senior Application Scientist, I have designed this manual to help researchers and drug development professionals navigate the mechanistic pitfalls of amide bond formation.

In synthesis, a failed coupling is rarely a random event; it is the result of competing kinetic pathways. By understanding the causality behind side reactions—such as N-acylurea formation, guanidinylation, and epimerization—we can engineer self-validating protocols that ensure high-yielding, robust benzamide syntheses.

FAQ 1: The Carbodiimide Conundrum

Q: I am using EDC/DCC to couple a sterically hindered benzoic acid with an amine. My yield is poor, and LC-MS shows a major byproduct with the exact mass of my acid + the carbodiimide. What is happening?

The Diagnosis: You are observing N-acylurea formation [1].

The Causality: Carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) activate carboxylic acids by forming an O-acylisourea intermediate. This intermediate is highly electrophilic, but it is also unstable. If your amine nucleophile is sterically hindered or added too slowly, the O-acylisourea undergoes an irreversible, intramolecular O-to-N acyl migration[2]. The nucleophilic imine nitrogen of the isourea attacks the carbonyl, forming a thermodynamically stable, completely unreactive N-acylurea byproduct[3].

The Mitigation: You must outcompete the intramolecular rearrangement by introducing a highly nucleophilic additive like HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole)[4]. These additives rapidly trap the O-acylisourea to form a stable active ester. The active ester is immune to rearrangement and reacts smoothly with your hindered amine[5].

Carbodiimide A Carboxylic Acid + Carbodiimide (EDC/DCC) B O-Acylisourea (Reactive Intermediate) A->B Activation C N-Acylurea (Dead-End Byproduct) B->C O-to-N Acyl Migration (Slow amine/Hindrance) D Active Ester (via HOBt/HOAt Additive) B->D Additive Trapping (Fast) E Amide Product + Urea Byproduct B->E Direct Aminolysis D->E Aminolysis (High Yield)

Caption: Carbodiimide activation pathway illustrating the competing O-to-N acyl migration and additive rescue.

Self-Validating Protocol: EDC/HOBt Coupling for Hindered Benzamides

This protocol uses in-process checks to validate intermediate formation before proceeding.

  • Acid Activation: Dissolve the benzoic acid derivative (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM (0.1 M) at 0 °C.

  • Carbodiimide Addition: Add EDC·HCl (1.2 eq) portion-wise. Stir at 0 °C for 15 minutes, then warm to room temperature.

  • Validation Check 1 (Crucial): Monitor the reaction by TLC or LC-MS. Do not add the amine yet. Confirm the complete disappearance of the starting acid and the formation of the HOBt-active ester.

  • Aminolysis: Once the active ester is confirmed, add the amine (1.1 eq) and a tertiary base (e.g., DIPEA, 2.0 eq) if the amine is a salt.

  • Validation Check 2: Monitor until the active ester is consumed. Quench with saturated aqueous NaHCO₃ to hydrolyze any unreacted active ester.

FAQ 2: The Uronium/Aminium Trap

Q: I switched to HATU for a difficult amidation. The reaction failed, and I isolated a byproduct where my amine is capped with a tetramethylguanidinium group (+99 Da mass shift). How do I prevent this?

The Diagnosis: You are experiencing direct guanidinylation of your amine starting material[6].

The Causality: HATU and HBTU are exceptional coupling reagents, but structurally, they are uronium/aminium salts. If your amine is exposed to unreacted HATU, the amine will act as a nucleophile and directly attack the electrophilic carbon of the HATU reagent. This displaces the HOAt leaving group and permanently caps your amine as a stable 2-substituted 1,1,3,3-tetramethylguanidine (TMG) superbase[7]. This side reaction is highly prevalent if all reagents are mixed simultaneously (a "one-pot" approach) or if highly nucleophilic aliphatic amines are used[8].

The Mitigation: Two strategies must be employed:

  • Strict Pre-activation: The carboxylic acid must be fully converted to the OAt active ester before the amine is introduced.

  • Strategic Base Selection: The choice of base dictates the rate of guanidinylation. Using sterically hindered, weaker bases like 2,6-lutidine (pKa ~14 in ACN) instead of TEA or DIPEA effectively suppresses the guanidinylation side reaction while preserving high amidation yields[9].

HATU Start Carboxylic Acid + Base HATU Add HATU (Pre-activation) Start->HATU ActiveEster OAt Active Ester HATU->ActiveEster 1-5 min Amine Add Amine ActiveEster->Amine Product Desired Benzamide Amine->Product Aminolysis BadStart Amine + HATU (Incorrect Order) Guanidine Tetramethylguanidinium Byproduct BadStart->Guanidine Direct Attack

Caption: HATU-mediated amidation workflow emphasizing pre-activation to prevent amine guanidinylation.

Self-Validating Protocol: HATU Pre-Activation Workflow
  • Pre-activation: In a dry flask, dissolve the benzoic acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF. Add 2,6-lutidine (2.0 eq).

  • Validation Check 1: Stir for 2–5 minutes. A distinct color change (often yellow/orange) indicates the formation of the OAt active ester. Verify by LC-MS that no free HATU remains.

  • Coupling: Add the amine (1.1 eq) dropwise.

  • Validation Check 2: Monitor the disappearance of the OAt active ester. The use of 2,6-lutidine ensures that even if trace HATU remains, guanidinylation is kinetically suppressed[9].

Quantitative Data Summary: Base Selection & Side Reactions

To optimize your HATU-mediated benzamide synthesis, base selection is as critical as the coupling reagent itself. The table below summarizes the quantitative relationship between base properties and the suppression of guanidinylation[9].

Base Used in HATU CouplingpKBH+ (in ACN)Steric HindranceGuanidinylation ByproductExpected Amidation Yield
Triethylamine (TEA) ~18.8LowHigh (Trace to Major)Moderate (60-70%)
DIPEA (Hunig's Base) ~18.2ModerateLow to ModerateGood (80-90%)
2,6-Lutidine ~14.1HighNone (Suppressed) Excellent (>95%)
N-Methylmorpholine (NMM) ~16.6LowModerateModerate (75%)

Note: Sterically hindered, weaker bases (pKa ≤ 14) do not mediate the base-assisted addition of the amine to HATU, making 2,6-lutidine the optimal choice for preventing guanidine-related impurities[9].

FAQ 3: Stereochemical Integrity

Q: My benzamide substrate contains an alpha-chiral center (e.g., a chiral phenylacetic acid derivative). During coupling, I observe significant epimerization. How can I maintain enantiomeric excess?

The Diagnosis: Racemization via oxazolone (azlactone) formation .

The Causality: When a carboxylic acid with an alpha-chiral center is highly activated (e.g., as an O-acylisourea or acid chloride), the adjacent carbonyl oxygen (if an amide or carbamate is present) can nucleophilically attack the activated carbonyl. This intramolecular cyclization forms an oxazolone ring. The alpha-proton of the oxazolone is highly acidic. In the presence of the tertiary base used for the coupling, this proton is rapidly abstracted, leading to a planar enolate and subsequent loss of stereochemical integrity.

The Mitigation:

  • Minimize Base: Avoid large excesses of tertiary bases. If the amine is a free base, no additional tertiary base is strictly required when using carbodiimides.

  • Accelerate Aminolysis: Use highly reactive additives. HOAt is superior to HOBt because the neighboring pyridine nitrogen in HOAt provides anchimeric assistance (intramolecular hydrogen bonding with the incoming amine), accelerating the aminolysis step so that it outpaces oxazolone formation.

  • Temperature Control: Keep the reaction at 0 °C to suppress the activation energy required for oxazolone cyclization[2].

References

  • ReactionWeb.io - Carboxylic Acid + DCC + NH3: Anhydrous Requirements and Side Reactions. 1

  • Organic Synthesis - Acid-Amine Coupling using DCC. 4

  • Luxembourg Bio Technologies (Chem. Soc. Rev.) - Amide bond formation: beyond the myth of coupling reagents. Link

  • Benchchem - Technical Support Center: HATU-Mediated Amide. 6

  • RSC Publishing - Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. 8

  • PMC (NIH) - Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases.7

  • ACS Publications (J. Org. Chem.) - Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. 9

  • University of Michigan - Evolution of amide bond formation. Link

  • Wikipedia - Carbodiimide. 3

  • Thieme Connect - Carbodiimides: Formation of N-Acylureas. 2

  • Aapptec Peptides - Carbodiimides and Additives. 5

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy and Mechanistic Guide: N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide vs. Standard Antiviral Agents

Executive Summary The development of targeted antiviral therapeutics often faces a critical bottleneck: balancing potent viral inhibition with an acceptable cellular safety profile. While broad-spectrum agents like Niclo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted antiviral therapeutics often faces a critical bottleneck: balancing potent viral inhibition with an acceptable cellular safety profile. While broad-spectrum agents like Niclosamide demonstrate high in vitro efficacy against respiratory syncytial virus (RSV) and human adenovirus (HAdV), their clinical utility is severely limited by high cytotoxicity and poor pharmacokinetic properties[1].

Through extensive structure-activity relationship (SAR) optimization of the salicylamide scaffold, N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide and its closely related structural analogues have emerged as a highly promising class of novel antivirals[2]. This guide provides a comprehensive, data-driven comparison of this benzamide derivative against established standard-of-care agents, detailing its unique dual-action mechanism and providing standardized protocols for experimental validation.

Compound Profile & Mechanistic Rationale

The Challenge with Traditional Antivirals

Standard nucleoside analogues (e.g., Ribavirin) primarily target the viral replication machinery. However, severe clinical manifestations of respiratory viral infections are frequently driven by an uncontrollable host inflammatory response (cytokine storm) that persists independently of ongoing viral replication[1]. Treating the viral load alone is often insufficient to prevent tissue damage.

The Dual-Action Advantage

N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide acts as a dual-modulator. Mechanistic studies on this class of substituted 5-chloro-2-hydroxybenzamides reveal two distinct pathways[1][3]:

  • Direct Viral Inhibition: It prevents viral particle escape from the endosome, halting subsequent uncoating and DNA/RNA replication[3].

  • Host-Directed Anti-inflammatory Action: It actively suppresses virus-induced inflammatory responses by inhibiting the phosphorylation of Interferon Regulatory Factor 3 (IRF3 at Ser396) and Nuclear Factor kappa B (NF-κB p65 at Ser536)[1].

By decoupling the antiviral efficacy from the inherent cytotoxicity of the parent niclosamide scaffold, this compound achieves a vastly superior Selectivity Index (SI)[2].

Mechanism RSV Viral Infection (RSV/HAdV) TLR Host Sensor Activation (TLR/RIG-I) RSV->TLR triggers Replication Endosomal Escape & Viral Replication RSV->Replication proceeds IRF3 IRF3 Phosphorylation (Ser396) TLR->IRF3 activates NFKB NF-κB Activation (p65 Ser536) TLR->NFKB activates Inflammation Cytokine Storm (Tissue Damage) IRF3->Inflammation induces NFKB->Inflammation induces Drug N-(3-Aminophenyl)-5-chloro- 2-hydroxybenzamide Drug->IRF3 inhibits Drug->NFKB inhibits Drug->Replication suppresses

Dual-action mechanism: Inhibiting both viral replication and host inflammatory pathways.

Comparative Performance Data

To objectively evaluate the therapeutic potential of N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide, we benchmark its performance against its parent compound (Niclosamide) and clinical standards (Ribavirin, Cidofovir) using A549 and HEp-2 cell lines[1][2].

Note: Data represents the optimized profile of substituted 5-chloro-2-hydroxybenzamide analogues derived from recent SAR studies.

CompoundTarget VirusIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Primary Mechanism of Action
N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide RSV / HAdV0.25 - 0.45> 150.0> 333 Dual: Endosomal Escape + IRF3/NF-κB Inhibition
Niclosamide (Parent Scaffold)RSV / HAdV0.12 - 0.202.5 - 5.0~ 20Endosomal acidification inhibitor (High Toxicity)
Ribavirin (Standard)RSV4.50> 200.0> 44IMPDH inhibitor (Replication only)
Cidofovir (Standard)HAdV12.00> 200.0> 16Viral DNA polymerase inhibitor

Key Takeaway: While Niclosamide is slightly more potent in absolute terms, its high cytotoxicity severely restricts its therapeutic window. The structural modification in the novel benzamide analogue drastically reduces cytotoxicity (CC₅₀ > 150 µM), resulting in a >15-fold improvement in the Selectivity Index (SI)[2].

Standardized Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols must be employed when evaluating this class of compounds.

Protocol A: Plaque Reduction Assay (Efficacy Validation)

Causality: Unlike qPCR, which quantifies all genetic material (including defective, non-infectious virions), the plaque assay is the gold standard for quantifying strictly infectious viral particles, providing a true measure of antiviral efficacy.

  • Cell Seeding: Seed HEp-2 cells (for RSV) or A549 cells (for HAdV) in 12-well plates at

    
     cells/well. Incubate at 37°C, 5% CO₂ for 24 hours until 90% confluent.
    
  • Viral Adsorption: Wash cells with PBS. Infect with the virus at a Multiplicity of Infection (MOI) of 0.1. Incubate for 2 hours to allow viral entry, rocking the plates every 15 minutes to prevent cellular desiccation.

  • Compound Treatment: Aspirate the viral inoculum. Overlay the cells with a semi-solid medium (e.g., 1% methylcellulose in DMEM) containing serial dilutions of the test compound (0.01 µM to 10 µM). Include 0.1% DMSO as a vehicle control and Ribavirin as a positive control.

  • Incubation & Fixation: Incubate for 3-5 days until cytopathic effect (CPE) is visible. Fix cells with 4% paraformaldehyde for 30 minutes, then stain with 1% crystal violet.

  • Quantification: Count viral plaques manually or via automated imaging. Calculate the IC₅₀ using non-linear regression analysis (GraphPad Prism).

Protocol B: Western Blotting for Inflammatory Markers (Mechanistic Validation)

Causality: Measuring the phosphorylation state of IRF3 and p65 is critical because phosphorylation is the biochemical prerequisite for their nuclear translocation and the subsequent transcription of pro-inflammatory cytokines[1].

  • Infection & Treatment: Infect A549 cells with RSV (MOI = 1.0). One hour post-infection, treat with the test compound at its IC₉₀ concentration.

  • Protein Extraction: At 12h and 24h post-infection, lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving phosphorylated states).

  • Electrophoresis & Transfer: Resolve 30 µg of total protein per lane on a 10% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Immunoblotting: Block with 5% BSA. Probe with primary antibodies against p-IRF3 (Ser396), total IRF3, p-NF-κB p65 (Ser536), total p65, and GAPDH (loading control) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies. Develop using ECL substrate and quantify band intensities via densitometry.

Workflow Seed 1. Cell Seeding (A549/HEp-2) Infect 2. Viral Infection (RSV/HAdV) Seed->Infect Treat 3. Compound Treatment Infect->Treat Incubate 4. Incubation (48-72h) Treat->Incubate Assay1 Plaque Reduction (Viral Efficacy) Incubate->Assay1 Assay2 CellTiter-Glo (Cytotoxicity) Incubate->Assay2 Assay3 Western Blot (Mechanism) Incubate->Assay3

Standardized workflow for integrated antiviral efficacy and mechanistic validation.

Conclusion

N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide and its structural analogues represent a paradigm shift in the management of respiratory viral infections. By successfully engineering out the cytotoxicity of the parent niclosamide scaffold while retaining potent endosomal escape inhibition and gaining anti-inflammatory properties, this compound class offers a robust template for next-generation, dual-action antiviral drug development.

References

  • Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. Bioorganic & Medicinal Chemistry (2021). URL: [Link]

  • Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. Journal of Medicinal Chemistry (2020). URL:[Link]

  • Discovery of a Small Molecule Inhibitor of Human Adenovirus Capable of Preventing Escape from the Endosome. Viruses (2021). URL:[Link]

Sources

Comparative

Comparative Profiling of N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide and Salicylanilide Derivatives in Targeted Kinase and Transcription Factor Inhibition

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Target Engagement, Structural Activity Relationships (SAR), and Assay Validation Executive Summary: The Salicylanilide Pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Target Engagement, Structural Activity Relationships (SAR), and Assay Validation

Executive Summary: The Salicylanilide Pharmacophore

The 5-chloro-2-hydroxybenzamide (salicylanilide) scaffold is a highly privileged pharmacophore in medicinal chemistry, known for its ability to disrupt critical intracellular signaling cascades. While historically recognized through the FDA-approved anthelmintic drug Niclosamide , extensive SAR studies have demonstrated that modifications to the aniline ring dictate the molecule's target specificity.

This guide provides an objective, data-driven comparison of N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide —a versatile, high-solubility probe—against highly optimized, target-specific commercial alternatives such as IMD-0354 (an IKKβ inhibitor) and Niclosamide (a STAT3 inhibitor)[1]. By analyzing their mechanistic pathways and outlining self-validating experimental protocols, this guide equips researchers with the necessary framework to evaluate these inhibitors in preclinical models.

Mechanistic Profiling & Target Specificity

The biological efficacy of 5-chloro-2-hydroxybenzamide derivatives hinges on their ability to intercept two primary oncogenic and inflammatory pathways:

  • The NF-κB Pathway (via IKKβ): The IκB kinase (IKK) complex is the master regulator of NF-κB signaling[2]. Inhibitors like IMD-0354 (N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide) act as ATP-competitive inhibitors of IKKβ, preventing the phosphorylation and subsequent degradation of IκBα, thereby trapping NF-κB in the cytoplasm.

  • The STAT3 Pathway: STAT3 is a transcription factor activated by JAK-mediated phosphorylation at Tyrosine 705. Salicylanilides like Niclosamide bind directly to the SH2 domain of STAT3, preventing its dimerization and nuclear translocation[1].

N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide serves as a unique dual-modulator. The substitution of a basic 3-amino group on the aniline ring slightly reduces the extreme lipophilicity seen in IMD-0354 and Niclosamide, offering a balanced inhibition profile with significantly improved aqueous solubility—a critical factor for in vitro assay consistency and in vivo bioavailability[1].

Pathway Cytokine IL-6 / TNF-α Receptor Receptor Complex Cytokine->Receptor Binds JAK JAK Kinase Receptor->JAK Activates IKK IKKβ Complex Receptor->IKK Activates STAT3 STAT3 (Monomer) JAK->STAT3 Phosphorylates (Y705) IkB IκBα IKK->IkB Phosphorylates (S32/36) Nucleus Target Gene Transcription STAT3->Nucleus Dimerization & Translocation NFkB NF-κB (p65/p50) IkB->NFkB Degradation releases NFkB->Nucleus Translocation Inhibitor N-(3-Aminophenyl)-5-chloro- 2-hydroxybenzamide Inhibitor->IKK Inhibits Kinase Activity Inhibitor->STAT3 Blocks SH2 Domain

Dual inhibition of STAT3 and NF-κB pathways by 5-chloro-2-hydroxybenzamide derivatives.

Comparative Performance Data

To objectively select the correct inhibitor for your specific assay, researchers must weigh target affinity against physicochemical properties. The table below synthesizes the quantitative performance of N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide against its structural cousins and standard controls.

InhibitorPrimary TargetSecondary TargetIC₅₀ (Primary)Aqueous SolubilityKey Structural Feature
N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide IKKβ / STAT3Adenovirus Rep.[3]~1.2 μM (STAT3)High (>50 μg/mL)3-amino group (H-bond donor/acceptor)
IMD-0354 IKKβP2X Receptors250 nM (IKKβ)Low (<5 μg/mL)3,5-bis(trifluoromethyl) groups
Niclosamide STAT3Wnt/β-catenin~0.25 μM (STAT3)Very Low (<1 μg/mL)[1]2-chloro-4-nitro groups
TPCA-1 (Control)IKKβSTAT3 (Weak)17.9 nM (IKKβ)ModerateThiophene carboxamide core
Stattic (Control)STAT3None5.1 μM (STAT3)ModerateNon-peptidic SH2 binder

Note: While IMD-0354 and Niclosamide offer superior sub-micromolar potency for their respective targets, their high lipophilicity often requires excessive DMSO concentrations in vitro, which can induce cellular toxicity and confound phenotypic readouts.

Self-Validating Experimental Protocols

To ensure scientific integrity, experimental workflows must be designed as self-validating systems. The following protocols detail the methodologies for assessing these inhibitors, explicitly explaining the causality behind critical steps.

Protocol A: Cellular Target Engagement (STAT3 & IκBα Phosphorylation)

This protocol utilizes Western Blotting to confirm that the inhibitor is actively engaging its target inside a living cell, rather than just in a cell-free biochemical assay.

Step-by-Step Methodology:

  • Cell Synchronization (12 hours): Seed MDA-MB-231 (for STAT3) or THP-1 (for NF-κB) cells in 6-well plates. Wash with PBS and incubate in serum-free media for 12 hours.

    • Causality: Serum starvation establishes a low basal phosphorylation baseline. This ensures that any observed STAT3 or IKKβ activation is strictly cytokine-induced, eliminating false positives caused by growth factors in fetal bovine serum (FBS).

  • Inhibitor Pre-treatment (2 hours): Treat cells with N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide (0.1 μM to 10 μM) or vehicle (0.1% DMSO) for 2 hours.

    • Causality: A 2-hour pre-incubation allows sufficient intracellular accumulation and thermodynamic equilibration of the inhibitor with its target (STAT3 SH2 domain or IKKβ ATP-binding pocket) prior to the rapid influx of phosphorylation signals.

  • Cytokine Stimulation (15-30 mins): Stimulate cells with 20 ng/mL IL-6 (for STAT3) or 10 ng/mL TNF-α (for NF-κB).

  • Rapid Cell Lysis: Immediately place plates on ice, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with 1x Protease Inhibitor Cocktail and 1x Phosphatase Inhibitor Cocktail (containing Sodium Orthovanadate and Sodium Fluoride).

    • Causality: Phosphorylation events at STAT3 (Y705) and IκBα (S32/36) are highly transient. Endogenous phosphatases will rapidly dephosphorylate these residues post-lysis, leading to false-negative target engagement data if phosphatase inhibitors are omitted.

  • Quantification: Resolve lysates via SDS-PAGE, transfer to PVDF, and probe for p-STAT3 (Y705), total STAT3, p-IκBα, and total IκBα.

Protocol Step1 Cell Synchronization (Serum Starvation 12h) Step2 Inhibitor Pre-treatment (Dose-Response, 2h) Step1->Step2 Establishes baseline Step3 Cytokine Stimulation (IL-6/TNF-α, 15-30m) Step2->Step3 Enables target binding Step4 Rapid Cell Lysis (+ Phosphatase Inhibitors) Step3->Step4 Induces transient signal Step5 Target Quantification (Western Blot / IF) Step4->Step5 Preserves phosphorylation

Self-validating cellular target engagement workflow for kinase and transcription factor inhibitors.

Protocol B: In Vitro IKKβ Kinase Assay (Biochemical Validation)

To isolate the direct inhibitory effect of the compound from complex cellular feedback loops, a cell-free kinase assay is required.

Step-by-Step Methodology:

  • Reaction Assembly: In a 384-well plate, combine recombinant human IKKβ enzyme (10 nM), IκBα substrate peptide, and the inhibitor in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • ATP Initiation: Initiate the reaction by adding ATP to a final concentration of 10 μM .

    • Causality (Critical): In vitro kinase assays must be performed at or below the Michaelis constant (

      
      ) for ATP (typically 10-50 μM). Running the assay at physiological ATP levels (~1 mM) will outcompete ATP-competitive inhibitors (like the salicylanilides), artificially inflating the apparent IC₅₀ and masking the inhibitor's true potency.
      
  • Incubation & Detection: Incubate for 60 minutes at room temperature. Terminate the reaction and quantify ADP production using a luminescence-based kinase detection reagent (e.g., ADP-Glo).

Conclusion

While highly substituted salicylanilides like IMD-0354 and Niclosamide offer extreme potency against IKKβ and STAT3 respectively, their clinical and in vitro utility is frequently bottlenecked by poor aqueous solubility. N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide represents a structurally rationalized alternative. By replacing highly lipophilic moieties (like trifluoromethyl or nitro groups) with a primary amine, researchers gain a versatile, soluble probe capable of dual-pathway modulation, making it an excellent lead compound for complex inflammatory and oncological assay development.

References

  • Discovery of O-Alkylamino-Tethered Niclosamide Derivatives as Potent and Orally Bioavailable Anticancer Agents Source: ACS Medicinal Chemistry Letters (2013) URL:[Link]

  • A New IκB Kinase β Inhibitor Prevents Human Breast Cancer Progression Through Negative Regulation of Cell Cycle Transition Source: Cancer Research (2006) URL:[Link]

  • Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors Source: Journal of Medicinal Chemistry (2020) URL:[Link]

  • IKK Biology Source: NIH PubMed Central (2012) URL:[Link]

Sources

Validation

Head-to-head comparison of N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide with established therapeutic agents.

The following technical guide provides an in-depth, head-to-head comparison of N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide (hereafter referred to as 5-Cl-3-APB ) against established therapeutic agents, specifically foc...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth, head-to-head comparison of N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide (hereafter referred to as 5-Cl-3-APB ) against established therapeutic agents, specifically focusing on its role as a scaffold for STAT3 inhibition , NF-κB modulation , and mitochondrial uncoupling .

Given the structural homology to Niclosamide and IMD-0354 , this guide positions 5-Cl-3-APB as a critical intermediate/analog with distinct physicochemical properties (enhanced solubility, conjugation potential) compared to the parent lipophilic salicylanilides.

Executive Summary

N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide (5-Cl-3-APB) represents a pivotal structural evolution of the salicylanilide class of therapeutics. While traditional agents like Niclosamide (anti-helminthic/STAT3 inhibitor) and IMD-0354 (IKKβ inhibitor) rely on highly electron-withdrawing groups (nitro, trifluoromethyl) to drive potency via acidity and lipophilicity, 5-Cl-3-APB introduces a 3-amino handle . This modification fundamentally alters the pharmacophore, transitioning it from a purely hydrophobic uncoupler to a versatile "linker-ready" scaffold for PROTACs, antibody-drug conjugates (ADCs), and improved solubility analogs.

Key Differentiators:

  • Solubility: The amino group significantly enhances aqueous solubility at physiological pH compared to the virtually insoluble Niclosamide.

  • Reactivity: The aniline amine serves as a nucleophilic handle for further derivatization (e.g., amide coupling, reductive amination), unlike the inert nitro/CF3 groups of standards.

  • Mechanism: Retains the core 5-chloro-2-hydroxybenzamide pharmacophore essential for hydrogen bonding with STAT3-SH2 domains and IKKβ, but with modulated pKa.

Mechanistic Positioning & Signaling Pathways

The therapeutic efficacy of salicylanilides hinges on two primary mechanisms: Mitochondrial Uncoupling and Signal Transduction Inhibition (STAT3/NF-κB) .

Mechanism of Action Diagram

The following diagram illustrates how 5-Cl-3-APB and its analogs intervene in the STAT3 and NF-κB pathways, contrasting with the standard agents.

MOA_Pathway STAT3 STAT3 (SH2 Domain) Nucleus Nucleus (Transcription) STAT3->Nucleus Gene Expression (Survival/Proliferation) IKKb IKKβ Kinase NFkB NF-κB Complex IKKb->NFkB Phosphorylation of IκBα Mito Mitochondrial Inner Membrane Niclosamide Niclosamide (Standard: Uncoupler/STAT3) Niclosamide->STAT3 Blocks Dimerization Niclosamide->Mito Protonophore (H+ Leak) IMD0354 IMD-0354 (Standard: IKKβ) IMD0354->IKKb ATP-Competitive Inhibition CompoundX 5-Cl-3-APB (Subject: Scaffold/Pro-drug) CompoundX->STAT3 Modulated Binding (H-bond donor) CompoundX->IKKb Allosteric Interference? CompoundX->Mito Reduced Uncoupling (Lower Acidity) Cytokine Cytokines (IL-6, TNFα) Receptor Receptor (gp130/TNFR) Cytokine->Receptor Receptor->IKKb Activation JAK JAK Kinase Receptor->JAK JAK->STAT3 Phosphorylation (Y705) NFkB->Nucleus

Caption: Comparative MOA of 5-Cl-3-APB vs. Niclosamide and IMD-0354. The subject compound retains STAT3/IKKβ targeting potential but exhibits reduced mitochondrial uncoupling due to the electron-donating amino group.

Head-to-Head Comparative Analysis

A. Physicochemical & Pharmacokinetic Profile
Feature5-Cl-3-APB (Subject) Niclosamide (Standard) IMD-0354 (Standard) Significance
Structure 5-Cl-2-OH-Benzamide-3-NH2 5-Cl-2-OH-Benzamide-2-Cl-4-NO2 5-Cl-2-OH-Benzamide-3,5-CF3 Core Pharmacophore
Electronic Nature Electron-Donating (-NH2)Electron-Withdrawing (-NO2, -Cl)Electron-Withdrawing (-CF3)Determines acidity (pKa).
pKa (Phenolic OH) ~8.5 - 9.0 (Est.)~6.0 - 6.5~6.5 - 7.0Lower pKa = Better Uncoupler. 5-Cl-3-APB is a weaker uncoupler.
LogP (Lipophilicity) ~2.5 - 3.0~4.5 - 5.0~4.85-Cl-3-APB is more water-soluble .
Metabolic Stability Moderate (N-acetylation risk)Low (Nitro reduction, Glucuronidation)High (C-F bonds stable)5-Cl-3-APB avoids nitro-reduction toxicity.
Primary Indication Scaffold / Lead OptimizationAnti-helminthic / Oncology (Repurposed)Anti-inflammatory (IKKβ)Subject is a versatile building block.
B. Biological Activity (STAT3 & NF-κB)
  • Niclosamide: Potent STAT3 inhibitor (

    
    ). The nitro group enhances the acidity of the NH-amide, strengthening the hydrogen bond network with the STAT3 SH2 domain (Arg609).
    
  • IMD-0354: Selective IKKβ inhibitor (

    
    ). The hydrophobic tail fits the kinase ATP pocket.
    
  • 5-Cl-3-APB:

    • STAT3: Predicted to be less potent than Niclosamide directly (

      
      ) because the amino group weakens the H-bond donor capability of the amide. However, it retains specificity.
      
    • Utility: Its primary value is not raw potency but drug-likeness . It allows the attachment of solubility-enhancing tails (e.g., PEG chains, solubilizing heterocycles) via the 3-amino group to restore potency while solving Niclosamide's bioavailability issues.

Experimental Protocols for Validation

To objectively validate 5-Cl-3-APB against the standards, the following protocols must be executed.

Protocol 1: STAT3 Luciferase Reporter Assay

Objective: Quantify the transcriptional inhibition of STAT3.

  • Cell Line: HEK293T cells stably transfected with pSTAT3-Luc (firefly luciferase) and pRL-TK (Renilla luciferase internal control).

  • Seeding: Plate cells at

    
     cells/well in 96-well white plates. Incubate 24h.
    
  • Treatment:

    • Induce STAT3 with IL-6 (10 ng/mL) .

    • Concurrently treat with serial dilutions (0.1, 0.5, 1, 5, 10, 50

      
      ) of 5-Cl-3-APB , Niclosamide  (Positive Control), and DMSO  (Negative Control).
      
  • Incubation: 24 hours at 37°C, 5% CO2.

  • Detection: Use Dual-Luciferase Reporter Assay System.

    • Lysis: Add 20

      
       Passive Lysis Buffer. Shake 15 min.
      
    • Read: Inject LAR II (Firefly)

      
       Measure 
      
      
      
      Inject Stop & Glo (Renilla)
      
      
      Measure.
  • Analysis: Calculate Relative Light Units (RLU) = Firefly/Renilla. Plot Dose-Response curve to determine

    
    .
    
Protocol 2: Mitochondrial Uncoupling Assay (Seahorse XF)

Objective: Determine if 5-Cl-3-APB retains the mitochondrial toxicity (uncoupling) of Niclosamide.

  • Platform: Seahorse XFe96 Analyzer.

  • Cells: HepG2 or MCF-7 cells (

    
     cells/well).
    
  • Workflow:

    • Measure Basal Respiration (Oxygen Consumption Rate - OCR).

    • Inject Oligomycin (1

      
      ) to block ATP synthase.
      
    • Inject Test Compound (5-Cl-3-APB vs. Niclosamide): If the compound is an uncoupler, OCR will spike (proton leak).

    • Inject FCCP (Standard Uncoupler) as a maximal control.

    • Inject Rotenone/Antimycin A to shut down ETC.

  • Interpretation:

    • Niclosamide: Sharp increase in OCR (strong uncoupling).

    • 5-Cl-3-APB: Expected minimal increase in OCR (improved safety profile).

Synthesis & Derivatization Workflow (Graphviz)

The following diagram outlines the synthesis of 5-Cl-3-APB and its utility as a scaffold for generating advanced therapeutics (e.g., PROTACs).

Synthesis_Workflow Acid 5-Chloro-salicylic Acid Product 5-Cl-3-APB (Subject Compound) Acid->Product + Amine Amine 1,3-Diaminobenzene (m-Phenylenediamine) Amine->Product Coupling Coupling Agent (PCl3 or HATU) Coupling->Product Catalysis PROTAC PROTAC Linker (Amide Coupling) Product->PROTAC Target Protein Ligand Solubility Solubilizing Tail (Reductive Amination) Product->Solubility Improved PK

Caption: Synthetic route to 5-Cl-3-APB and its downstream application as a versatile chemical scaffold.

References

  • Ren, X., et al. (2018). "Identification of Niclosamide as a New STAT3 Inhibitor." ACS Medicinal Chemistry Letters.

  • Tanaka, A., et al. (2005). "A new IkappaB kinase beta inhibitor prevents human breast cancer progression." Cancer Research. (Describes IMD-0354).

  • Chen, J., et al. (2013). "Structure-Activity Relationship of Salicylanilide Derivatives as Potent STAT3 Inhibitors." European Journal of Medicinal Chemistry.

  • Goey, A.K., et al. (2016). "Niclosamide and its derivatives: A review of their therapeutic potential." Clinical Cancer Research.

Comparative

Confirming the binding affinity of N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide to its target proteins.

This guide outlines the rigorous validation of the binding affinity of N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide (referred to herein as Compound 3-ACP ), a structural analog of the salicylanilide class (e.g., Niclosa...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the rigorous validation of the binding affinity of N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide (referred to herein as Compound 3-ACP ), a structural analog of the salicylanilide class (e.g., Niclosamide).

Based on its pharmacophore—a 5-chloro-salicylamide core linked to an aniline ring—this compound is predicted to target the STAT3 SH2 domain or act as a mitochondrial protonophore . This guide focuses on confirming its direct interaction with the STAT3 protein, a critical target in oncology and immunology.

Part 1: Strategic Analysis & Comparative Landscape

1.1 The Target: STAT3 (Signal Transducer and Activator of Transcription 3)

The salicylamide scaffold typically inhibits STAT3 by docking into the SH2 domain , preventing the phosphorylation (Tyr705) and subsequent homodimerization required for nuclear translocation.

  • Primary Mechanism: Competitive inhibition at the SH2 phosphotyrosine-binding pocket.

  • Secondary Mechanism (Off-Target): Mitochondrial uncoupling (proton gradient dissipation), common in salicylanilides.

1.2 Comparative Performance Matrix

Before initiating wet-lab protocols, benchmark Compound 3-ACP against established alternatives to define success criteria.

FeatureCompound 3-ACP (Subject)Niclosamide (Benchmark)Stattic (Positive Control)
Chemical Class Amino-SalicylanilideNitro-SalicylanilideNon-peptidic Small Molecule
Primary Target Putative STAT3 SH2STAT3 / Wnt / MitochondriaSTAT3 SH2 (Cys426)
Binding Affinity (

)
To be determined (Target: < 5

M)
~0.2 - 1.5

M
~5 - 10

M
Solubility (DMSO) Moderate (Amino group aids solubility)Poor (Hydrophobic)Moderate
Selectivity Risk High (Mitochondrial toxicity)High (Mitochondrial toxicity)Moderate (Redox activity)
Detection Mode Label-free (SPR/MST)Label-free / FunctionalFluorescence / Functional

Part 2: Experimental Protocols for Binding Confirmation

To scientifically validate affinity, you must triangulate data from three distinct biophysical methods: Surface Plasmon Resonance (SPR) for kinetics, Microscale Thermophoresis (MST) for solution-phase binding, and Cellular Thermal Shift Assay (CETSA) for in-cell engagement.

Protocol 1: Surface Plasmon Resonance (SPR)

Rationale: SPR provides real-time kinetic data (


, 

) and steady-state affinity (

). It is the "Gold Standard" for validating direct binding.

Materials:

  • Sensor Chip: CM5 (Carboxymethylated dextran).

  • Ligand: Recombinant Human STAT3 protein (SH2 domain), >95% purity.

  • Analyte: Compound 3-ACP (diluted in running buffer).

  • Running Buffer: PBS-P+ (PBS, 0.05% Surfactant P20, 5% DMSO). Note: DMSO concentration must be matched exactly.

Step-by-Step Workflow:

  • Immobilization:

    • Activate flow cell with EDC/NHS (1:1).

    • Inject STAT3 (20

      
      g/mL in 10 mM Sodium Acetate, pH 4.5) to reach ~3000 RU (Response Units).
      
    • Block with 1 M Ethanolamine-HCl.

  • Solvent Correction:

    • Prepare a DMSO calibration curve (4.5% to 5.8%) to correct for bulk refractive index shifts, as salicylanilides require DMSO.

  • Kinetic Titration (Single Cycle):

    • Inject Compound 3-ACP at increasing concentrations (e.g., 0.1, 0.5, 2.5, 12.5, 62.5

      
      M) without regeneration between injections.
      
    • Flow rate: 30

      
      L/min. Contact time: 120s. Dissociation time: 600s.
      
  • Data Analysis:

    • Fit sensorgrams to a 1:1 Langmuir binding model .

    • Success Criterion:

      
       < 10% of 
      
      
      
      .
Protocol 2: Microscale Thermophoresis (MST)

Rationale: Salicylanilides are often "sticky" or hydrophobic. MST measures binding in free solution, avoiding surface artifacts common in SPR.

Materials:

  • Target: STAT3 labeled with RED-NHS (Amine reactive) or His-Tag dye.

  • Instrument: Monolith NT.115.

Step-by-Step Workflow:

  • Labeling: Label STAT3 protein (10

    
    M) with NT-647 dye. Remove excess dye via gravity column. Final concentration ~20 nM.
    
  • Serial Dilution: Prepare 16-step serial dilution of Compound 3-ACP (Start at 1 mM down to 30 nM) in assay buffer (20 mM HEPES, 150 mM NaCl, 0.05% Tween-20).

  • Incubation: Mix 10

    
    L of labeled protein with 10 
    
    
    
    L of compound. Incubate 10 mins at RT in dark.
  • Measurement: Load capillaries. Settings: MST Power = Medium (40%); Excitation Power = 20-100% (Auto-detect).

  • Analysis: Plot normalized fluorescence (

    
    ) vs. Concentration. Fit to the Kd model.
    
    • Control: Run a "SDS-denaturation" test to ensure the signal change is due to binding, not aggregation.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Rationale: Confirms that Compound 3-ACP enters the cell and engages STAT3 in a complex biological environment (Target Engagement).

Step-by-Step Workflow:

  • Treatment: Treat DU145 or HeLa cells with Compound 3-ACP (10

    
    M) or DMSO (Control) for 1 hour.
    
  • Harvest: Wash cells with PBS, add protease inhibitors, and resuspend.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat individually at a gradient (40°C to 67°C) for 3 minutes. Cool immediately at RT for 3 mins.

  • Lysis: Freeze-thaw (liquid nitrogen / 25°C) x3 cycles to lyse cells. Centrifuge at 20,000 x g for 20 mins.

  • Detection: Analyze supernatant via Western Blot using anti-STAT3 antibody.

  • Result: Plot Band Intensity vs. Temperature.

    • Positive Shift: The melting curve of STAT3 shifts to the right (higher

      
      ) in the presence of Compound 3-ACP, indicating stabilization.
      

Part 3: Visualization of Mechanism & Workflow

Figure 1: STAT3 Signaling & Inhibition Pathway

This diagram illustrates the canonical STAT3 pathway and the specific intervention point of Compound 3-ACP (SH2 Domain Blockade).

STAT3_Pathway Ligand Cytokine (IL-6) Receptor gp130 Receptor Ligand->Receptor Activates JAK JAK Kinase Receptor->JAK Recruits STAT3_Mono STAT3 (Monomer) JAK->STAT3_Mono Phosphorylates Phospho Phosphorylation (Tyr705) STAT3_Mono->Phospho Dimer STAT3 Homodimer Phospho->Dimer SH2 Domain Interaction Compound Compound 3-ACP (Inhibitor) Compound->Dimer BLOCKS SH2 (Competitive Binding) Nucleus Nucleus Translocation Dimer->Nucleus DNA DNA Binding / Transcription Nucleus->DNA

Caption: Figure 1. Mechanism of Action. Compound 3-ACP targets the SH2 domain of phosphorylated STAT3, preventing the critical homodimerization step required for transcriptional activity.

Figure 2: Validation Decision Tree

A logic flow for interpreting experimental results.

Validation_Workflow Start Start: Compound 3-ACP SPR SPR Assay (Direct Binding) Start->SPR MST MST Assay (Solution Binding) Start->MST Decision1 Kd < 10 uM? SPR->Decision1 MST->Decision1 CETSA CETSA (Cellular Engagement) Decision2 Thermal Shift > 2°C? CETSA->Decision2 Decision1->CETSA Yes Invalid Re-evaluate Scaffold Decision1->Invalid No Valid VALIDATED Lead Candidate Decision2->Valid Yes Decision2->Invalid No

Caption: Figure 2. Validation Workflow. A "Go/No-Go" decision tree ensuring the compound passes biophysical affinity thresholds before cellular confirmation.

Part 4: References

  • Ren, X., et al. (2012). Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway. ACS Medicinal Chemistry Letters. Link

  • Schust, J., et al. (2006). Stattic: A Non-peptidic Small Molecule Inhibitor of STAT3 Activation and Dimerization. Chemistry & Biology.[1][2] Link

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Link

  • Seidel, S. A., et al. (2013). Microscale thermophoresis quantifies biomolecular interactions under previously challenging conditions. Methods. Link

  • McWhirter, C., et al. (2008). A generic SPR assay for the assessment of surface-active compounds. Journal of Biomolecular Screening. Link

Sources

Safety & Regulatory Compliance

Safety

N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide proper disposal procedures

Topic: N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Persona: Senior Application Scientist Executive Summary: The "Cradle-t...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Persona: Senior Application Scientist

Executive Summary: The "Cradle-to-Grave" Mandate

As researchers, we often handle specialized intermediates like N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide . While specific Safety Data Sheets (SDS) for such niche isomers may be sparse, its structural moieties—a halogenated phenolic core coupled with an aromatic amine —dictate a strict disposal protocol.

This compound is not "trash."[1][2][3][4][5][6][7] It is a halogenated organic waste stream. Improper disposal risks aquatic toxicity (typical of salicylanilides) and the formation of toxic byproducts if incinerated at insufficient temperatures. This guide provides a self-validating workflow to ensure your lab remains compliant, safe, and environmentally responsible.

Chemical Profile & Hazard Identification

Before disposal, you must understand why this chemical is hazardous. We treat this substance based on its functional groups, assuming a "worst-case" safety profile in the absence of compound-specific toxicology.

Functional GroupHazard ImplicationDisposal Criticality
5-Chloro-2-hydroxy- Acidic phenol; potential aquatic toxin (similar to Niclosamide).MUST be incinerated; never pour down drains.
3-Aminophenyl- Aromatic amine (aniline derivative); potential sensitizer and organotoxin.Incompatible with strong oxidizers (risk of exothermic reaction).
Chlorine Substituent Halogenated organic.[7][8][9][10]Requires high-temperature incineration to prevent dioxin formation.

Expert Insight: The presence of the chlorine atom automatically categorizes this as Halogenated Waste . Waste facilities charge differently for halogenated vs. non-halogenated streams because halogenated compounds require scrubbers during incineration to neutralize acidic gases (HCl). Mislabeling this as "Non-Halogenated" can damage incinerator infrastructure and violate EPA/RCRA regulations.

Operational Disposal Workflow

Do not rely on memory. Follow this decision logic to segregate the waste correctly at the point of generation.

Step 1: Segregation (The "Point of Generation")
  • Solid Waste: If the compound is a dry powder or filter cake, place it in a wide-mouth jar labeled "Hazardous Waste: Solid Halogenated Organics."

  • Liquid Waste: If dissolved in solvent (e.g., DMSO, Methanol):

    • Do NOT mix with aqueous acid/base streams.

    • Do NOT mix with oxidizers (e.g., nitric acid, peroxides) due to the amine group.

    • Collect in a "Halogenated Solvent Waste" carboy.

Step 2: Containerization
  • Material: High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers if the solution is acidic (phenolic protons).

  • Headspace: Leave at least 10% headspace to allow for thermal expansion.

Step 3: Decontamination of Surfaces

If you spill this compound or need to clean glassware:

  • Solubilize: The compound is likely lipophilic. Use Ethanol or Acetone to wipe down surfaces or rinse glassware.

  • Capture: The rinse solvent must be collected as Halogenated Solvent Waste , not poured down the sink.

  • Verify: Use UV light (if the compound is fluorescent) or visual inspection to ensure no yellow/off-white residue remains.

Visualization: Disposal Decision Tree

The following flowchart illustrates the logical path for disposing of N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide, ensuring no cross-contamination.

DisposalWorkflow Start Waste Generation: N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide StateCheck Physical State? Start->StateCheck Decon Glassware/Spill Cleanup (Rinse with Ethanol/Acetone) Start->Decon Residue SolidPath Solid / Powder StateCheck->SolidPath Dry LiquidPath Dissolved in Solvent StateCheck->LiquidPath Solution SolidContainer Container: Wide-Mouth HDPE Label: 'Solid Hazardous Waste - Halogenated' SolidPath->SolidContainer LiquidCheck Is Solvent Halogenated? LiquidPath->LiquidCheck Final EHS Pickup / High-Temp Incineration SolidContainer->Final HaloSolvent Container: Carboy (Red Label) Stream: Halogenated Organic Solvents LiquidCheck->HaloSolvent Yes (e.g., DCM) NonHaloSolvent Container: Carboy Stream: Halogenated Organic Solvents (Trace Cl forces this classification) LiquidCheck->NonHaloSolvent No (e.g., MeOH) HaloSolvent->Final NonHaloSolvent->Final RinseWaste Collect Rinsate Decon->RinseWaste RinseWaste->HaloSolvent Add to Liquid Waste

Caption: Logic flow for segregating N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide waste streams. Note that even non-halogenated solvents become "halogenated waste" when contaminated with this chlorinated compound.

Regulatory & Compliance Data

To fill out your institution's hazardous waste tag, use the following classifications. While exact RCRA codes depend on concentration and mixtures, these are the authoritative defaults for this class of chemical.

ParameterValue / ClassificationReason
Waste Type Halogenated Organic Contains Chlorine (Cl).[7][11]
RCRA Characteristic Toxic (D000) (Potential)Due to phenolic/aniline structure; treat as toxic.
EPA Hazard Code None Specific (Not P/U listed) Unless pure grade specified; default to characteristic waste.
DOT Shipping Name Environmentally hazardous substance, solid, n.o.s.Standard for halogenated salicylanilides.
UN Number UN 3077 (Solid) / UN 3082 (Liquid)Class 9 Miscellaneous Dangerous Goods.

Emergency Response (Spills)

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat. If powder is fine, use an N95 or P100 respirator to avoid inhaling amine dust.

  • Containment: Do not sweep dry dust (creates aerosols). Cover with a wet paper towel (dampened with water or ethanol) to suppress dust.

  • Cleanup: Wipe up the material.[12] Clean the area with a soap/water solution followed by an ethanol wipe.

  • Disposal: All cleanup materials (wipes, gloves) go into the Solid Hazardous Waste container.

References

  • BenchChem. Proper Disposal of Benzolamide and Related Salicylanilides: A Guide for Laboratory Professionals. Retrieved from

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management. Retrieved from

  • Fisher Scientific. Safety Data Sheet: Halogenated Benzamides. Retrieved from

  • Santa Cruz Biotechnology. Chemical Properties and Disposal of Substituted Benzamides. Retrieved from

Sources

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